molecular formula C23H21N7O B15602789 GS-444217

GS-444217

Número de catálogo: B15602789
Peso molecular: 411.5 g/mol
Clave InChI: ZGCMQKWOUIMBEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GS-444217 is a useful research compound. Its molecular formula is C23H21N7O and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCMQKWOUIMBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GS-444217 in Coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-444217, the parent nucleoside of the prodrug Remdesivir (B604916), is a potent inhibitor of coronavirus replication. Its mechanism of action centers on the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication and transcription. Following cellular uptake, this compound is metabolized into its active triphosphate form, GS-441524 triphosphate (GS-441524-TP). This active metabolite structurally mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524-TP leads to delayed chain termination, effectively halting viral RNA synthesis. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data on efficacy, and detailed experimental protocols relevant to the study of this compound's action against coronaviruses.

Core Mechanism of Action

The antiviral activity of this compound is a multi-step process that begins with its entry into the host cell and culminates in the disruption of viral RNA synthesis.

Cellular Uptake and Metabolic Activation

This compound, as a nucleoside analog, is transported into the host cell. Once inside, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form, GS-441524-TP. This metabolic activation is a critical prerequisite for its antiviral activity. The initial phosphorylation to the monophosphate form is considered the rate-limiting step in this pathway.[1][2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GS-441524_ext GS-441524 GS-441524_int GS-441524 GS-441524_ext->GS-441524_int Cellular Uptake GS-441524_MP GS-441524-MP GS-441524_int->GS-441524_MP Host Kinases GS-441524_DP GS-441524-DP GS-441524_MP->GS-441524_DP Host Kinases GS-441524_TP GS-441524-TP (Active Form) GS-441524_DP->GS-441524_TP Host Kinases

Figure 1: Metabolic activation pathway of GS-441524.
Inhibition of RNA-Dependent RNA Polymerase (RdRp)

The coronavirus RdRp (nsp12) is the primary target of GS-441524-TP. The active triphosphate acts as a competitive inhibitor of its natural counterpart, adenosine triphosphate (ATP).[1][3] During viral RNA synthesis, the RdRp can mistakenly incorporate GS-441524-TP into the growing RNA strand instead of ATP.

Delayed Chain Termination

Unlike classic chain terminators, the incorporation of GS-441524-TP does not immediately halt RNA synthesis. Instead, it allows for the addition of a few more nucleotides before causing a conformational distortion in the RNA template, which then leads to the termination of chain elongation. This "delayed chain termination" is a key feature of its mechanism.[3]

cluster_replication Viral RNA Replication RdRp Coronavirus RdRp (nsp12) Incorporation Incorporation RdRp->Incorporation RNA_template Viral RNA Template RNA_template->RdRp Nascent_RNA Nascent RNA Strand Termination Delayed Chain Termination Nascent_RNA->Termination After incorporation of GS-441524-TP ATP ATP Elongation Normal Elongation ATP->Elongation GS_TP GS-441524-TP GS_TP->Incorporation Incorporation->Nascent_RNA Elongation->Nascent_RNA

Figure 2: Inhibition of viral RNA replication by GS-441524-TP.
Interaction with the Proofreading Exoribonuclease (nsp14)

Coronaviruses possess a 3'-to-5' exoribonuclease (nsp14) that can excise mismatched nucleotides, a process known as proofreading. This proofreading mechanism can potentially reduce the efficacy of nucleoside analogs by removing them after incorporation. However, studies suggest that while nsp14 can excise some nucleotide analogs, the efficiency of removal varies. The delayed chain termination caused by GS-441524-TP may also play a role in evading efficient removal by the exoribonuclease.

Quantitative Data

The antiviral efficacy of GS-441524 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of GS-441524 Against Various Coronaviruses
VirusCell LineEC50 (µM)Reference
Feline Infectious Peritonitis Virus (FIPV)CRFK0.78[2]
SARS-CoVHAE0.18
MERS-CoVHAE0.86
Murine Hepatitis Virus (MHV)-1.1
SARS-CoV-2Vero E61.86[3]
SARS-CoV-2Calu-30.48[4]
Table 2: Pharmacokinetic Parameters of GS-441524 in Preclinical Models
SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)Oral Bioavailability (%)Reference
MouseIV5---39[3][5]
MousePO10---39[3][5]
RatIV1---33[3][5]
RatPO10---33[3][5]
DogIV----85[3][5]
DogPO----85[3][5]
CatSC5~10,000~238,900-[6]
CatIV1526321--[7]
Cynomolgus MonkeyIV2---8.3[3][5]
Cynomolgus MonkeyPO5---8.3[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay for Antiviral Efficacy

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • 6-well plates

  • Coronavirus stock of known titer (PFU/mL)

  • GS-441524 stock solution

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Overlay medium (e.g., DMEM with 1.2% Avicel or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed 6-well plates with Vero E6 cells to form a confluent monolayer.

  • Prepare serial dilutions of GS-441524 in cell culture medium.

  • Pre-treat the cell monolayers with the different concentrations of GS-441524 for 1-2 hours at 37°C.

  • Infect the cells with coronavirus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of GS-441524.

  • Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[8][9][10]

Start Start Seed_Cells Seed Vero E6 cells in 6-well plates Start->Seed_Cells Drug_Dilution Prepare serial dilutions of GS-441524 Seed_Cells->Drug_Dilution Pre-treatment Pre-treat cells with GS-441524 dilutions Drug_Dilution->Pre-treatment Infection Infect cells with coronavirus Pre-treatment->Infection Overlay Add overlay medium with GS-441524 Infection->Overlay Incubation Incubate for 2-3 days Overlay->Incubation Staining Fix and stain with crystal violet Incubation->Staining Plaque_Counting Count plaques and calculate % reduction Staining->Plaque_Counting EC50_Calculation Determine EC50 value Plaque_Counting->EC50_Calculation End End EC50_Calculation->End

Figure 3: Workflow for a plaque reduction assay.
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Quantification

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green or a specific probe)

  • Primers and probe specific to a conserved region of the coronavirus genome (e.g., RdRp or N gene)

  • Real-time PCR instrument

Procedure:

  • Infect cells with coronavirus in the presence of different concentrations of GS-441524.

  • At a specified time post-infection, harvest the cell supernatant or cell lysate.

  • Extract total RNA from the samples using a commercial RNA extraction kit.

  • Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

  • Set up the qPCR reaction with the cDNA template, primers, probe, and qPCR master mix.

  • Run the qPCR reaction on a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

  • Generate a standard curve using a known quantity of viral RNA or a plasmid containing the target sequence.

  • Quantify the viral RNA in the samples by comparing their amplification cycle (Cq) values to the standard curve.[1][11][12][13]

In Vitro RdRp Inhibition Assay

This biochemical assay directly measures the ability of GS-441524-TP to inhibit the activity of the purified coronavirus RdRp enzyme.

Materials:

  • Purified recombinant coronavirus RdRp complex (nsp12/nsp7/nsp8)

  • RNA template and primer

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • GS-441524-TP

  • Reaction buffer

  • Detection system (e.g., radioactive labeling with [α-³²P]UTP and phosphorimaging, or a fluorescence-based method)

Procedure:

  • Assemble the RdRp reaction mixture containing the purified enzyme complex, RNA template-primer, and reaction buffer.

  • Add varying concentrations of GS-441524-TP to the reaction mixtures.

  • Initiate the RNA synthesis reaction by adding the ribonucleotide triphosphates (including the labeled nucleotide if using a radioactive assay).

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the amount of full-length and terminated RNA products.

  • Calculate the IC50 value, which is the concentration of GS-441524-TP that inhibits RdRp activity by 50%.[14][15][16][17]

LC-MS/MS for Intracellular Nucleoside Phosphorylation Analysis

This method is used to quantify the intracellular concentrations of GS-441524 and its mono-, di-, and triphosphate metabolites.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Cell culture and extraction reagents

  • Internal standards for GS-441524 and its phosphorylated forms

Procedure:

  • Incubate cells with a known concentration of GS-441524 for a specific time.

  • Harvest and lyse the cells to release the intracellular contents.

  • Extract the nucleotides from the cell lysate, often using a solid-phase extraction (SPE) method.

  • Analyze the extracted samples by LC-MS/MS. The different phosphorylated forms of GS-441524 are separated by liquid chromatography and then detected and quantified by mass spectrometry.

  • Use a standard curve generated with known concentrations of GS-441524 and its phosphorylated metabolites to determine their intracellular concentrations.[2][3][18][19]

Conclusion

This compound, through its active form GS-441524-TP, is a potent and specific inhibitor of coronavirus replication. Its mechanism of action, involving competitive inhibition of the viral RdRp and delayed chain termination, provides a robust basis for its antiviral activity. The quantitative data from in vitro and preclinical studies demonstrate its efficacy against a broad range of coronaviruses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the antiviral properties of this compound and other nucleoside analogs against existing and emerging coronaviruses. Further research into the interplay between GS-441524-TP and the viral proofreading machinery will be crucial for the development of next-generation antiviral therapies that can overcome potential resistance mechanisms.

References

Pharmacokinetic Profile of GS-441524 in Feline Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524, the parent nucleoside of the prodrug remdesivir (B604916), has emerged as a pivotal therapeutic agent in veterinary medicine, particularly for the treatment of Feline Infectious Peritonitis (FIP), a once-fatal coronavirus-induced disease in cats.[1][2] Understanding the pharmacokinetic profile of GS-441524 in feline models is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects. This technical guide provides an in-depth overview of the pharmacokinetics of GS-441524 in domestic cats, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. Remdesivir is rapidly converted to GS-441524 in the body, making the pharmacokinetics of GS-441524 a key area of study.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of GS-441524 in feline models following various routes of administration of both GS-441524 and its prodrug, remdesivir.

Table 1: Pharmacokinetic Parameters of GS-441524 Following Intravenous (IV) Administration in Cats

Dose and Compound AdministeredCmax (ng/mL)Tmax (h)t½ (h)AUC₀₋₂₄ (h*ng/mL)Number of Cats (n)Reference
15 mg/kg Remdesivir2632 ± 8621.0 ± 05.14 ± 0.81-6[5][6][7][8]
7 mg/kg Remdesivir20030.83-13,1623[9]
5 mg/kg GS-441524----2[5]

Table 2: Pharmacokinetic Parameters of GS-441524 Following Subcutaneous (SC) Administration in Cats

Dose and Compound AdministeredCmax (ng/mL)Tmax (h)t½ (h)AUC₀₋₂₄ (h*ng/mL)Number of Cats (n)Reference
5 mg/kg GS-441524----2[5]
2.0-4.0 mg/kg GS-441524-----[10]

Note: Specific pharmacokinetic values for Cmax, Tmax, t½, and AUC were not detailed in the abstract for the 2.0-4.0 mg/kg SC dose.

Table 3: Pharmacokinetic Parameters of GS-441524 Following Oral (PO) Administration in Cats

Dose and Compound AdministeredCmax (ng/mL)Tmax (h)t½ (h)AUC₀₋₂₄ (h*ng/mL)Number of Cats (n)Reference
25 mg/kg GS-44152410,2903.0-8.0--3[11]
25 mg/kg Remdesivir24806.0-32,0383[9]

Note: Oral bioavailability of GS-441524 in cats has been reported to be approximately 40% of that achieved with subcutaneous or intravenous routes.[12][13] Some reports suggest it could be as low as 10% for pure GS-441524, with formulations potentially increasing this to 50%.[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the assessment of GS-441524 in feline models.

Drug Administration and Sample Collection

A common experimental workflow for a feline pharmacokinetic study of GS-441524 is depicted below.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration & Sampling Phase cluster_analysis Analytical Phase animal_selection Feline Subject Selection acclimatization Acclimatization Period animal_selection->acclimatization catheter_placement Catheter Placement (e.g., cephalic vein) acclimatization->catheter_placement drug_admin Drug Administration (IV, SC, or PO) catheter_placement->drug_admin blood_collection Serial Blood Sample Collection drug_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Plasma Storage (-80°C) plasma_separation->sample_storage sample_prep Plasma Sample Preparation sample_storage->sample_prep analytical_method Quantification via HPLC or LC-MS/MS sample_prep->analytical_method pk_analysis Pharmacokinetic Parameter Calculation analytical_method->pk_analysis

Feline Pharmacokinetic Study Workflow

1. Animal Subjects:

  • Clinically healthy adult domestic cats or cats with naturally occurring FIP are typically used.[5][9]

  • Subjects are acclimatized to the study conditions before the experiment.

2. Drug Administration:

  • Intravenous (IV): A single bolus of remdesivir or GS-441524 is administered, often through a pre-placed catheter.[5][9]

  • Subcutaneous (SC): The drug is injected subcutaneously, usually between the shoulder blades.[5][10]

  • Oral (PO): Encapsulated GS-441524 or remdesivir is administered orally.[9][11]

3. Blood Sample Collection:

  • Serial blood samples (approximately 0.5–1 mL) are collected at predetermined time points.[9]

  • For IV administration, typical time points include: 0.083, 0.5, 1, 3, 6, 8, and 24 hours post-dose.[9]

  • For oral administration, typical time points include: 0.5, 1, 3, 6, 8, and 24 hours post-dose.[9]

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Processing and Storage:

  • Blood samples are centrifuged to separate the plasma.

  • The resulting plasma is harvested and stored at -80°C until analysis.

Analytical Methodology for GS-441524 Quantification

The concentration of GS-441524 in feline plasma is typically determined using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method provides a cost-effective alternative to mass spectrometry for quantifying GS-441524.[15][16]

  • Sample Preparation:

    • Plasma samples are deproteinized, often using methanol.[5]

    • The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 g for 10 minutes).[5]

    • The supernatant is collected for injection into the HPLC system.[5]

  • Chromatographic Conditions:

    • System: An ultra-performance liquid chromatography system equipped with a fluorescence detector is used.[5]

    • Column: A C18 reverse-phase column is commonly employed.

    • Mobile Phase: A gradient elution is typically used, for example, a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.

    • Detection: GS-441524 is monitored at specific excitation and emission wavelengths (e.g., 250 nm and 475 nm, respectively).[5]

  • Quantification:

    • An external calibration curve is generated using known concentrations of GS-441524.[5]

    • The concentration in the plasma samples is determined by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of GS-441524.[9]

  • Sample Preparation:

    • A small aliquot of plasma (e.g., 25 µL) is treated with a protein precipitation agent like acetonitrile, which also contains an internal standard.[9]

    • Samples are filtered to remove precipitated proteins.[9]

    • The filtered samples are dried and then reconstituted in an appropriate solvent before injection.[9]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: An ultra-performance liquid chromatography system is used for separation.[9]

    • Column: A reverse-phase column is used for analyte separation.[9]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile/water with formic acid) is employed.[9]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization source is used for detection.[9]

    • Detection Mode: Analytes are detected in positive ion mode using multiple reaction monitoring (MRM). The specific mass-to-charge ratio (m/z) transitions for GS-441524 and the internal standard are monitored.[9]

  • Quantification:

    • Quantitation is performed by linear regression of the analyte peak areas in unknown samples against a calibration curve prepared with known concentrations of the analyte.[9]

Metabolic Pathway

Remdesivir is a prodrug that is metabolized to GS-441524, which is then intracellularly phosphorylated to its active triphosphate form, GS-443902. This active metabolite acts as a nucleoside analog, interfering with viral RNA-dependent RNA polymerase and causing delayed chain termination during viral replication.[2][5]

metabolic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space remdesivir Remdesivir (Prodrug) gs441524 GS-441524 (Parent Nucleoside) remdesivir->gs441524 Metabolism (e.g., by esterases) gs443902 GS-443902 (Active Triphosphate) gs441524->gs443902 Intracellular Phosphorylation viral_rna_polymerase Viral RNA-dependent RNA Polymerase gs443902->viral_rna_polymerase Incorporation into viral RNA chain_termination Delayed Chain Termination viral_rna_polymerase->chain_termination Inhibition of Replication

Metabolic Activation of Remdesivir

Conclusion

The pharmacokinetic profile of GS-441524 in feline models demonstrates rapid absorption and distribution following parenteral administration of both GS-441524 and its prodrug, remdesivir. While oral administration is a viable and often preferred route, it results in lower bioavailability compared to injections. The analytical methods of HPLC with fluorescence detection and LC-MS/MS are robust and reliable for the quantification of GS-441524 in feline plasma. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the optimization of FIP treatment and the development of novel antiviral therapies for feline species. Further research, including population pharmacokinetic modeling, will be instrumental in refining therapeutic drug monitoring and individualizing dosing strategies for cats with FIP.[5][8]

References

In Vitro Antiviral Spectrum of GS-444217: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-444217 is a potent and selective ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is activated in response to cellular stress, including viral infections. While primarily investigated for its role in inflammatory and fibrotic diseases, recent studies have highlighted its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its mechanism of action, qualitative and (where available) quantitative antiviral activity, and the experimental protocols used for its evaluation.

Introduction: this compound and its Target, ASK1

This compound is a small molecule inhibitor targeting Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5). ASK1 is a critical upstream activator of the p38 and c-Jun N-terminal kinase (JNK) signaling pathways, which are involved in cellular responses to a variety of stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and pathogen-associated molecular patterns (PAMPs). Viral infections are known to induce such cellular stress, leading to the activation of the ASK1 signaling cascade. By inhibiting ASK1, this compound can modulate these stress responses, which appears to interfere with the replication of a diverse range of viruses.

Mechanism of Action: Inhibition of the ASK1 Signaling Pathway

Upon activation by stressors, ASK1 phosphorylates and activates downstream kinases MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate p38 and JNK, respectively. The activation of these pathways can lead to inflammation, apoptosis, and other cellular responses that can be exploited by viruses for their replication. This compound acts as an ATP-competitive inhibitor of ASK1, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets. This blockade of the ASK1 signaling cascade is the basis for its potential antiviral effects.

ASK1_Signaling_Pathway Stress Viral Infection / Oxidative Stress ASK1 ASK1 Stress->ASK1 Activates MKK36 MKK3/6 ASK1->MKK36 Phosphorylates MKK47 MKK4/7 ASK1->MKK47 Phosphorylates GS444217 This compound GS444217->ASK1 Inhibits p38 p38 MAPK MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates Response Cellular Responses (Inflammation, Apoptosis) p38->Response JNK->Response

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

In Vitro Antiviral Spectrum of this compound

Recent research has demonstrated that ASK1 inhibitors, including this compound, possess potential pan-antiviral efficacy. In vitro studies have shown that this compound can significantly reduce the replication of a variety of both RNA and DNA viruses.

Data Presentation

While the available scientific literature indicates significant antiviral activity, specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not consistently reported in publicly accessible abstracts and summaries. The following table summarizes the viruses against which this compound has shown in vitro inhibitory activity.

Virus Family Virus Virus Type Reported In Vitro Activity Quantitative Data (EC50) Cell Line(s) Used Reference
CoronaviridaeSevere Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)(+)ssRNAReduction in viral replicationNot specified in abstractsHuman cell lines[1]
RhabdoviridaeVesicular Stomatitis Virus (VSV)(-)ssRNASignificant reduction in viral replicationNot specified in abstractsLife extended human lung fibroblast (THF) cells[1]
RetroviridaeHuman Immunodeficiency Virus (HIV)ssRNA-RTReduction in viral replicationNot specified in abstractsHuman cell lines[1]
HerpesviridaeHerpes Simplex Virus (HSV)dsDNASignificant reduction in viral replicationNot specified in abstractsLife extended human lung fibroblast (THF) cells[1]
PoxviridaeVaccinia Virus (VV)dsDNASignificant reduction in viral replicationNot specified in abstractsLife extended human lung fibroblast (THF) cells[1]

Note: The lack of specific quantitative data in this table is a limitation of the currently available public information. Researchers are encouraged to consult the full-text articles for detailed dose-response curves and calculated values.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining the in vitro antiviral spectrum of this compound.

General Workflow for In Vitro Antiviral Screening

Antiviral_Workflow A Prepare Cell Culture (e.g., THF cells in 96-well plates) B Add Serial Dilutions of this compound A->B C Infect Cells with Virus (e.g., VSV-GFP at defined MOI) B->C D Incubate for a Defined Period (e.g., 24 hours at 37°C) C->D E Assess Viral Replication (e.g., Quantify GFP) D->E F Assess Cell Viability (Cytotoxicity) (e.g., MTT Assay) D->F G Data Analysis (Calculate EC50 and CC50) E->G F->G

Caption: A general experimental workflow for in vitro antiviral drug screening.

Antiviral Activity Assay (Example: VSV-GFP Replication Assay)

This protocol is based on the methodology described for testing ASK1 inhibitors against a recombinant Vesicular Stomatitis Virus expressing Green Fluorescent Protein (VSV-GFP)[1].

  • Cell Preparation:

    • Seed life-extended human lung fibroblast (THF) cells in 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the growth medium from the cell plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-drug control.

  • Viral Infection:

    • Infect the cells with VSV-GFP at a multiplicity of infection (MOI) of 0.1 or 1 immediately after the addition of the compound.

    • The total volume in each well should be kept constant.

  • Incubation:

    • Incubate the infected plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of Viral Replication:

    • After the incubation period, measure the GFP fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • The reduction in GFP intensity in the presence of this compound compared to the vehicle control indicates inhibition of viral replication.

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control.

    • Plot the normalized data against the logarithm of the drug concentration and use a non-linear regression model to calculate the EC50 value.

Cytotoxicity Assay (Example: MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxicity of this compound.

  • Cell Preparation:

    • Seed THF cells in a 96-well clear plate at a suitable density and incubate overnight as described in the antiviral assay.

  • Compound Addition:

    • Add serial dilutions of this compound to the cells as prepared for the antiviral assay. Include a vehicle control and a no-cell control (medium only).

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • After incubation, carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the CC50 value.

Conclusion

This compound, an inhibitor of ASK1, demonstrates promising broad-spectrum antiviral activity in vitro against a range of RNA and DNA viruses. Its mechanism of action, which involves the modulation of host cell stress response pathways, presents a novel strategy for antiviral drug development that may be less susceptible to the development of viral resistance compared to direct-acting antivirals. While further studies are required to provide comprehensive quantitative data on its efficacy and to evaluate its in vivo potential, the existing evidence strongly supports the continued investigation of this compound and other ASK1 inhibitors as a new class of pan-antiviral therapeutics. Researchers in the field are encouraged to build upon the foundational work and protocols outlined in this guide to further elucidate the antiviral potential of this compound.

References

Structural and chemical properties of GS-444217

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural and Chemical Properties of GS-444217

Introduction

This compound is a potent, selective, and orally available small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5).[1][2] Developed by Gilead Sciences, it functions as an ATP-competitive inhibitor with a high degree of selectivity for ASK1 over other kinases.[3][4] ASK1 is a critical component of the MAPK signaling cascade, activated by various stressors like oxidative stress, which in turn activates downstream pathways involving p38 and c-Jun N-terminal kinase (JNK) that promote inflammation, apoptosis, and fibrosis.[3][5] Due to its role in these pathological processes, this compound has been investigated in preclinical models for a range of conditions, including kidney disease, liver fibrosis, and pulmonary arterial hypertension.[3][6][7] This document provides a comprehensive overview of its chemical and structural properties, mechanism of action, and relevant experimental methodologies for research professionals.

Chemical and Structural Properties

This compound is a complex heterocyclic molecule. Its identity and core properties are summarized below.

Table 1: Chemical Identity and Properties of this compound

Property Value Reference(s)
IUPAC Name 4-(4-Cyclopropyl-1H-imidazol-1-yl)-N-[3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)phenyl]-2-pyridinecarboxamide [4][8]
Synonyms ASK1-IN-1 [8][9]
CAS Number 1262041-49-5 [9][10][11]
Molecular Formula C₂₃H₂₁N₇O [7][8][10]
Molecular Weight 411.46 g/mol (also reported as 411.47 g/mol ) [7][8][10]
Exact Mass 411.1808 [8]
SMILES O=C(NC1=CC=CC(C2=NN=CN2C3CC3)=C1)C4=NC=CC(N5C=C(C6CC6)N=C5)=C4 [8]
InChI Key ZGCMQKWOUIMBEP-UHFFFAOYSA-N [8]
Appearance White to off-white solid powder [8][10]

| Purity | >98% (typically ≥99.64%) |[8][9][11] |

Physicochemical Properties

The solubility and stability of this compound are critical for its application in both in vitro and in vivo experimental settings.

Table 2: Solubility of this compound

Solvent Solubility Notes Reference(s)
DMSO ≥ 25 mg/mL (60.76 mM) Ultrasonic, warming, and heating to 60°C may be required. [7]
55 mg/mL (133.67 mM) Sonication is recommended. [12]
60 mg/mL (145.82 mM) Use fresh DMSO as moisture can reduce solubility. [9]
Water Insoluble [9][13]
Ethanol Insoluble [9][13]
Corn Oil (with 10% DMSO) ≥ 2.5 mg/mL (6.08 mM) [7]

| SBE-β-CD (20% in saline, with 10% DMSO) | ≥ 2.5 mg/mL (6.08 mM) | |[7] |

Table 3: Storage and Stability of this compound

Form Storage Temperature Stability Reference(s)
Solid Powder -20°C 3 years [7][9]
0-4°C Short term (days to weeks) [8]
In Solvent (e.g., DMSO) -80°C 1 to 2 years [7][9][12]

| | -20°C | 1 year (or 1 month, depending on source) |[7][9] |

Note: For stock solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.[9]

Mechanism of Action

This compound is a highly potent and selective ATP-competitive inhibitor of ASK1.[3][9] It binds to the ATP-binding pocket of the ASK1 kinase domain, preventing the autophosphorylation and activation of the kinase.[3][10] This inhibition blocks the downstream signaling cascade, preventing the phosphorylation of MAP kinase kinases MKK3/6 and MKK4, which in turn prevents the activation of their substrates, p38 and JNK.[4][10] The interruption of this pathway reduces cellular responses to stress, including inflammation, apoptosis, and fibrosis.[3]

Table 4: In Vitro and In Vivo Potency of this compound

Parameter Value Target/System Reference(s)
IC₅₀ 2.87 nM ASK1 (cell-free assay) [4][9][10]
Kᴅ 4.1 nM ASK1 [12]

| In vivo EC₅₀ | ~1.6 µM | Inhibition of ASK1 pathway in rodent kidney |[7][10] |

ASK1_Pathway stress Oxidative Stress / Other Stressors ask1 ASK1 (MAP3K5) stress->ask1 Activates mkk36 MKK3 / MKK6 ask1->mkk36 Phosphorylates mkk4 MKK4 ask1->mkk4 Phosphorylates inhibitor This compound inhibitor->ask1 Inhibits (ATP-Competitive) p38 p38 MAPK mkk36->p38 Phosphorylates jnk JNK mkk4->jnk Phosphorylates response Inflammation, Apoptosis, Fibrosis p38->response Leads to jnk->response Leads to

Caption: The ASK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail generalized protocols for the characterization and evaluation of this compound based on published methodologies.

In Vitro Cell-Based ASK1 Phosphorylation Assay

This protocol is designed to measure the ability of this compound to inhibit ASK1 pathway activation in a cellular context.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured to ~80% confluency in an appropriate medium.

  • Transfection/Infection: Cells are engineered to express human ASK1.[4]

  • Compound Treatment (Dose-Response): Culture medium is replaced with serum-free medium containing various concentrations of this compound (e.g., 0.001 µM to 10 µM) or vehicle control (DMSO). Cells are incubated for a set period (e.g., 2 hours).[12]

  • Compound Treatment (Kinetics): For kinetic studies, a fixed concentration of this compound (e.g., 1 µM) is added, and cells are harvested at various time points (e.g., 1, 5, 10, 30 minutes; 1, 2, 4 hours).[12]

  • Cell Lysis: After incubation, cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Equal amounts of protein from each sample are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated forms of ASK1, MKK3/6, p38, and JNK, as well as antibodies for the total forms of these proteins as loading controls.

  • Detection and Analysis: Blots are incubated with appropriate secondary antibodies and visualized. Band intensities are quantified to determine the extent of phosphorylation inhibition.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture HEK293T Cells c2 Express Human ASK1 c1->c2 t1 Treat cells with this compound (0.001 - 10 µM) or Vehicle c2->t1 t2 Incubate for specified time (e.g., 2 hours) t1->t2 t3 Wash with PBS and Lyse Cells t2->t3 a1 Quantify Protein (BCA Assay) t3->a1 a2 Western Blot for p-ASK1, p-p38, p-JNK & Total Proteins a1->a2 a3 Image and Quantify Bands a2->a3 a4 Calculate Inhibition vs. Control a3->a4

Caption: General workflow for an in vitro cell-based phosphorylation assay.

In Vivo Formulation and Administration

Proper formulation is essential for achieving desired exposure in animal studies.

Methodology for Oral Administration:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[10]

  • Vehicle Preparation: Prepare the final vehicle by mixing PEG300, Tween-80, and saline.

  • Final Formulation: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80, mix, and then add 450 µL of saline to reach the final volume.[7][10] This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: The formulation should be prepared fresh on the day of use and administered to animals (e.g., rats) via oral gavage at the desired dose (e.g., 30 mg/kg).[10][12]

In Vivo Efficacy Study in a Kidney Injury Model

This protocol outlines a general procedure to test the efficacy of this compound in a rodent model of kidney disease.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate model like db/db eNOS-/- mice for diabetic kidney disease).[4][12]

  • Disease Induction: Induce kidney injury. For example, perform a unilateral ureteral obstruction (UUO) or bilateral renal ischemia-reperfusion (I/R) procedure.[8][12] Sham-operated animals serve as controls.

  • Treatment Groups: Randomly assign animals to weight-matched groups: (1) Sham, (2) Disease Model + Vehicle, (3) Disease Model + this compound (e.g., 30 mg/kg, p.o.).

  • Dosing: Administer the compound or vehicle orally once daily, starting at a relevant time point relative to disease induction.

  • Monitoring and Sample Collection: Monitor animals for health and collect urine and/or blood samples at specified intervals to measure markers of kidney function (e.g., proteinuria, serum creatinine, blood urea (B33335) nitrogen).[4][12]

  • Necropsy: At the end of the study (e.g., day 7 or 14), euthanize the animals and harvest kidneys.[8][12]

  • Tissue Analysis: Process one kidney for histological analysis (e.g., H&E, TUNEL staining) to assess tubular injury, fibrosis, and apoptosis.[12] Process the other kidney to prepare lysates for Western blot analysis of ASK1 pathway activation (p-p38, p-JNK) or for gene expression analysis of inflammatory and fibrotic markers.[10]

InVivo_Workflow cluster_setup Model Setup cluster_treat Treatment Phase cluster_end Endpoint Analysis s1 Acclimate Male Rats s2 Induce Kidney Disease (e.g., UUO Model) s1->s2 s3 Randomize into Groups: Sham, Vehicle, this compound s2->s3 t1 Administer Daily Oral Dose (Vehicle or this compound) s3->t1 t2 Monitor Animal Health t1->t2 t3 Collect Blood/Urine Samples t1->t3 e1 Euthanize and Harvest Kidneys (e.g., Day 7) t1->e1 End of Study e2 Analyze Serum Biomarkers (Creatinine, BUN) e1->e2 e3 Histology for Fibrosis & Apoptosis e1->e3 e4 Western Blot for p-p38/p-JNK e1->e4

Caption: General workflow for an in vivo efficacy study in a rodent model.

References

Early Preclinical Research on GS-441524 for SARS-CoV-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The emergence of the SARS-CoV-2 virus in late 2019 precipitated an urgent global search for effective antiviral therapeutics. Among the candidates, GS-441524, a nucleoside analog and the primary plasma metabolite of the prodrug Remdesivir (B604916), garnered significant scientific interest.[1] Early preclinical research, primarily conducted in 2020 and early 2021, demonstrated its potent in vitro activity against SARS-CoV-2 and efficacy in animal models. This technical guide provides an in-depth summary of this foundational research, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows. The document is intended for researchers, scientists, and drug development professionals interested in the core preclinical evidence supporting GS-441524 as a potential therapeutic for COVID-19.

Introduction

GS-441524 is a small molecule adenosine (B11128) nucleoside analog developed by Gilead Sciences.[1] It is structurally similar to adenosine and functions by inhibiting viral RNA synthesis.[2] Prior to the COVID-19 pandemic, GS-441524 was widely recognized for its high efficacy in treating feline infectious peritonitis (FIP), a fatal coronavirus-induced disease in cats.[3][4] This established anti-coronavirus activity provided a strong rationale for its investigation against the novel human coronavirus, SARS-CoV-2. As the active circulating metabolite of the intravenously administered Remdesivir, understanding the intrinsic properties of GS-441524 was critical for evaluating the therapeutic potential of this class of antivirals.[1][5] Early studies sought to characterize its direct antiviral potency, pharmacokinetic profile, and efficacy in relevant disease models.

Mechanism of Action

The antiviral activity of GS-441524 is initiated upon its entry into a host cell.[6] As a nucleoside analog, it must undergo intracellular phosphorylation to become pharmacologically active. Host cell kinases catalyze a triple-phosphorylation cascade, converting GS-441524 into its active triphosphate form, GS-441524-triphosphate (GS-443902).[1][6]

This active triphosphate metabolite mimics the natural adenosine triphosphate (ATP) nucleotide. The viral RNA-dependent RNA polymerase (RdRp), the essential enzyme responsible for replicating the viral RNA genome, mistakenly incorporates GS-443902 into the nascent viral RNA strand instead of ATP.[7] The incorporation of this altered nucleoside disrupts the replication process, causing delayed chain termination and halting the production of new viral RNA.[1][2] This direct interference with the viral replication machinery effectively suppresses the viral life cycle.

Caption: Intracellular activation and mechanism of action of GS-441524.

In Vitro Antiviral Activity

Early in vitro studies were crucial for establishing the direct antiviral efficacy of GS-441524 against SARS-CoV-2. These experiments, conducted in various cell lines, consistently demonstrated that GS-441524 could inhibit viral replication at non-toxic concentrations. The half-maximal effective concentration (EC50), a key metric indicating the drug concentration required to inhibit 50% of viral activity, was determined across multiple studies. Vero E6 cells (an African green monkey kidney cell line) were commonly used due to their high susceptibility to SARS-CoV-2 infection.[8] Comparisons with the parent prodrug, Remdesivir, showed varied results depending on the cell line, with GS-441524 being more potent in some instances.[5]

Table 1: Summary of In Vitro Antiviral Activity of GS-441524 against SARS-CoV-2
Cell LineAssay TypeEC50 (µM) of GS-441524EC50 (µM) of Remdesivir (for comparison)Cytotoxicity (CC50 in µM)Source
Vero E6Cytopathic Effect (CPE)1.867.43> 30 (for both)[5]
Vero E6q-RT PCR~0.5 - 1.0 (estimated)~0.01Not specified[8]
Vero CCL-81q-RT PCRSimilar to RemdesivirSimilar to GS-441524> 10 (for both)[8]
Calu-3q-RT PCRMarkedly less active0.01> 10 (for both)[8]
Huh-7q-RT PCR (HCoV-OC43)4.10.01Not specified[8]
A549Not specified0.47 - 1.09 (range)Not specifiedNot specified[9][10]
Experimental Protocol: In Vitro Antiviral Activity Assay (Representative)

The following protocol is a generalized representation based on methodologies described in early studies.[5][8]

  • Cell Culture: Confluent monolayers of host cells (e.g., Vero E6) are prepared in 96-well microplates.

  • Compound Preparation: GS-441524 is serially diluted to a range of concentrations in the cell culture medium.

  • Treatment: The existing medium is removed from the cells, and the prepared dilutions of the compound are added to the wells in triplicate.

  • Viral Inoculation: A solution containing SARS-CoV-2 (e.g., strain USA-WA1/2020) is added to the wells at a specific multiplicity of infection (MOI), typically between 0.01 and 0.1.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C to allow for viral replication.

  • Quantification of Viral Activity:

    • qRT-PCR Method: Supernatants are collected, and viral RNA is extracted. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is used to measure the amount of viral genetic material, indicating the extent of viral replication.[8]

    • Cytopathic Effect (CPE) Method: The cells are visually inspected for virus-induced damage (CPE). A cell viability assay (e.g., using MTS reagent) is performed to quantify the percentage of surviving cells.[5]

  • Data Analysis: The results are plotted as a dose-response curve. The EC50 value is calculated as the concentration of GS-441524 that reduces viral RNA levels or viral CPE by 50% compared to untreated, virus-infected control wells. Cytotoxicity (CC50) is determined in parallel on uninfected cells.

cluster_prep cluster_exp cluster_analysis c1 1. Seed cells in 96-well plate e1 3. Treat cells with diluted compound c1->e1 c2 2. Prepare serial dilutions of GS-441524 c2->e1 e2 4. Inoculate cells with SARS-CoV-2 e1->e2 e3 5. Incubate for 48-72 hours e2->e3 a1 6. Quantify viral load (qRT-PCR / CPE Assay) e3->a1 a2 7. Plot dose-response curve a1->a2 a3 8. Calculate EC50 value a2->a3 cluster_key Remdesivir Remdesivir (Prodrug) GS441524 GS-441524 (Active Metabolite) Remdesivir->GS441524 Metabolism in Plasma (Hydrolysis) IV Intravenous (IV) only ActiveTP Active Triphosphate (GS-443902) GS441524->ActiveTP Intracellular Phosphorylation (Host Kinases)

References

The Cellular Odyssey of GS-444217: A Technical Guide to Uptake and Metabolic Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of GS-444217, the parent nucleoside of the antiviral prodrug Remdesivir (B604916). Aimed at researchers, scientists, and drug development professionals, this document synthesizes current understanding of the mechanisms governing the entry of this compound into host cells and its subsequent conversion into the pharmacologically active triphosphate form, GS-441524 triphosphate (GS-443902).

Cellular Uptake: A Transporter-Mediated Journey

The entry of the hydrophilic molecule this compound into host cells is not a passive process but is facilitated by specific protein channels embedded in the cell membrane. Studies have identified that the cellular uptake of this compound is mediated by equilibrative and concentrative nucleoside transporters.[1][2][3] Specifically, this compound is a substrate for Concentrative Nucleoside Transporter 3 (CNT3) and Equilibrative Nucleoside Transporters 1 (ENT1) and 2 (ENT2).[1]

The efficiency of this uptake can vary significantly between different cell types, likely due to differential expression levels of these transporters.[2][3] For instance, in Madin-Darby Canine Kidney (MDCK) cells transfected to express these transporters, the uptake of this compound was markedly increased compared to control cells. In CNT3-transfected cells, uptake was 81.2 to 164-fold higher, while in ENT1-transfected cells, it was 3.38 to 7.45-fold higher.[1] ENT2-transfected cells also showed a 3.95 to 4.7-fold increase in uptake.[1] This transporter-dependent uptake can be inhibited by other nucleosides like adenosine (B11128), highlighting the competitive nature of this process.[1]

Below is a diagram illustrating the cellular uptake pathway of this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GS444217_ext This compound ENT1 ENT1 GS444217_ext->ENT1 Uptake ENT2 ENT2 GS444217_ext->ENT2 Uptake CNT3 CNT3 GS444217_ext->CNT3 Uptake GS444217_int This compound ENT1->GS444217_int ENT2->GS444217_int CNT3->GS444217_int

Cellular uptake of this compound via nucleoside transporters.

Intracellular Metabolism: The Path to Activation

Once inside the host cell, this compound undergoes a series of phosphorylation steps to be converted into its active triphosphate form, GS-443902.[4][5][6] This metabolic activation is a critical prerequisite for its antiviral activity, as the triphosphate is the form that competes with natural nucleoside triphosphates for incorporation into the viral RNA by the RNA-dependent RNA polymerase, leading to chain termination.[6]

The initial and rate-limiting step in this cascade is the conversion of this compound to its monophosphate derivative (GS-441524-MP), a reaction catalyzed by cellular kinases, with adenosine kinase being a likely key enzyme.[2][3][7] Subsequently, other cellular kinases catalyze the addition of two more phosphate (B84403) groups to form the diphosphate (B83284) (GS-441524-DP) and finally the active triphosphate (GS-443902).[4]

The efficiency of this metabolic conversion can differ substantially across various cell lines.[4] The following diagram outlines the intracellular phosphorylation cascade of this compound.

GS444217 This compound (Nucleoside) MP GS-441524-MP (Monophosphate) GS444217->MP Adenosine Kinase (Rate-limiting step) DP GS-441524-DP (Diphosphate) MP->DP Cellular Kinases TP GS-443902 (Triphosphate - Active Form) DP->TP Cellular Kinases

Metabolic activation of this compound to its active triphosphate form.

Quantitative Analysis of Intracellular Metabolites

The intracellular concentrations of this compound and its phosphorylated metabolites are crucial determinants of its antiviral efficacy. These concentrations can vary significantly depending on the cell type and the initial extracellular concentration of the drug. The table below summarizes key quantitative data from studies investigating the intracellular metabolism of this compound in different cell lines.

Cell LineIncubation ConditionsIntracellular Concentration of GS-443902 (pmol/10^6 cells)Reference
Vero E610 µM this compound for 4h~1.78[4][5]
Calu-310 µM this compound for 24h~0.85[5]
Caco-210 µM this compound for 4h~0.5[4]
Huh-710 µM this compound for 4h< 0.1[4]
293T10 µM this compound for 4h< 0.1[4]
BHK-2110 µM this compound for 4h< 0.1[4]
3T310 µM this compound for 4h< 0.1[4]
Human Airway Epithelial (HAE)10 µM this compound for 4h~0.2[4]
Crandell-Rees Feline Kidney (CRFK)1 µM this compound for 3 days~1.0[8]

Experimental Protocols

Cellular Uptake Assay Using Transfected MDCK Cells

This protocol is adapted from studies investigating the role of nucleoside transporters in this compound uptake.[1]

  • Cell Culture: Maintain MDCK cells stably transfected with human CNT3, ENT1, or ENT2, alongside a vector control cell line, in appropriate culture medium.

  • Seeding: Seed cells in 24-well plates at a density that allows them to reach confluence on the day of the experiment.

  • Uptake Experiment:

    • Wash the confluent cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add transport buffer containing a known concentration of this compound (e.g., 10, 30, or 100 µM) to each well. For inhibition studies, co-incubate with a known inhibitor (e.g., 100 µM adenosine).

    • Incubate the plates at 37°C for a specified time (e.g., 5 minutes).

    • Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 70% methanol).

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the uptake rate, typically expressed as pmol/min/mg of protein.

Intracellular Metabolism Analysis by LC-MS/MS

This protocol outlines the general steps for quantifying this compound and its phosphorylated metabolites in cultured cells.[4][9]

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., Vero E6, Calu-3) to near confluence in appropriate culture vessels.

    • Treat the cells with a known concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 4 or 24 hours) at 37°C.

  • Cell Harvesting and Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping or trypsinization.

    • Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 70% methanol (B129727) containing an internal standard like 2-chloro-ATP).

    • Incubate the samples at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Sample Processing:

    • Centrifuge the extracts at high speed to pellet precipitated proteins and cellular debris.

    • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in an appropriate buffer for LC-MS/MS analysis.

    • Inject the sample into an LC-MS/MS system equipped with a suitable column and configured for the detection and quantification of this compound, GS-441524-MP, GS-441524-DP, and GS-443902.

  • Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard and a standard curve. Normalize the results to the number of cells.

The following diagram provides a workflow for a typical experiment to study the cellular uptake and metabolism of this compound.

cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Analysis cluster_results Results CellCulture Cell Culture (e.g., Vero E6, Calu-3) Incubation Incubate Cells with this compound CellCulture->Incubation DrugPrep Prepare this compound Solution DrugPrep->Incubation Harvest Harvest and Lyse Cells Incubation->Harvest LCMS LC-MS/MS Analysis Harvest->LCMS Quantification Quantify this compound and Metabolites LCMS->Quantification DataAnalysis Data Analysis and Interpretation Quantification->DataAnalysis

Experimental workflow for studying this compound uptake and metabolism.

Conclusion

The cellular uptake of this compound is a transporter-dependent process, primarily involving CNT3, ENT1, and ENT2. Following cellular entry, it is metabolically activated through a three-step phosphorylation cascade to its active triphosphate form, GS-443902. The efficiency of both uptake and metabolic activation varies among different cell types, which has significant implications for the tissue-specific antiviral activity of this compound. The provided experimental protocols offer a framework for researchers to quantitatively assess these critical cellular processes, contributing to a deeper understanding of the pharmacology of this compound and the development of effective antiviral strategies.

References

The Intracellular Journey of GS-444217: A Technical Guide to its Bioactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-441524, a nucleoside analog, has demonstrated potent antiviral activity against a range of RNA viruses, including feline infectious peritonitis virus (FIPV) and SARS-CoV-2. Its efficacy is contingent upon its intracellular conversion to the pharmacologically active nucleoside triphosphate form, GS-443902. This technical guide provides an in-depth overview of this critical activation pathway, detailing the enzymatic steps, summarizing key quantitative data, and outlining the experimental protocols for its study. The metabolic conversion is a three-step phosphorylation cascade initiated by host cell kinases, with the final triphosphate metabolite acting as a competitive inhibitor and chain terminator of viral RNA-dependent RNA polymerase. Understanding the nuances of this intracellular journey is paramount for the optimization of therapeutic strategies and the development of next-generation antiviral agents.

The Phosphorylation Cascade: From Prodrug to Active Metabolite

GS-441524 is a prodrug that must undergo intracellular phosphorylation to exert its antiviral effect. This process occurs in three successive steps, catalyzed by host cell kinases, to yield the active triphosphate metabolite, GS-443902.[1]

  • Monophosphorylation: The initial and rate-limiting step is the conversion of GS-441524 to its monophosphate form. This reaction is predominantly catalyzed by adenosine (B11128) kinase.[1]

  • Diphosphorylation: The monophosphate is subsequently phosphorylated to a diphosphate (B83284) metabolite.

  • Triphosphorylation: The final step involves the conversion of the diphosphate to the active triphosphate form, GS-443902.

The active GS-443902 then acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA chain leads to premature termination of transcription, thereby inhibiting viral replication.[1]

Visualizing the Metabolic Pathway

The phosphorylation cascade of GS-441524 can be represented as a linear pathway, highlighting the sequential enzymatic conversions.

G cluster_0 cluster_1 GS-441524 GS-441524 GS-441524-MP GS-441524-MP GS-441524->GS-441524-MP GS-441524-DP GS-441524-DP GS-441524-MP->GS-441524-DP GS-443902 (Active TP) GS-443902 (Active TP) GS-441524-DP->GS-443902 (Active TP) enzyme1 Adenosine Kinase enzyme1->GS-441524-MP enzyme2 Nucleoside Monophosphate Kinase enzyme2->GS-441524-DP enzyme3 Nucleoside Diphosphate Kinase enzyme3->GS-443902 (Active TP) G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis A Seed cells (e.g., CRFK) in culture plates B Incubate with GS-441524 for desired time points A->B C Wash cells with ice-cold PBS B->C D Lyse cells and extract metabolites with cold 70% Methanol C->D E Centrifuge to pellet cell debris D->E F Collect supernatant containing intracellular metabolites E->F G Inject supernatant onto a C18 reverse-phase column F->G H Separate metabolites using a gradient of ammonium acetate and acetonitrile G->H I Detect and quantify GS-441524, -MP, -DP, and -TP using tandem mass spectrometry H->I

References

Stability and Solubility of GS-444217 in Research Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-444217 is a potent and selective, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its role in modulating cellular responses to stress, inflammation, and apoptosis has made it a valuable tool in various research areas, including kidney disease and fibrosis.[1][2][3] This technical guide provides a comprehensive overview of the stability and solubility of this compound in common research solvents. While specific quantitative stability data under various conditions are not extensively available in peer-reviewed literature, this document consolidates available information from supplier technical data sheets and provides detailed experimental protocols for researchers to assess its solubility and stability in their own laboratory settings. Furthermore, this guide illustrates the relevant ASK1 signaling pathway and experimental workflows to aid in experimental design and data interpretation.

Physicochemical Properties of this compound

This compound is a small molecule with the following properties:

PropertyValue
Molecular Formula C₂₃H₂₁N₇O
Molecular Weight 411.46 g/mol
CAS Number 1262041-49-5
Appearance Solid

Solubility of this compound

The solubility of a compound is a critical factor for its use in in vitro and in vivo studies. Based on available data, this compound exhibits the following solubility profile:

SolventSolubilityNotes
DMSO ≥ 60 mg/mL (≥ 145.82 mM)Hygroscopic DMSO can reduce solubility; it is recommended to use fresh, anhydrous DMSO.[4]
Water Insoluble[4]
Ethanol Insoluble[4]
Preparation of Stock Solutions

For most in vitro applications, a stock solution of this compound is prepared in 100% Dimethyl Sulfoxide (DMSO). It is crucial to ensure the compound is fully dissolved. Sonication or gentle warming may be required to achieve complete dissolution. To minimize the impact of repeated freeze-thaw cycles on the stability of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Preparation of Aqueous Working Solutions

Due to its poor aqueous solubility, preparing working solutions of this compound for cell-based assays or in vivo studies requires careful consideration of the final desired concentration and the tolerance of the experimental system to co-solvents. A common approach involves a serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium. It is imperative to ensure that the final concentration of DMSO is compatible with the experimental model, as high concentrations of DMSO can have cytotoxic effects.

Stability of this compound

FormStorage TemperatureRecommended Storage Period
Solid Powder -20°C3 years
In Solvent (DMSO) -80°C1 year
In Solvent (DMSO) -20°C1 month

To ensure the integrity of experimental results, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions, especially for long-term experiments or when using complex aqueous media.

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol is adapted for compounds, like this compound, that are typically stored in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for spectrophotometric method)

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Transfer a small, fixed volume of each DMSO concentration (e.g., 2 µL) into the wells of a 96-well plate. Include DMSO-only wells as a blank.

  • Add the aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution).

  • Seal the plate and shake at a controlled temperature for a defined period (e.g., 2 hours at room temperature).

  • Measure the turbidity of the solutions using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.

  • Alternatively, for a quantitative measurement , centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. The concentration of the dissolved compound can be determined using a standard curve.

Protocol for Assessing Stability using a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact drug from its degradation products. While a specific validated method for this compound is not published, the following provides a general workflow for developing such a method.

Materials:

  • This compound

  • Research solvent of interest (e.g., DMSO, aqueous buffer)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

Procedure:

  • Method Development: Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate a solution of this compound in an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate a solution of this compound in a basic solution (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose a solid sample and a solution of this compound to high temperatures.

    • Photodegradation: Expose a solution of this compound to UV light.

  • Analysis: Analyze the stressed samples by the developed HPLC method. The appearance of new peaks indicates degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

  • Kinetic Analysis: To determine the degradation kinetics, prepare solutions of this compound in the desired solvent and store them under specific conditions (e.g., different pH values and temperatures). At various time points, analyze the samples by the stability-indicating HPLC method to quantify the remaining concentration of this compound. The degradation rate constant and half-life can then be calculated.

Visualizations

ASK1 Signaling Pathway

This compound exerts its biological effects by inhibiting the Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key upstream kinase in the MAPK signaling cascade that is activated by various cellular stressors, including reactive oxygen species (ROS). Upon activation, ASK1 phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively. The activation of these pathways ultimately leads to cellular responses such as apoptosis, inflammation, and fibrosis.[1]

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Cellular_Response Apoptosis, Inflammation, Fibrosis p38->Cellular_Response JNK->Cellular_Response GS444217 This compound GS444217->ASK1 Inhibits

Caption: The ASK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinetic Solubility Assay

The following diagram illustrates the general workflow for determining the kinetic solubility of a research compound.

Kinetic_Solubility_Workflow Start Start Prep_Stock Prepare High-Concentration Stock in DMSO Start->Prep_Stock Serial_Dilute Serially Dilute in DMSO Prep_Stock->Serial_Dilute Dispense Dispense into 96-well Plate Serial_Dilute->Dispense Add_Buffer Add Aqueous Buffer Dispense->Add_Buffer Incubate Incubate with Shaking Add_Buffer->Incubate Measure Measure Turbidity or Supernatant Concentration Incubate->Measure End End Measure->End

Caption: A generalized workflow for conducting a kinetic solubility assay.

Experimental Workflow for Stability Assessment by HPLC

This diagram outlines the key steps in assessing the stability of a compound using a stability-indicating HPLC method.

Stability_Assessment_Workflow Start Start Method_Dev Develop Stability-Indicating HPLC Method Start->Method_Dev Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, etc.) Method_Dev->Forced_Deg Validate_Method Validate Method Specificity Forced_Deg->Validate_Method Prep_Samples Prepare Samples in Solvent of Interest Validate_Method->Prep_Samples Incubate Incubate under Defined Conditions (pH, Temperature) Prep_Samples->Incubate Analyze Analyze Samples at Various Time Points by HPLC Incubate->Analyze Calculate Calculate Degradation Rate and Half-life Analyze->Calculate End End Calculate->End

Caption: Workflow for assessing compound stability via a stability-indicating HPLC method.

Conclusion

This compound is a valuable research tool for investigating the ASK1 signaling pathway. Its high solubility in DMSO allows for the preparation of concentrated stock solutions, although its poor aqueous solubility necessitates careful planning for the preparation of working solutions. While specific, quantitative stability data is limited, the provided storage guidelines and experimental protocols in this guide offer a framework for researchers to ensure the integrity and proper handling of this compound in their studies. The visualization of the ASK1 pathway and experimental workflows further serves to support the design and execution of robust and reliable experiments. It is strongly recommended that researchers validate the solubility and stability of this compound under their specific experimental conditions to ensure the accuracy and reproducibility of their findings.

References

In Vitro Toxicology and Safety Profile of GS-444217: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-444217 is a potent and selective, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4][5] ASK1 is activated by various stressors, including oxidative stress, and plays a crucial role in inflammation, apoptosis, and fibrosis. By inhibiting ASK1, this compound has demonstrated therapeutic potential in preclinical models of various diseases, including kidney disease and pulmonary arterial hypertension.[6][7] This technical guide provides a comprehensive overview of the available in vitro toxicology and safety profile of this compound, presenting key data, detailed experimental methodologies for relevant safety assays, and visualizations of the core signaling pathway and experimental workflows.

Core Compound Activity

This compound exhibits high potency in inhibiting the kinase activity of ASK1. The primary mechanism of action is through competitive binding to the ATP-binding site of the ASK1 kinase domain.[8]

ParameterValueReference
Target Apoptosis Signal-regulating Kinase 1 (ASK1)[1][2][3][4][5]
IC50 2.87 nM[1][2][3][4][5]
Mechanism of Action ATP-competitive inhibitor[8]

In Vitro Toxicology and Safety Profile

Comprehensive in vitro toxicology data for this compound is not extensively available in the public domain. The following tables summarize the status of key safety parameters.

Cytotoxicity

There is no publicly available data on the 50% cytotoxic concentration (CC50) of this compound in various cell lines.

Assay TypeCell LineCC50 (µM)Reference
General CytotoxicityVariousData not available
Genotoxicity

There are no publicly available results from standard genotoxicity assays for this compound.

Assay TypeResultReference
Ames Test (Bacterial Reverse Mutation Assay)Data not available
In Vitro Micronucleus AssayData not available
In Vitro Chromosomal Aberration TestData not available
Cardiovascular Safety

There is no publicly available data on the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiac arrhythmia risk.

Assay TypeParameterValueReference
hERG Channel AssayIC50 (µM)Data not available
Metabolic Profile

While described as having "good metabolic stability in hepatocytes," specific quantitative data on the metabolic stability of this compound is not publicly available.[8] Similarly, data on its potential to inhibit major cytochrome P450 (CYP) enzymes is not available.

Assay TypeParameterValueReference
Metabolic Stability (Hepatocytes)Half-life (t½)Data not available
Metabolic Stability (Microsomes)Intrinsic Clearance (CLint)Data not available
CYP450 InhibitionIC50 (µM) for major isoformsData not available
Kinase Selectivity

This compound has been shown to be highly selective for ASK1 when screened against a panel of other kinases.

Assay TypeDetailsResultReference
Kinase Selectivity PanelScreened against 442 other kinases at 1 µMSelective for ASK1[9]

Signaling Pathway and Experimental Workflows

ASK1 Signaling Pathway

This compound acts by inhibiting ASK1, which in turn prevents the phosphorylation and activation of downstream kinases in the MAPK pathway, including MKK3/6, MKK4, p38, and JNK. This ultimately leads to a reduction in inflammation and apoptosis.[1][4]

ASK1_Signaling_Pathway stress Oxidative Stress / Other Stressors ask1 ASK1 stress->ask1 mkk36 MKK3/6 ask1->mkk36 mkk4 MKK4 ask1->mkk4 gs444217 This compound gs444217->ask1 Inhibition p38 p38 mkk36->p38 jnk JNK mkk4->jnk downstream Inflammation / Apoptosis p38->downstream jnk->downstream MTT_Assay_Workflow plate_cells 1. Plate cells in 96-well plate and incubate add_compound 2. Add test compound (this compound) at various concentrations plate_cells->add_compound incubate_compound 3. Incubate for a defined period (e.g., 24, 48, or 72 hours) add_compound->incubate_compound add_mtt 4. Add MTT solution to each well incubate_compound->add_mtt incubate_mtt 5. Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize 6. Add solubilization agent (e.g., DMSO or SDS) incubate_mtt->solubilize read_absorbance 7. Read absorbance at ~570 nm solubilize->read_absorbance analyze 8. Calculate CC50 value read_absorbance->analyze Ames_Test_Workflow prepare_strains 1. Prepare bacterial tester strains (e.g., Salmonella, E. coli) mix 2. Mix test compound (this compound), bacterial strain, and S9 mix (optional) prepare_strains->mix plate 3. Plate mixture on minimal agar (B569324) plates mix->plate incubate 4. Incubate plates for 48-72 hours plate->incubate count_colonies 5. Count revertant colonies incubate->count_colonies analyze 6. Compare to controls and assess mutagenicity count_colonies->analyze Micronucleus_Assay_Workflow culture_cells 1. Culture mammalian cells (e.g., CHO, TK6) expose_compound 2. Expose cells to test compound (this compound) with and without S9 mix culture_cells->expose_compound add_cytoB 3. Add Cytochalasin B to block cytokinesis (optional, for binucleated cells) expose_compound->add_cytoB incubate 4. Incubate for 1.5-2 cell cycles add_cytoB->incubate harvest_stain 5. Harvest cells and stain with DNA dye incubate->harvest_stain score_micronuclei 6. Score micronuclei in binucleated cells via microscopy or flow cytometry harvest_stain->score_micronuclei analyze 7. Assess for a significant increase in micronucleated cells score_micronuclei->analyze hERG_Assay_Workflow prepare_cells 1. Prepare cells stably expressing hERG channels (e.g., HEK293, CHO) patch_clamp 2. Establish whole-cell patch-clamp configuration prepare_cells->patch_clamp record_baseline 3. Record baseline hERG tail current patch_clamp->record_baseline apply_compound 4. Perfuse cells with test compound (this compound) record_baseline->apply_compound record_post_compound 5. Record hERG current in the presence of the compound apply_compound->record_post_compound analyze 6. Calculate percent inhibition and determine IC50 record_post_compound->analyze CYP_Inhibition_Workflow prepare_microsomes 1. Prepare human liver microsomes and specific CYP probe substrates incubate 2. Incubate microsomes, probe substrate, NADPH, and test compound (this compound) prepare_microsomes->incubate quench_reaction 3. Quench the reaction incubate->quench_reaction analyze_metabolite 4. Analyze the formation of the probe substrate's metabolite (e.g., by LC-MS/MS) quench_reaction->analyze_metabolite calculate_inhibition 5. Calculate percent inhibition relative to control analyze_metabolite->calculate_inhibition determine_ic50 6. Determine the IC50 value calculate_inhibition->determine_ic50

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The following protocol details the synthesis of GS-441524, a key intermediate for the antiviral drug Remdesivir. This compound is sometimes colloquially confused with GS-444217, which is a distinct molecule—an inhibitor of apoptosis signal-regulating kinase 1 (ASK1)[1][2][3]. This document focuses exclusively on the synthesis of GS-441524.

Introduction

GS-441524 is a nucleoside analogue that serves as the primary active metabolite and a crucial intermediate in the synthesis of Remdesivir (Veklury®), an antiviral agent with broad-spectrum activity[4][5][6]. Remdesivir was the first antiviral drug approved by the FDA for the treatment of COVID-19[4][5]. The efficient synthesis of GS-441524 is therefore of significant interest to the research and pharmaceutical community. This document outlines a practical and efficient multi-step synthesis of GS-441524, adapted from published literature[7].

Overall Reaction Scheme

The synthesis involves a four-step process starting from 4-amino-7-iodopyrrolo[2,1-f][4][5][7]triazine and 2,3,5-tri-O-benzyl-D-ribonolactone[7]. The key steps include protection of the amine, a Grignard reaction for C-glycosylation, cyanation, and final debenzylation to yield GS-441524[7].

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of GS-441524[7].

StepStarting MaterialKey Reagents/SolventsTemperature (°C)Time (h)ProductYield (%)Purity (HPLC)
1. Protection 4-Amino-7-iodopyrrolo[2,1-f][4][5][7]triazineDMF-DMA, EtOH70-802N'-(7-Iodopyrrolo[2,1-f][4][5][7]triazin-4-yl)-N,N-dimethylformimidamide93-
2. C-Glycosylation Protected Amine from Step 1, 2,3,5-tri-O-benzyl-D-ribonolactonei-PrMgCl, THF-20 to -101(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][4][5][7]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol61-
3. Cyanation Product from Step 2TFA, TMSOTf, TMSCN, CH2Cl2-40 to -30-Cyanated Intermediate81-
4. Debenzylation Product from Step 3BCl3, CH2Cl2-40 to -30-GS-44152483>99%
Overall (Steps 3 & 4) Product from Step 2---GS-44152467>99%

DMF-DMA: N,N-Dimethylformamide dimethyl acetal (B89532); EtOH: Ethanol (B145695); i-PrMgCl: Isopropylmagnesium chloride; THF: Tetrahydrofuran (B95107); TFA: Trifluoroacetic acid; TMSOTf: Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126); TMSCN: Trimethylsilyl cyanide; CH2Cl2: Dichloromethane (B109758); BCl3: Boron trichloride (B1173362).

Experimental Workflow Diagram

The following diagram illustrates the key stages of the GS-441524 synthesis protocol.

G cluster_0 Step 1: Protection cluster_1 Step 2: C-Glycosylation cluster_2 Step 3: Cyanation cluster_3 Step 4: Debenzylation start 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine reagent1 DMF-DMA, EtOH 70-80 °C, 2h start->reagent1 product1 Protected Amine Intermediate reagent1->product1 reagent2 i-PrMgCl, THF -20 to -10 °C, 1h product1->reagent2 ribonolactone 2,3,5-tri-O-benzyl-D-ribonolactone ribonolactone->reagent2 product2 Tribenzylated Intermediate reagent2->product2 reagent3 TFA, TMSOTf, TMSCN CH2Cl2, -40 to -30 °C product2->reagent3 product3 Cyanated Tribenzylated Intermediate reagent3->product3 reagent4 BCl3, CH2Cl2 -40 to -30 °C product3->reagent4 final_product GS-441524 reagent4->final_product

Caption: Workflow for the 4-step synthesis of GS-441524.

Detailed Experimental Protocols

The following protocols are adapted from the practical synthesis method described by Li et al. (2021)[7].

Step 1: Synthesis of N'-(7-Iodopyrrolo[2,1-f][4][5][7]triazin-4-yl)-N,N-dimethylformimidamide (Protected Amine)

  • Combine 4-amino-7-iodopyrrolo[2,1-f][4][5][7]triazine (130 g, 0.5 mol) and ethanol (1 L) in a suitable reaction vessel.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (65.5 g, 0.55 mol).

  • Heat the mixture to 70-80 °C and stir for 2 hours, during which a suspension will form.

  • Cool the reaction mixture to room temperature, then further cool to 0-5 °C and stir for 1 hour.

  • Collect the resulting solid by suction filtration.

  • Wash the solid with cold ethanol (2 x 60 mL).

  • Dry the product at 50 °C for 8 hours to obtain the protected amine as a light-yellow solid (145 g, 93% yield)[7].

Step 2: Synthesis of the Tribenzylated C-Glycoside Intermediate

  • Suspend the protected amine (78.5 g, 0.25 mol) in anhydrous tetrahydrofuran (THF) (600 mL) and cool the mixture to -20 °C.

  • Add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (150 mL, 0.30 mol) dropwise over 30 minutes, maintaining the temperature between -20 and -10 °C.

  • In a separate flask, dissolve 2,3,5-tri-O-benzyl-D-ribonolactone (115 g, 0.275 mol) in anhydrous THF (120 mL).

  • Add the lactone solution dropwise to the reaction mixture over 30 minutes, keeping the temperature between -20 and -10 °C.

  • After the addition is complete, slowly quench the reaction by adding saturated aqueous NH4Cl solution (500 mL), ensuring the temperature remains below 10 °C.

  • Add ethyl acetate (B1210297) (1 L) and stir. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The isolated yield after purification is 61%[7].

Step 3: Cyanation of the Tribenzylated Intermediate

  • Dissolve the product from Step 2 in dichloromethane (CH2Cl2).

  • Cool the solution to between -40 and -30 °C.

  • Add trifluoroacetic acid (TFA), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and trimethylsilyl cyanide (TMSCN)[7].

  • Stir the reaction at this temperature until completion (monitoring by TLC or HPLC is recommended).

  • Upon completion, work up the reaction appropriately to isolate the cyanated product. This step proceeds with an 81% yield[7].

Step 4: Debenzylation to Yield GS-441524

  • Dissolve the cyanated product from Step 3 in dichloromethane (CH2Cl2).

  • Cool the solution to between -40 and -30 °C.

  • Add a solution of boron trichloride (BCl3) in CH2Cl2[7].

  • Stir the reaction at this low temperature until the debenzylation is complete.

  • Quench the reaction carefully (e.g., with methanol) and proceed with purification.

  • This final step yields GS-441524 with a purity of >99% (by HPLC) and an 83% yield[7]. The overall yield for the cyanation and debenzylation steps combined is 67%[7].

References

Application Notes and Protocols for the Preparation and Use of GS-444217 and GS-441524 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for two distinct research compounds: GS-444217, a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), and GS-441524, an antiviral nucleoside analog. It is important to distinguish between these two molecules, as they have different biological targets and applications. This guide is intended for researchers, scientists, and drug development professionals utilizing these compounds in cell culture-based assays.

Part 1: this compound (ASK1 Inhibitor)

Application Notes

This compound is a selective and ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-activated protein kinase kinase kinase 5 (MAP3K5). ASK1 is a key signaling molecule involved in cellular responses to stress, such as oxidative stress, and plays a role in inflammation, apoptosis, and fibrosis.[1][2][3][4] Inhibition of ASK1 by this compound can modulate downstream signaling pathways, including the p38 MAPK and JNK pathways.[5][6][7][8] Due to its role in these critical cellular processes, this compound is a valuable tool for studying the ASK1 signaling cascade and for preclinical research in areas such as kidney disease, pulmonary hypertension, and other inflammatory and fibrotic conditions.[9]

Data Presentation: Physicochemical and In Vitro Activity of this compound
PropertyValueSource
Molecular Weight 411.46 g/mol [10]
Formula C₂₃H₂₁N₇O[10]
CAS Number 1262041-49-5[10]
IC₅₀ (ASK1) 2.87 nM[7][10]
Solubility in DMSO ≥ 25 mg/mL (approx. 60.76 mM)[11]
Stock Solution Stability 2 years at -80°C, 1 year at -20°C[5]
In Vitro AssayCell LineEffective ConcentrationEffectSource
ASK1 Phosphorylation InhibitionHEK293T0.3 µMReduction of ASK1 phosphorylation[5][7]
Full ASK1 Activity SuppressionHEK293T1 µMComplete suppression of ASK1 activity[5][7]
Cytokine Production InhibitionHuman Microvascular Endothelial Cells (HMVECs)1-25 µMReduction of LPS-induced cytokine production[8]
Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to come to room temperature before use.

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically add the appropriate volume of DMSO to the vial of this compound powder to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 411.46 g/mol ), add 243 µL of DMSO.

    • Vortex the vial thoroughly to dissolve the powder. Gentle warming or sonication can be used to aid dissolution.[11] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years.[5]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

    • Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.[12] It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: ASK1 Inhibition Assay in Cell Culture

Materials:

  • Cells expressing ASK1 (e.g., HEK293T cells)

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Stimulus for ASK1 activation (e.g., H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-phospho-ASK1, anti-total-ASK1, anti-phospho-p38, anti-total-p38)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 1 hour) to allow for compound uptake and target engagement.

  • ASK1 Activation:

    • Induce ASK1 activation by adding a stimulus such as H₂O₂ to the culture medium at a pre-optimized concentration and for a specific duration (e.g., 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total ASK1, as well as downstream targets like p38, to assess the inhibitory effect of this compound.

Mandatory Visualization

G Experimental Workflow for Compound Solution Preparation cluster_prep Preparation cluster_use Usage start Start: Obtain Compound Powder and Solvent equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve Powder in Solvent to Create Stock Solution equilibrate->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store Aliquots at -20°C or -80°C aliquot->store thaw Thaw Aliquot on Day of Experiment store->thaw dilute Dilute Stock Solution in Cell Culture Medium to Create Working Solution thaw->dilute treat Treat Cells with Working Solution dilute->treat end Proceed with Cell-Based Assay treat->end

Caption: Workflow for preparing stock and working solutions of compounds for cell culture assays.

G ASK1 Signaling Pathway and Inhibition by this compound Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Responses Cellular Responses (Inflammation, Apoptosis, Fibrosis) p38->Cellular_Responses JNK->Cellular_Responses GS444217 This compound GS444217->ASK1

Caption: The ASK1 signaling cascade and its inhibition by this compound.

Part 2: GS-441524 (Antiviral Nucleoside Analog)

Application Notes

GS-441524 is a nucleoside analog that demonstrates broad-spectrum antiviral activity, particularly against coronaviruses.[13][14] It is the parent nucleoside of the prodrug remdesivir.[15] Once inside the cell, GS-441524 is phosphorylated to its active triphosphate form, which acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[14] Incorporation of the triphosphate analog into the nascent viral RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[16] GS-441524 is widely used in in vitro studies to investigate coronavirus replication and to screen for antiviral efficacy. It has shown significant inhibitory effects against various coronaviruses, including SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).[15][16][17][18]

Data Presentation: Physicochemical and Antiviral Activity of GS-441524
PropertyValueSource
Molecular Weight 291.26 g/mol [19]
Formula C₁₂H₁₃N₅O₄[19]
CAS Number 1191237-69-0[19]
Solubility in DMSO ≥ 45.12 mg/mL (approx. 154.89 mM)[19]
Aqueous Solubility Low at pH 5-7.4, high at pH < 1[20][21]
Stock Solution Stability 3 months at -80°C, 2 weeks at -20°C in solvent[19]
VirusCell LineEC₅₀CC₅₀Source
Feline Infectious Peritonitis Virus (FIPV)CRFK0.78 µM>100 µM[17][22]
SARS-CoV-2Vero E61.86 µMNot cytotoxic at tested concentrations[23]
SARS-CoV-2 (WA1)Not specified5.6 µMNot specified[15]
SARS-CoV-2 (Omicron)Not specified3.15 µMNot specified[15]
Experimental Protocols

Protocol 3: Preparation of GS-441524 Stock and Working Solutions

Materials:

  • GS-441524 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the GS-441524 powder and DMSO to come to room temperature.

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically add the appropriate volume of DMSO to the vial of GS-441524 powder to achieve a 10 mM stock solution. For 1 mg of GS-441524 (MW: 291.26 g/mol ), add approximately 343 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots.

    • Store at -20°C for up to two weeks or at -80°C for up to three months.[19]

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in the appropriate cell culture medium to the desired final concentration for your assay.

    • Ensure the final DMSO concentration remains below 0.5%.[12] A vehicle control is essential.

Protocol 4: Antiviral and Cytotoxicity Assays

Materials:

  • Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, CRFK for FIPV)

  • Virus stock of known titer

  • Complete cell culture medium

  • GS-441524 working solutions

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT)

  • Reagents for quantifying viral replication (e.g., qRT-PCR, ELISA for viral antigen)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Addition (for Antiviral Assay):

    • Prepare serial dilutions of GS-441524 in culture medium.

    • Remove the medium from the cells and add the diluted compound.

  • Viral Infection:

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include uninfected and virus-only controls.

  • Incubation: Incubate the plates for a period sufficient for viral replication and/or the development of cytopathic effects (CPE), typically 24-72 hours.

  • Assessment of Antiviral Activity:

    • Quantify the extent of viral replication using methods such as qRT-PCR to measure viral RNA, or an ELISA to measure viral protein levels.

    • Alternatively, assess the inhibition of virus-induced CPE visually or by using a cell viability assay.

  • Cytotoxicity Assay:

    • In a separate plate without virus, treat the cells with the same serial dilutions of GS-441524.

    • Incubate for the same duration as the antiviral assay.

    • Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀) from the antiviral assay data and the 50% cytotoxic concentration (CC₅₀) from the cytotoxicity assay data.

    • Determine the selectivity index (SI = CC₅₀ / EC₅₀) to evaluate the therapeutic window of the compound.

Mandatory Visualization

G Mechanism of Action of GS-441524 cluster_cell Host Cell cluster_virus Viral Replication GS441524 GS-441524 (Nucleoside Analog) GS441524_MP GS-441524-Monophosphate GS441524->GS441524_MP Phosphorylation GS441524_DP GS-441524-Diphosphate GS441524_MP->GS441524_DP Phosphorylation GS441524_TP GS-441524-Triphosphate (Active Form) GS441524_DP->GS441524_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competes with ATP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation of GS-441524-TP

References

Application Notes and Protocols for In Vivo Dosage Calculation of GS-444217 in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-444217 is a small molecule with a dual mechanism of action, making it a compound of significant interest in preclinical research. It is the parent nucleoside of the antiviral prodrug remdesivir (B604916) and, in its own right, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). As the primary plasma metabolite of remdesivir, GS-441524 (the non-proprietary name for the same molecule) is the key agent responsible for the antiviral activity against a broad range of RNA viruses, including coronaviruses. Its antiviral efficacy has been notably demonstrated in the treatment of Feline Infectious Peritonitis (FIP), a fatal coronavirus disease in cats.[1][2][3] Concurrently, as an ASK1 inhibitor, this compound shows therapeutic potential in models of kidney disease and pulmonary hypertension by mitigating fibrosis and inflammation.

These application notes provide a comprehensive guide for researchers on the dosage calculation, administration, and experimental protocols for this compound in in vivo animal research for both its antiviral and anti-inflammatory/anti-fibrotic applications.

Data Presentation: Quantitative Dosage and Pharmacokinetic Data

The following tables summarize the available quantitative data for this compound/GS-441524 dosage and pharmacokinetics across various animal models and research contexts.

Table 1: In Vivo Antiviral Dosage of GS-441524 in Animal Models

Animal ModelVirusDosageAdministration RouteKey Findings & Efficacy
Cat Feline Infectious Peritonitis Virus (FIPV) - Wet/Dry FIP4.0 - 6.0 mg/kg, once dailySubcutaneous (SC)Safe and effective for treating FIP.[4]
Cat Feline Infectious Peritonitis Virus (FIPV) - Ocular FIP8.0 mg/kg, once dailySubcutaneous (SC)Higher dosage required for effective treatment of ocular manifestations.[4]
Cat Feline Infectious Peritonitis Virus (FIPV) - Neurological FIP10.0 mg/kg, once dailySubcutaneous (SC)Highest dosage needed to penetrate the blood-brain barrier.[4][5]
Cat Feline Infectious Peritonitis Virus (FIPV)12.5 - 15 mg/kg, once dailyOral (PO)Effective for FIP treatment.[6]
Mouse (AAV-hACE2 transduced) SARS-CoV-225 mg/kg/dayIntraperitoneal (IP)Significantly reduced viral titers in the lungs.[7][8]
Mouse Murine Hepatitis Virus (MHV-A59)50 mg/kg/day (100 mg/kg loading dose on day 1)Intraperitoneal (IP) or Oral (ig)Significantly improved survival rates (100% vs 12.5% in control) and reduced viral load in the liver.[9]
Syrian Hamster SARS-CoV-225 mg/kg, twice dailyNot specifiedEffectively suppressed virus replication.[10]

Table 2: In Vivo Dosage of this compound as an ASK1 Inhibitor in Rodent Models

Animal ModelDisease ModelDosageAdministration RouteKey Findings & Efficacy
Rat Acute Kidney Injury (Auranofin-induced)30 mg/kgOral (gavage)Suppressed activation of ASK1, p38, and JNK in the kidney.
Rat Pulmonary Arterial Hypertension0.2% in chowOral (in chow)Significantly reduced pulmonary pressure and right ventricle hypertrophy.
Mouse Diabetic Kidney Disease0.1% w/w in chowOral (in chow)Achieved plasma levels of approximately 20 µmol/L and halted the progression of glomerular scarring.

Table 3: Pharmacokinetic Parameters of GS-441524 in Various Animal Species

SpeciesOral Bioavailability (%)Plasma Clearance (CLp) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Plasma Half-life
Mouse 39%[11]26[11]2.4[11]-
Rat 33%[11]--4.8 hours[7]
Cat ~40%[12][13]---
Dog 85%[11]4.1[11]0.9[11]-
Cynomolgus Monkey 8.3%[11]--~2 hours[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure for a Clear Solution for Injection:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, sequentially add the co-solvents. For a final volume of 1 mL, the volumetric ratio is typically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • For a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix well.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: In Vivo Antiviral Efficacy Study in a Mouse Model of Coronavirus Infection (e.g., MHV)

Animal Model:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

Experimental Groups:

  • Vehicle Control (infected)

  • GS-441524 treatment (infected)

  • GS-441524 control (uninfected)

  • Blank control (uninfected, no treatment)

Procedure:

  • Infection: Intranasally or intraperitoneally infect mice with a predetermined dose of Murine Hepatitis Virus (MHV).

  • Treatment Administration:

    • Begin treatment at a specified time point post-infection (e.g., 0.5 hours).

    • Administer GS-441524 at a dose of 50 mg/kg/day via intraperitoneal (IP) injection or oral gavage (ig). A loading dose of 100 mg/kg can be given on the first day.[9]

    • Continue treatment for a defined period (e.g., 5 continuous days).[9]

  • Monitoring:

    • Monitor animal body weight and survival daily.

    • Observe for clinical signs of disease.

  • Endpoint Analysis:

    • At specific days post-infection (e.g., day 3), euthanize a subset of mice from each group.

    • Harvest tissues of interest (e.g., liver and lungs).

    • Quantify viral titers in the tissues using qRT-PCR or plaque assays.

    • Perform histopathological analysis of the tissues to assess tissue damage.

Protocol 3: Pharmacokinetic Study of GS-441524 in Rodents

Animal Model:

  • Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of GS-441524 (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single dose of GS-441524 (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of GS-441524 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate software.

    • Calculate oral bioavailability by comparing the AUC from oral administration to the AUC from IV administration, dose-normalized.

Mandatory Visualizations

antiviral_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral RNA Replication GS441524_ext GS-441524 GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake GS_MP GS-441524 Monophosphate GS441524_int->GS_MP Phosphorylation GS_DP GS-441524 Diphosphate GS_MP->GS_DP Phosphorylation NK Nucleoside Kinases GS_TP Active GS-441524 Triphosphate GS_DP->GS_TP Phosphorylation NDK Nucleotide Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_TP->RdRp Competes with ATP Nascent_RNA Nascent Viral RNA GS_TP->Nascent_RNA Chain Termination RdRp->Nascent_RNA Elongation RNA_template Viral RNA Template RNA_template->RdRp ATP ATP ATP->RdRp

Caption: Antiviral mechanism of action of GS-441524.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mouse, Rat, Cat) disease_model Induce Disease Model (e.g., Viral Infection, Kidney Injury) animal_model->disease_model grouping Randomize into Treatment & Control Groups disease_model->grouping dose_calc Calculate Dosage (mg/kg) grouping->dose_calc drug_prep Prepare this compound Formulation dose_calc->drug_prep admin Administer Drug (e.g., PO, SC, IP) drug_prep->admin clinical_obs Monitor Clinical Signs & Body Weight admin->clinical_obs pk_sampling Pharmacokinetic Blood Sampling admin->pk_sampling endpoint Euthanasia & Tissue Collection clinical_obs->endpoint bioanalysis Bioanalysis of Drug Levels (e.g., LC-MS/MS) pk_sampling->bioanalysis viral_load Quantify Viral Load (e.g., qRT-PCR) endpoint->viral_load histology Histopathological Analysis endpoint->histology data_interp Interpret Results & Determine Efficacy bioanalysis->data_interp viral_load->data_interp histology->data_interp

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols for the Quantification of GS-441524 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524 is the primary nucleoside metabolite of the antiviral prodrug Remdesivir (B604916) (GS-5734). Following administration, Remdesivir is metabolized to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). Given that Remdesivir has a short half-life in plasma, the quantification of its more stable metabolite, GS-441524, is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][2] These application notes provide detailed protocols for the quantification of GS-441524 in various biological matrices using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action of Remdesivir and Formation of GS-441524

Remdesivir is a prodrug that, once inside the host cell, undergoes metabolic activation to its pharmacologically active triphosphate form (RDV-TP).[3][4] This active metabolite mimics the natural adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[3][5] The incorporation of RDV-TP leads to delayed chain termination, thereby inhibiting viral replication.[6][7] GS-441524 is the core nucleoside structure of Remdesivir and its primary metabolite circulating in the plasma.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Metabolic Activation Remdesivir->Metabolism Enzymatic Conversion GS441524 GS-441524 (Metabolite) Remdesivir->GS441524 Metabolism RDV_TP Remdesivir-Triphosphate (Active Form) Metabolism->RDV_TP RNA_Synthesis RNA Synthesis RDV_TP->RNA_Synthesis Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RNA_Synthesis RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_Synthesis Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination Remdesivir_Ext Remdesivir (Administered) Remdesivir_Ext->Remdesivir

Caption: Mechanism of action of Remdesivir.

Analytical Methods for Quantification

The two primary methods for the quantification of GS-441524 in biological samples are HPLC-FLD and LC-MS/MS. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method provides a cost-effective alternative to mass spectrometry for the routine therapeutic monitoring of GS-441524.[8][9][10]

Experimental Protocol

1. Sample Preparation (Protein Precipitation) [8][9]

  • To 100 µL of plasma, add 200 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [8][9]

3. Fluorescence Detection [8][9]

  • Excitation Wavelength: 250 nm.[9]

  • Emission Wavelength: 475 nm.[9]

4. Validation Parameters [8][9][10]

  • Linearity: 19.5 ng/mL to 10,000 ng/mL.[9][10]

  • Lower Limit of Quantification (LLOQ): 19.5 ng/mL.[9][10]

  • Intra- and Inter-day Precision (%CV): 1.7% to 5.7%.[9][10]

  • Intra- and Inter-day Trueness: Within 10% of nominal concentrations.[9][10]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[11][12]

Experimental Protocol

1. Sample Preparation (Protein Precipitation) [11]

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., carbamazepine (B1668303) or Remdesivir-¹³C₆).[11][12]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Inject a portion of the supernatant into the LC-MS/MS system.

2. Chromatographic Conditions [11]

  • Column: Waters XBridge C18 column (50 × 2.1 mm, 3.5 μm).[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole) [11]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[11]

  • Multiple Reaction Monitoring (MRM) Transitions: [11]

    • GS-441524: m/z 292.2 → 163.2.[11]

    • Internal Standard (Carbamazepine): m/z 237.1 → 194.1.[11]

4. Validation Parameters [11]

  • Linearity: 5 ng/mL to 5000 ng/mL.

  • Lower Limit of Quantification (LLOQ): 5 ng/mL.

  • Precision and Accuracy: Within ±15%.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of GS-441524 obtained from various studies in different biological matrices and species.

Table 1: Pharmacokinetic Parameters of GS-441524 in Cats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Reference
Intravenous (Remdesivir)152632 ± 86215.14 ± 0.81[13]
Oral (GS-441524)2510,2903-8-[14][15]
Oral (Remdesivir)2524806-[14]

Table 2: Pharmacokinetic Parameters of GS-441524 in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Intravenous (Remdesivir)5~4000~0.08~3500[11][16]

Table 3: Validation Parameters of Analytical Methods

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Reference
HPLC-FLDFeline Plasma19.5 - 10,00019.51.7 - 5.790 - 110[8][9][10]
LC-MS/MSHuman Serum0.375 - 5000.375< 1585 - 115[1][17]
LC-MS/MSRat Plasma5 - 50005< 1585 - 115[11][16]
LC-MS/MSHuman Plasma5 - 25005< 14.789.6 - 110.2[12]

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Biological Sample (Plasma, Serum) protein_precip Protein Precipitation (e.g., Acetonitrile/Methanol) start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (for HPLC-FLD) supernatant_transfer->evaporation lc_msms LC-MS/MS Analysis supernatant_transfer->lc_msms Direct Injection reconstitution Reconstitution (for HPLC-FLD) evaporation->reconstitution hplc_fld HPLC-FLD Analysis reconstitution->hplc_fld quantification Quantification (Standard Curve) hplc_fld->quantification lc_msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: General workflow for GS-441524 quantification.

References

Application Notes and Protocols for the LC-MS/MS Detection of GS-444217 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-444217 is a small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in the MAPK signaling pathway, which is implicated in fibrosis and inflammatory diseases. As a promising therapeutic candidate, robust and sensitive analytical methods are crucial for its characterization in preclinical and clinical studies. This document provides a detailed protocol for the detection and quantification of this compound and its potential metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While a specific, validated LC-MS/MS protocol for this compound is not widely available in the public domain, this document leverages established methodologies for a closely related and extensively studied nucleoside analog, GS-441524, the active metabolite of the antiviral drug remdesivir (B604916). The provided protocol is a comprehensive template that can be adapted and validated for the specific analysis of this compound.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.

Materials:

  • Human or animal plasma/serum samples

  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., this compound-¹³C₅,¹⁵N₂) is highly recommended. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Zinc Sulfate (ZnSO₄), 1 M solution (optional, for enhanced protein precipitation)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow all samples and standards to thaw to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum sample.

  • Add 10 µL of the internal standard working solution.

  • To precipitate proteins, add 150 µL of methanol (or a 3:1 mixture of acetonitrile and methanol) containing 0.1% formic acid. The addition of a small volume of 1M ZnSO₄ (e.g., 5 µL) can improve precipitation efficiency.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A reversed-phase C18 column is suitable for the separation. A common choice is a column with dimensions of 50 x 2.1 mm and a particle size of 1.7-2.6 µm.[2][3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 5.0 | 5 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound (C₂₃H₂₁N₇O, Molecular Weight: 411.46 g/mol ) is expected to be [M+H]⁺ at m/z 412.2.

    • Product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Collision energy (CE) and other compound-dependent parameters should be optimized for maximum sensitivity.

    • For the internal standard, the corresponding [M+H]⁺ ion and a stable product ion should be monitored.

  • Source Parameters (typical starting points, require optimization):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical values achieved for the analogous compound GS-441524.[1][4] These parameters must be established and validated specifically for this compound.

ParameterExpected Range
Linearity Range 1 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect To be assessed, but compensated by a stable isotope-labeled internal standard.

Metabolic Pathway

The metabolic fate of this compound has not been extensively described in the literature. However, it is crucial to investigate potential biotransformations in vivo. As an illustrative example, the metabolic pathway of the prodrug remdesivir to its active metabolite GS-441524 is well-characterized.[5][6][7] Remdesivir undergoes rapid hydrolysis in the plasma by esterases to form an intermediate alanine (B10760859) metabolite (GS-704277), which is then further metabolized to GS-441524.[5][6] A similar pathway of hydrolysis or other phase I and phase II metabolic reactions could be anticipated for this compound and should be investigated using techniques such as high-resolution mass spectrometry for metabolite identification.

Visualizations

experimental_workflow sample Plasma/Serum Sample precipitation Protein Precipitation (Methanol/Acetonitrile) sample->precipitation 1. Add Sample centrifugation Centrifugation precipitation->centrifugation 2. Vortex & Precipitate supernatant Supernatant Transfer centrifugation->supernatant 3. Separate Supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms 4. Inject into LC-MS/MS data Data Acquisition and Quantification lc_ms->data 5. Analyze

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

hypothetical_metabolic_pathway GS444217 This compound PhaseI Phase I Metabolites (e.g., Hydroxylation, Oxidation) GS444217->PhaseI CYP450 Enzymes Excretion Excretion GS444217->Excretion PhaseII Phase II Metabolites (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII UGTs, SULTs PhaseI->Excretion PhaseII->Excretion

References

Application Notes and Protocols for GS-441524 in SARS-CoV-2 Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound GS-444217 is an inhibitor of apoptosis signal-regulating kinase 1 (ASK1) and is not the primary compound studied for direct antiviral activity against SARS-CoV-2. The relevant molecule for this application is GS-441524 , the parent nucleoside of the FDA-approved antiviral drug Remdesivir (B604916). These application notes will focus on GS-441524 and its orally bioavailable prodrugs.

Introduction and Mechanism of Action

GS-441524 is a 1'-cyano-substituted adenosine (B11128) nucleoside analog that demonstrates broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2.[1][2] It is the primary plasma metabolite of the intravenous prodrug Remdesivir (GS-5734).[3] Due to limitations of intravenous administration for early treatment of COVID-19, significant research has focused on GS-441524 and its oral prodrugs, such as GS-621763 and Obeldesivir (GS-5245), to facilitate early, non-hospitalized treatment.[1][4][5]

The mechanism of action involves the intracellular conversion of GS-441524 into its active triphosphate form, GS-443902.[3][6] This process begins with phosphorylation by host cell kinases.[3] The active triphosphate metabolite then acts as an analog of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[3][5] Once incorporated, it causes delayed chain termination, thereby disrupting viral RNA replication and halting the propagation of the virus.[3][7]

GS-441524_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication GS441524 GS-441524 (Nucleoside Analog) Kinase1 Host Kinase (e.g., Adenosine Kinase) GS441524->Kinase1 Phosphorylation GS_MP GS-441524 Monophosphate Kinase1->GS_MP Kinase2 Host Kinase (NDK) GS_MP->Kinase2 Phosphorylation GS_TP GS-441524 Triphosphate (Active Form, GS-443902) Kinase2->GS_TP RdRp SARS-CoV-2 RdRp Complex GS_TP->RdRp Competes with ATP for incorporation RNA Nascent Viral RNA RdRp->RNA Termination Delayed Chain Termination RNA->Termination Disrupts Replication

Caption: Intracellular activation and mechanism of action of GS-441524.

In Vitro Application Notes and Data

GS-441524 and its oral prodrugs have demonstrated potent antiviral activity against SARS-CoV-2, including various variants of concern, in multiple in vitro models.[4] The half-maximal effective concentration (EC50) varies depending on the cell line used, which is often attributed to differences in cellular metabolism and virus-host cell interactions.

Quantitative Data: In Vitro Antiviral Activity
CompoundCell LineVirus StrainEC50 (µM)Cytotoxicity (CC50 in µM)Reference
GS-441524 Vero E6SARS-CoV-20.48 - 1.86>100[1][8]
GS-441524 Calu-3SARS-CoV-2~0.8Not Reported[9]
GS-441524 Human Airway Epithelial (HAE) CellsSARS-CoV-2Potent InhibitionNot Reported[8]
Remdesivir Vero E6SARS-CoV-27.43>100[8]

Note: EC50 values can vary between studies based on experimental conditions.

Experimental Workflow: In Vitro Antiviral Assay

In_Vitro_Workflow A 1. Cell Seeding (e.g., Vero E6 cells in 96-well plates) C 3. Virus Infection (Add SARS-CoV-2 at a specific MOI) A->C B 2. Compound Preparation (Serial dilutions of GS-441524) B->C D 4. Incubation (e.g., 48-72 hours at 37°C) C->D E 5. Endpoint Measurement D->E F Quantify Viral CPE (Crystal Violet Staining) E->F Option A G Quantify Viral Load (qRT-PCR of supernatant) E->G Option B H Quantify Cell Viability (e.g., CCK-8/MTT Assay for CC50) E->H Parallel Assay I 6. Data Analysis (Calculate EC50 and CC50 values) F->I G->I H->I

Caption: General workflow for determining in vitro antiviral efficacy.

Protocol: SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay

This protocol is a representative method for determining the EC50 of GS-441524 by measuring the inhibition of virus-induced CPE.

Materials:

  • Cell Line: Vero E6 cells.

  • Virus: SARS-CoV-2 (e.g., WA1/2020 isolate).

  • Compound: GS-441524, dissolved in DMSO and diluted in culture medium.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Crystal Violet solution (0.5% in 20% methanol), 10% Formalin.

  • Equipment: 96-well cell culture plates, biosafety cabinet (BSL-3), incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight to form a confluent monolayer.

  • Compound Dilution: Prepare a 2-fold serial dilution of GS-441524 in culture medium. Include a "virus control" (no compound) and "cell control" (no virus, no compound) on each plate.

  • Infection and Treatment: Remove the growth medium from the cells. Add 100 µL of the diluted compound to the respective wells. Subsequently, add 100 µL of SARS-CoV-2 diluted to a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48 to 72 hours, until CPE is clearly visible in the virus control wells.

  • Cell Fixation: Carefully remove the culture medium and fix the cells by adding 100 µL of 10% formalin to each well for at least 1 hour.

  • Staining: Remove the formalin and wash the plate gently with water. Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Quantification: Wash away excess stain with water and allow the plate to air dry. Elute the stain by adding 100 µL of methanol (B129727) to each well. Read the optical density (OD) at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Use non-linear regression analysis to determine the EC50 value.

In Vivo Application Notes and Data

In vivo studies in various animal models are crucial for evaluating the therapeutic efficacy and pharmacokinetic properties of GS-441524 and its oral prodrugs.

Quantitative Data: In Vivo Efficacy and Pharmacokinetics
CompoundAnimal ModelRouteDoseKey FindingsReference
GS-441524 AAV-hACE2 MiceIntraperitoneal25 mg/kg/dayReduced lung viral titers and lung injury.[10]
GS-621763 FerretOral10 mg/kg (BID)Reduced viral burden to near-undetectable levels; prevented transmission.[4][11]
GS-5245 African Green MonkeyOralNot SpecifiedStrong antiviral efficacy.[5]
GS-5245 K18-hACE2 MiceOral10 mg/kg (BID)Reduced weight loss, lung viral replication, and lung injury.[12]
CompoundSpeciesRouteOral Bioavailability (%)Plasma Half-life (t½)Reference
GS-441524 MouseOral39%~2.4 h[8][13]
GS-441524 RatOral33%~4.8 h[8][10]
GS-441524 DogOral85%Not Reported[8][13]
GS-441524 Cynomolgus MonkeyOral8.3%~2 h[3][8]
GS-441524 Human (n=1)Oral~13-20% (estimated)~24 h[3][9]

Experimental Workflow: In Vivo Efficacy Study

In_Vivo_Workflow A 1. Animal Acclimatization (e.g., K18-hACE2 mice) B 2. Baseline Measurement (Body weight) A->B C 3. SARS-CoV-2 Infection (Intranasal inoculation) B->C D 4. Treatment Initiation (Oral gavage of GS-441524 prodrug or vehicle) C->D E 5. Daily Monitoring (Body weight, clinical signs) D->E F 6. Euthanasia & Tissue Harvest (e.g., Day 5 post-infection) E->F G 7. Endpoint Analysis F->G H Lung Viral Titer (qRT-PCR, Plaque Assay) G->H I Lung Histopathology (H&E Staining) G->I J Pulmonary Function G->J K 8. Data Analysis (Statistical comparison between groups) H->K I->K J->K

Caption: General workflow for an in vivo SARS-CoV-2 efficacy study.

Protocol: Efficacy Study in hACE2 Transgenic Mouse Model

This protocol outlines a therapeutic efficacy study using an oral prodrug of GS-441524.

Materials:

  • Animal Model: K18-hACE2 transgenic mice, 8-10 weeks old.

  • Virus: SARS-CoV-2 isolate.

  • Compound: Oral prodrug of GS-441524 (e.g., GS-5245) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Equipment: Animal biosafety level 3 (ABSL-3) facility, oral gavage needles, equipment for intranasal inoculation, instruments for necropsy.

Procedure:

  • Acclimatization: House mice in the ABSL-3 facility for at least 3 days prior to the experiment.

  • Infection: Lightly anesthetize mice and intranasally inoculate with a sublethal dose of SARS-CoV-2 (e.g., 10^4 PFU) in a small volume (e.g., 30 µL).

  • Group Assignment: Randomly assign mice to a vehicle control group and a treatment group (n=8-10 per group).

  • Treatment: Begin treatment 12 hours post-infection. Administer the GS-441524 prodrug (e.g., 10 mg/kg) or vehicle control via oral gavage twice daily (BID).

  • Monitoring: Record body weight and clinical signs of disease daily for the duration of the study (e.g., 5-7 days).

  • Necropsy: At the study endpoint (e.g., Day 5 post-infection), euthanize the mice.

  • Tissue Collection:

    • Collect the left lung lobe and homogenize for viral load quantification by qRT-PCR or plaque assay.

    • Perfuse and fix the right lung lobe in 10% neutral buffered formalin for histopathological analysis.

  • Data Analysis: Compare the changes in body weight, lung viral titers, and lung pathology scores between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

References

Application Notes and Protocols for the Use of GS-441524 in Feline Cell Lines for FIPV Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only.

Introductory Note on Compound Identification: The initial request specified GS-444217. However, comprehensive literature review indicates that the antiviral compound extensively studied and proven effective against Feline Infectious Peritonitis Virus (FIPV) in feline cell lines and clinical settings is GS-441524 , the parent nucleoside of Remdesivir. This compound is identified as a selective ASK1 inhibitor and is not documented for direct anti-FIPV activity. This document will therefore focus on the application and protocols for GS-441524.

Introduction

Feline Infectious Peritonitis (FIP) is a fatal disease in cats caused by the Feline Infectious Peritonitis Virus (FIPV), a coronavirus. The development of effective antiviral therapies is a primary focus of FIP research. GS-441524, an adenosine (B11128) nucleoside analog, has emerged as a highly potent inhibitor of FIPV replication. It functions by acting as an alternative substrate for the viral RNA-dependent RNA polymerase, leading to premature termination of viral RNA synthesis.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of GS-441524 against FIPV in relevant feline cell lines.

Feline Cell Lines for FIPV Studies

The selection of an appropriate cell line is critical for the success of in vitro FIPV studies. The two most commonly used feline cell lines are:

  • Crandell-Rees Feline Kidney (CRFK) Cells: A robust and widely used cell line for the propagation of various feline viruses, including Type II FIPV.[3] They are suitable for cytotoxicity assays, plaque assays, and viral yield reduction assays.

  • Felis catus whole fetus (Fcwf-4) Cells: A macrophage-like cell line essential for the propagation of Type I FIPV, which is the more prevalent serotype in naturally occurring FIP.[4] These cells exhibit characteristics such as nonspecific esterase expression and phagocytic activity.

Quantitative Data Summary

GS-441524 demonstrates high efficacy and low cytotoxicity in feline cell lines. The following table summarizes key quantitative data from published studies.

CompoundCell LineFIPV StrainParameterValue (µM)Selectivity Index (SI = CC50/EC50)Reference
GS-441524 CRFKWSU-79-1146 (Type II)EC500.78>128[3][5]
CRFKNot SpecifiedCC50>100[3][6]
GS-441524 CRFKNot SpecifiedEC501.6165.5[7]
CRFKNot SpecifiedCC50260.0[7]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): A ratio that measures the window between cytotoxicity and antiviral activity. Higher values indicate a more favorable safety profile.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of GS-441524 on feline cells.

  • Cell Seeding: Seed CRFK or Fcwf-4 cells in a 96-well plate at a density that ensures they reach approximately 80% confluency after 24 hours.

  • Compound Preparation: Prepare a stock solution of GS-441524 in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1 to 200 µM).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the medium containing the different concentrations of GS-441524. Include wells with medium only (cell control) and medium with solvent (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the cell control. The CC50 value is determined using a non-linear regression analysis of the dose-response curve.

Protocol 2: Antiviral Activity Assay (CPE Inhibition)

This protocol assesses the ability of GS-441524 to inhibit the virus-induced Cytopathic Effect (CPE).

  • Cell Seeding: Seed CRFK cells in a 96-well plate to achieve near-confluent monolayers on the day of infection.

  • Infection: Infect the cells with FIPV (e.g., strain WSU-79-1146) at a multiplicity of infection (MOI) of 0.1-0.2.[8]

  • Treatment: One hour post-infection, remove the virus inoculum and add 100 µL of culture medium containing serial dilutions of GS-441524.[3] Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3][8]

  • CPE Visualization: Stain the cells with a 0.5% crystal violet solution in methanol (B129727) to visualize cell viability.[3][8] Wells with viable cells will stain purple, while areas of CPE will be clear.

  • Data Analysis: The EC50 is the concentration of GS-441524 that protects 50% of the cells from the viral CPE, determined by visual scoring or by spectrophotometric analysis after eluting the crystal violet dye.

Protocol 3: Viral RNA Quantification by RT-qPCR

This protocol quantifies the reduction in viral RNA production in the presence of GS-441524.

  • Cell Seeding and Infection: Seed CRFK or Fcwf-4 cells in a 6-well plate. At 75-85% confluency, infect the cells with FIPV at an MOI of 0.2.[8]

  • Treatment: One hour post-infection, treat the cells with various concentrations of GS-441524 (e.g., 0.01 to 20 µM).[8]

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • RNA Extraction: Isolate total RNA from the cell culture supernatant or from the cells using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a high-capacity RNA-to-cDNA kit.[8]

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for a conserved region of the FIPV genome (e.g., the N gene). A housekeeping gene (e.g., feline GAPDH) should be used for normalization.[8]

  • Data Analysis: Calculate the viral RNA copy number based on a standard curve. The EC50 is determined by plotting the percentage of viral RNA inhibition against the log concentration of GS-441524.

Visualizations

Mechanism of Action of GS-441524

The diagram below illustrates the molecular mechanism by which GS-441524 inhibits FIPV replication.

G cluster_cell Host Cell Cytoplasm GS441524 GS-441524 (Nucleoside Analog) Kinases Host Cell Kinases GS441524->Kinases Phosphorylation GS_TP GS-441524-triphosphate (Active Form) Kinases->GS_TP RdRp FIPV RNA-dependent RNA Polymerase (RdRp) GS_TP->RdRp Competes with ATP for incorporation new_vRNA Nascent Viral RNA (Synthesis Terminated) RdRp->new_vRNA Chain Termination vRNA Viral RNA Template vRNA->RdRp Template for Replication G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Feline Cells (e.g., CRFK) B1 Seed Cells in 96-well Plates A1->B1 A2 Prepare Serial Dilutions of GS-441524 B3 Add GS-441524 Dilutions A2->B3 C2 Perform Cytotoxicity Assay (Parallel Experiment) A2->C2 A3 Propagate FIPV Stock B2 Infect Cells with FIPV A3->B2 B1->B2 B1->C2 For CC50 B2->B3 B4 Incubate for 48-72 hours B3->B4 C1 Assess Cytopathic Effect (CPE) or Quantify Viral RNA (RT-qPCR) B4->C1 C3 Calculate EC50 & CC50 C1->C3 C2->C3 C4 Determine Selectivity Index (SI) C3->C4

References

Administration Routes for GS-444217 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of the ASK1 inhibitor, GS-444217, in rodent models. The information is compiled from various scientific sources to assist in the design and execution of preclinical studies.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of this compound in rodent models.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueSpecies/StrainDosageVehicleSource
Oral BioavailabilityExcellentRat10 mg/kg, 30 mg/kgNot Specified[1]
Plasma Half-lifeInsufficient for once-daily dosingRat10 mg/kg, 30 mg/kgNot Specified[1]
Cmax (at 30 mg/kg)26.6 ± 21.6 µmol/LWKY rats30 mg/kg daily (oral gavage)Not Specified[2]

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelAdministration RouteDosageEffectSource
Rat model of kidney injuryOral gavage30 mg/kgSuppresses ROS-ASK1-P38/JNK response, preserves kidney function[3]
db/db eNOS-/- mouse model of DKDIn chowNot SpecifiedReduced ASK1/p38 activation, tubulointerstitial fibrosis, apoptosis, glomerulosclerosis, and proteinuria; improved renal function[4]
Rat crescentic glomerulonephritisOral gavage30 mg/kg dailyReduced crescent formation, prevented renal impairment, reduced proteinuria[2]

II. Experimental Protocols

Detailed methodologies for the administration of this compound are provided below. These protocols are based on published literature and general best practices for rodent handling and substance administration.

Protocol 1: Oral Administration (Gavage)

Objective: To administer a precise dose of this compound directly into the stomach of a rodent.

Materials:

  • This compound

  • Vehicle (e.g., appropriate solvent, see below for formulation)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

  • 70% ethanol

Vehicle Formulation (Example for Injectable Solution, Adaptable for Oral): A published formulation for in vivo experiments using this compound can be adapted for oral administration.[5]

  • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to reach the final volume of 1 mL.

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct volume of the drug solution to administer.

    • Properly restrain the animal to prevent movement and injury. For mice, this can be done by scruffing the neck. For rats, more secure restraint may be necessary.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. The animal should swallow the needle. If there is resistance, do not force it.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.

    • Administer a maximum volume of 10 ml/kg for rats and mice.[6]

  • Post-Administration:

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Administration in Chow

Objective: To provide sustained plasma levels of this compound through voluntary ingestion.

Materials:

  • This compound

  • Standard rodent chow

  • Mixer or blender

  • Water or other binding agent (if needed)

Procedure:

  • Dose Calculation:

    • Determine the target daily dose of this compound for the animals.

    • Estimate the average daily food consumption of the animals.

    • Calculate the amount of this compound needed per gram of chow.

  • Chow Preparation:

    • Grind the standard rodent chow into a powder.

    • Thoroughly mix the calculated amount of this compound with the powdered chow to ensure a homogenous mixture.

    • If necessary, add a small amount of water or other palatable binder to re-form the chow into pellets.

  • Administration:

    • Replace the standard chow in the animal cages with the this compound-medicated chow.

    • Ensure a continuous supply of the medicated chow is available.

  • Monitoring:

    • Monitor the animals' food consumption and body weight regularly to ensure they are ingesting the intended dose.

Protocol 3: Intravenous (IV) Injection (Tail Vein)

Objective: To directly administer this compound into the systemic circulation for rapid distribution.

Materials:

  • This compound solution (sterile, see vehicle formulation above)

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 27-30 gauge for mice, 23-25 gauge for rats)[6]

  • Restraining device (e.g., rodent restrainer)

  • Heat lamp or warm water to dilate the tail vein

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Weigh the animal to calculate the injection volume.

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Injection Site Preparation:

    • Clean the tail with 70% ethanol.

  • Injection:

    • Position the needle, bevel up, parallel to the vein and insert it into the vein.

    • Slowly inject the this compound solution. The maximum recommended volume for mice is <0.2ml.[6]

    • If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

Protocol 4: Subcutaneous (SC) Injection

Objective: To administer this compound into the subcutaneous space for slower absorption compared to IV.

Materials:

  • This compound solution (sterile)

  • Syringes

  • Needles (e.g., 25-27 gauge for mice and rats)[7]

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the injection volume.

    • Restrain the animal.

  • Injection Site Preparation:

    • Lift the loose skin over the back of the neck or flank to form a "tent".

    • Clean the injection site with 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, into the base of the skin tent.

    • Aspirate slightly to ensure a blood vessel has not been entered.

    • Inject the this compound solution. The maximum recommended volume for mice is <3mL (dispersed over multiple sites if >1mL) and for rats is <5mL (dispersed if >2mL).[7]

  • Post-Injection:

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the animal to its cage and monitor for any signs of irritation or adverse reactions.

Protocol 5: Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity.

Materials:

  • This compound solution (sterile)

  • Syringes

  • Needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[6]

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Weigh the animal to calculate the injection volume.

    • Restrain the animal in dorsal recumbency with the head tilted slightly downward.

  • Injection Site Preparation:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]

    • Clean the area with 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[9]

    • Aspirate to ensure that the needle has not entered the bladder or intestines.

    • Inject the this compound solution. The maximum recommended volume is <10 ml/kg for both mice and rats.[6]

  • Post-Injection:

    • Withdraw the needle.

    • Return the animal to its cage and monitor for any signs of distress or complications.

III. Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for each administration route.

Oral_Administration_Workflow A Animal Weighing & Dose Calculation D Oral Gavage A->D B This compound Solution Preparation B->D C Animal Restraint C->D E Post-Administration Monitoring D->E IV_Administration_Workflow A Animal Weighing & Dose Calculation D Tail Vein Injection A->D B Sterile this compound Solution Preparation B->D C Animal Restraint & Vein Dilation C->D E Post-Injection Monitoring D->E SC_Administration_Workflow A Animal Weighing & Dose Calculation D Subcutaneous Injection A->D B Sterile this compound Solution Preparation B->D C Animal Restraint & Site Preparation C->D E Post-Injection Monitoring D->E IP_Administration_Workflow A Animal Weighing & Dose Calculation D Intraperitoneal Injection A->D B Sterile this compound Solution Preparation B->D C Animal Restraint & Site Preparation C->D E Post-Injection Monitoring D->E ASK1_Signaling_Pathway Stress Oxidative Stress / Other Stimuli ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4 MKK4 ASK1->MKK4 GS444217 This compound GS444217->ASK1 p38 p38 MKK3_6->p38 JNK JNK MKK4->JNK Downstream Apoptosis, Inflammation, Fibrosis p38->Downstream JNK->Downstream

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing GS-444217

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-444217 is a potent and selective, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) with an IC50 of 2.87 nM in cell-free assays.[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to stress, inflammation, and apoptosis. Inhibition of the ASK1 pathway is a promising therapeutic strategy for a variety of diseases, including renal and cardiovascular disorders. Furthermore, this compound is the parent nucleoside of the antiviral prodrug remdesivir (B604916) and is also known as GS-441524.[3] As GS-441524, it has demonstrated broad-spectrum antiviral activity against various RNA viruses, including coronaviruses.

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the dual activities of this compound: as an ASK1 inhibitor and as an antiviral agent. The protocols are designed for researchers in drug discovery and development to assess the potency and cytotoxicity of this compound and other test compounds in a high-throughput format.

Data Presentation

The following tables summarize the quantitative data for this compound (and its alternative designation, GS-441524) in various assays.

Table 1: this compound Potency against ASK1

Assay TypeParameterValueSource
Cell-Free Kinase AssayIC502.87 nM[1][2]
In Vivo (rodent kidney)EC50~1.6 µM[1]

Table 2: Antiviral Activity of GS-441524 (this compound)

VirusCell LineAssay TypeParameterValueSource
Feline Infectious Peritonitis Virus (FIPV)CRFKCPEEC501.0 µM[4]
Feline Infectious Peritonitis Virus (FIPV)CRFKMTTEC501.6 µM[5]
SARS-CoV-2VariousVariousEC50 (median)0.87 µM[6]
MERS-CoVCalu-3 2B4nLUCEC502.1 µM[7]
SARS-CoV-2A549-hACE2nLUCEC502.8 µM[7]
SARS-CoV-2NHBEnLUCEC502.454 µM[7]

Table 3: Cytotoxicity of GS-441524 (this compound)

Cell LineAssay TypeParameterValueSource
CRFKNot specifiedCC50>100 µM[4][8]
CRFKMTTCC50260.0 µM[5]
VariousVariousCC507 to >1000 µM[6]

Signaling Pathway and Experimental Workflows

ASK1 Signaling Pathway

The following diagram illustrates the central role of ASK1 in response to cellular stress, leading to the activation of downstream p38 and JNK pathways. This compound acts by competitively inhibiting the ATP-binding site of ASK1, thereby preventing its autophosphorylation and subsequent signal transduction.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, etc.) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active (Phosphorylated) ASK1 ASK1_inactive->ASK1_active Autophosphorylation MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates GS444217 This compound GS444217->ASK1_inactive Inhibits p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Downstream Downstream Effects (Inflammation, Apoptosis) p38->Downstream JNK->Downstream

Caption: ASK1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: ASK1 Inhibition HTS Assay (AlphaScreen)

This workflow outlines a high-throughput screening assay to identify inhibitors of ASK1 phosphorylation of its substrate, MKK6, using AlphaScreen technology.

HTS_Workflow_ASK1 Start Start Dispense Dispense Test Compounds (e.g., this compound) & Controls into 384-well plate Start->Dispense Add_Enzyme Add ASK1 Enzyme and ATP Dispense->Add_Enzyme Incubate1 Incubate Add_Enzyme->Incubate1 Add_Substrate Add Biotinylated MKK6 Substrate Incubate1->Add_Substrate Incubate2 Incubate to allow phosphorylation Add_Substrate->Incubate2 Add_Beads Add Streptavidin-Donor & Phospho-MKK6 Antibody- Acceptor Beads Incubate2->Add_Beads Incubate3 Incubate in the dark Add_Beads->Incubate3 Read Read Plate on AlphaScreen-compatible plate reader Incubate3->Read Analyze Analyze Data: Calculate Z' and IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an AlphaScreen-based ASK1 inhibition HTS assay.

Experimental Workflow: Cell-Based Antiviral HTS Assay

This workflow describes a general procedure for a high-throughput, cell-based assay to screen for antiviral compounds that inhibit virus-induced cytopathic effect (CPE).

HTS_Workflow_Antiviral Start Start Seed_Cells Seed Host Cells in 96- or 384-well plates Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_Compounds Add serially diluted Test Compounds (e.g., GS-441524) Incubate1->Add_Compounds Infect_Cells Infect cells with virus (at a specific MOI) Add_Compounds->Infect_Cells Incubate2 Incubate until CPE is observed in virus control wells Infect_Cells->Incubate2 Assess_Viability Assess Cell Viability (e.g., using Resazurin (B115843) or CellTiter-Glo) Incubate2->Assess_Viability Read Read Plate Assess_Viability->Read Analyze Analyze Data: Calculate EC50 Read->Analyze End End Analyze->End

Caption: General workflow for a cell-based antiviral HTS assay.

Experimental Workflow: Cytotoxicity HTS Assay (Resazurin)

This workflow details a high-throughput cytotoxicity assay using the resazurin method to determine the concentration of a compound that is toxic to cells.

HTS_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells in 96- or 384-well plates Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_Compounds Add serially diluted Test Compounds (e.g., GS-441524) Incubate1->Add_Compounds Incubate2 Incubate for a defined period (e.g., 48-72 hours) Add_Compounds->Incubate2 Add_Resazurin Add Resazurin solution to each well Incubate2->Add_Resazurin Incubate3 Incubate for 1-4 hours Add_Resazurin->Incubate3 Read Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate3->Read Analyze Analyze Data: Calculate CC50 Read->Analyze End End Analyze->End

Caption: Workflow for a resazurin-based cytotoxicity HTS assay.

Experimental Protocols

High-Throughput Screening for ASK1 Inhibitors using AlphaScreen

This protocol is adapted from a published HTS-compatible assay for ASK1 signalosome inhibitors and is suitable for identifying and characterizing inhibitors like this compound.

Materials:

  • 384-well low-volume, white Optiplates

  • Recombinant active ASK1

  • Biotinylated full-length MKK6

  • ATP

  • This compound (or other test compounds)

  • Staurosporine (B1682477) (as a positive control)

  • DMSO

  • Kinase Buffer (25 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, pH 7.4)

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Protein A Acceptor Beads

  • Anti-phospho-MKK6 antibody

  • Detection Buffer (25 mM Tris-HCl, 200 mM NaCl, 100 mM EDTA, 0.3% BSA, 0.01% Triton X-100)

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 384-well plate, add 5 µL of the diluted compounds or controls (e.g., DMSO for negative control, staurosporine for positive control).

  • Add 5 µL of a solution containing active ASK1 and ATP in Kinase Buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing biotinylated MKK6 in Kinase Buffer.

  • Incubate for 60 minutes at room temperature to allow for MKK6 phosphorylation.

  • Prepare the AlphaScreen detection mix by pre-incubating Protein A Acceptor beads with the anti-phospho-MKK6 antibody in Detection Buffer for 1 hour at room temperature. Then, add Streptavidin Donor beads.

  • Stop the kinase reaction by adding 5 µL of the AlphaScreen detection mix.

  • Incubate the plate in the dark at room temperature for at least 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the Z'-factor to assess assay quality using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Determine the IC50 values for this compound and other test compounds by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based High-Throughput Antiviral Assay

This protocol describes a general method to screen for antiviral compounds by measuring the inhibition of virus-induced cytopathic effect (CPE). GS-441524 (this compound) can be used as a reference compound.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • GS-441524 (or other test compounds)

  • DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin)

  • Plate reader (luminescence or fluorescence, depending on the viability reagent)

Procedure:

  • Seed host cells into 96- or 384-well plates at a pre-determined optimal density and incubate overnight to form a monolayer.

  • Prepare serial dilutions of GS-441524 and test compounds in cell culture medium.

  • Remove the culture medium from the cell plates and add the diluted compounds. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

  • Add the virus suspension at a specific multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient to cause significant CPE in the virus control wells (typically 48-72 hours).

  • At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Read the plates on the appropriate plate reader.

Data Analysis:

  • Normalize the data to the cell control (100% viability) and virus control (0% viability) wells.

  • Calculate the 50% effective concentration (EC50) for each compound by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

High-Throughput Cytotoxicity Assay using Resazurin

This protocol outlines a method to determine the cytotoxicity of compounds in a high-throughput format using the resazurin reduction assay.

Materials:

  • Cell line of interest

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • Cell culture medium

  • GS-441524 (or other test compounds)

  • DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Fluorescence plate reader

Procedure:

  • Seed cells in 96- or 384-well plates at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of GS-441524 and test compounds in cell culture medium.

  • Add the diluted compounds to the cells. Include wells with medium only (untreated control) and wells with medium and DMSO (vehicle control).

  • Incubate the plates for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add resazurin solution to each well (e.g., 10% of the total well volume).

  • Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to metabolize resazurin to the fluorescent resorufin.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis:

  • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

  • Normalize the data to the untreated control wells (100% viability).

  • Calculate the 50% cytotoxic concentration (CC50) for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

  • The Selectivity Index (SI) can be calculated as CC50/EC50 to assess the therapeutic window of antiviral compounds.

References

Application Notes and Protocols for Cell Viability and Cytotoxicity Assays of GS-444217

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-444217 is a potent and selective, orally available, and ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various stressors, including oxidative stress, and plays a crucial role in inflammation, apoptosis, and fibrosis. By inhibiting ASK1, this compound has demonstrated therapeutic potential in preclinical models of various diseases, including kidney disease.

In the development of any therapeutic compound, a thorough evaluation of its safety profile is paramount. Cell viability and cytotoxicity assays are fundamental in vitro tools used to assess the potential of a compound to cause cell death or inhibit cell proliferation. These assays are critical for determining the therapeutic window of a drug candidate and for identifying potential off-target effects. This document provides detailed application notes and protocols for assessing the cell viability and cytotoxicity of this compound.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ASK1 kinase domain. Under conditions of cellular stress, such as the presence of reactive oxygen species (ROS), ASK1 is activated and subsequently phosphorylates downstream kinases, including MKK3/6 and MKK4/7. These kinases, in turn, activate the p38 and JNK signaling pathways, leading to inflammatory responses and apoptosis. This compound binds to the ATP-binding pocket of ASK1, preventing its autophosphorylation and subsequent activation of the downstream signaling cascade.

This compound Signaling Pathway Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 Activates MKK36 MKK3/6 ASK1->MKK36 Phosphorylates MKK47 MKK4/7 ASK1->MKK47 Phosphorylates GS444217 This compound GS444217->ASK1 Inhibits p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates Response Inflammation, Apoptosis p38->Response JNK->Response

Caption: this compound inhibits the ASK1 signaling pathway.

Data on Cell Viability and Cytotoxicity of this compound

A comprehensive review of available literature indicates that this compound exhibits a favorable safety profile in vitro, with studies reporting a lack of cytotoxicity at therapeutically relevant concentrations.

Cell LineAssayConcentration Range Tested (µM)Observed CytotoxicityReference
Not SpecifiedNot Specified0.1 - 10No cytotoxicity observed[1]

Note: The available data on the cytotoxicity of this compound is limited in the public domain. The information presented here is based on a published study which states that the compound was not cytotoxic at the tested concentrations. For a comprehensive toxicological profile, it is recommended to perform the assays described below in the specific cell lines relevant to the intended research application.

Experimental Protocols

The following protocols describe standard colorimetric assays to evaluate the effects of this compound on cell viability and cytotoxicity. These assays are robust, reproducible, and suitable for high-throughput screening in 96-well plate formats.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT Assay Workflow Seed Seed cells in a 96-well plate Treat Treat cells with This compound Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT reagent Incubate1->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control, e.g., medium with the same concentration of DMSO as the highest drug concentration) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay for Cell Viability

Principle: The XTT assay is another tetrazolium-based colorimetric assay. In contrast to MTT, the formazan product of XTT reduction by metabolically active cells is water-soluble, eliminating the need for a solubilization step.

Workflow:

XTT Assay Workflow Seed Seed cells in a 96-well plate Treat Treat cells with This compound Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddXTT Add XTT reagent (with activation reagent) Incubate1->AddXTT Incubate2 Incubate for 2-4 hours AddXTT->Incubate2 Read Measure absorbance at ~450 nm Incubate2->Read

Caption: Workflow for the XTT cell viability assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile culture plates

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment: Follow the same procedure as for the MTT assay (Step 2).

  • Incubation: Follow the same procedure as for the MTT assay (Step 3).

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability using the same formula as for the MTT assay.

LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cell death.

Workflow:

LDH Release Assay Workflow Seed Seed cells in a 96-well plate Treat Treat cells with this compound (include controls for spontaneous and maximum LDH release) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Transfer Transfer supernatant to a new 96-well plate Incubate->Transfer AddReagent Add LDH reaction mixture Transfer->AddReagent IncubateRT Incubate at room temperature (protected from light) AddReagent->IncubateRT Stop Add stop solution (optional, depending on kit) IncubateRT->Stop Read Measure absorbance at ~490 nm Stop->Read

References

Application Notes: Plaque Reduction Neutralization Assay with GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524 is the active nucleoside analog of the prodrug Remdesivir and has demonstrated significant efficacy against a variety of RNA viruses, notably coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.[1][2][3] The Plaque Reduction Neutralization Assay (PRNT) serves as a critical functional assay to quantify the in vitro efficacy of an antiviral compound. This method measures the ability of a compound like GS-441524 to inhibit the cytopathic effects of a virus.[4] The resulting reduction in viral plaques—localized areas of cell death—in the presence of the antiviral agent, when compared to an untreated control, allows for the precise determination of the compound's inhibitory concentration.[4][5] This document provides a comprehensive protocol for conducting a PRNT to evaluate the antiviral potency of GS-441524.

Mechanism of Action of GS-441524

GS-441524, a small molecule nucleoside analog, functions by disrupting viral replication.[2] Once inside a host cell, it undergoes phosphorylation by cellular kinases to form its active triphosphate metabolite (NTP).[2][6] This active form acts as a competitive inhibitor for the viral RNA-dependent RNA polymerase (RdRp), vying with natural nucleoside triphosphates for incorporation into the newly synthesizing viral RNA strand.[1][7] The integration of the GS-441524 triphosphate into the nascent RNA results in delayed chain termination, effectively halting viral replication.[1][3]

cluster_cell Host Cell GS441524 GS-441524 (Nucleoside Analog) Kinase1 Cellular Kinases GS441524->Kinase1 Phosphorylation GS_TP GS-441524 Triphosphate (Active NTP) Kinase1->GS_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_TP->RdRp Competes with natural NTPs RNA Nascent Viral RNA RdRp->RNA Incorporation into TerminatedRNA Replication Terminated RNA->TerminatedRNA Virus Virus Virus->RdRp Provides RdRp Template

Caption: Mechanism of action of GS-441524 in inhibiting viral replication.

Quantitative Data: In Vitro Efficacy of GS-441524

The table below summarizes the half-maximal effective concentration (EC50) of GS-441524 against various coronaviruses in different cell lines as documented in scientific literature.

VirusCell LineEC50 (µM)Reference(s)
FIPV Serotype IICRFK Cells~1.0[2]
FIPV Serotype II (79-1146)CRFK Cells0.78[2]
FIPV Serotype II (79-1146)fcwf-4 Cells0.8[8]
FIPV Serotype I (Black)fcwf-4 Cells1.3[8]
FIPVCRFK Cells1.6[7]
SARS-CoV-2Vero E6 Cells1.86[9][10]
  • CRFK: Crandell Rees Feline Kidney Cells

  • fcwf-4: Felis catus whole fetus-4 cells

  • FIPV: Feline Infectious Peritonitis Virus

  • SARS-CoV-2: Severe Acute Respiratory Syndrome Coronavirus 2

Experimental Protocol: Plaque Reduction Neutralization Assay (PRNT)

This protocol details the procedure for determining the EC50 value of GS-441524 against a virus susceptible to plaque formation.

Materials
  • Cells: A cell line permissive to the virus of interest (e.g., CRFK cells for FIPV, Vero E6 for SARS-CoV-2).

  • Virus: A viral stock with a predetermined titer, expressed in Plaque Forming Units per milliliter (PFU/mL).

  • Compound: GS-441524, dissolved in a suitable solvent like DMSO to prepare a high-concentration stock solution.

  • Media and Reagents:

    • Complete Growth Medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Infection Medium (e.g., DMEM with 2% FBS).

    • Overlay Medium: Complete Growth Medium containing 0.5-1.2% methylcellulose (B11928114) or agarose.

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Fixative Solution (e.g., 4% Paraformaldehyde (PFA) or 10% Formalin).

    • Staining Solution (e.g., 0.1% Crystal Violet in 20% ethanol).

  • Equipment:

    • 12-well or 24-well tissue culture plates.

    • CO2 incubator set to 37°C and 5% CO2.

    • Biosafety cabinet appropriate for the biosafety level of the virus being handled.

    • Microscope for cell visualization.

    • Standard laboratory pipettes and sterile consumables.

Experimental Workflow Diagram

A 1. Seed Cells (e.g., 12-well plates) Incubate to form monolayer E 5. Infection Add virus-compound mixture to cells Incubate for 1 hour at 37°C A->E B 2. Prepare GS-441524 Dilutions (Serial dilution in infection medium) D 4. Pre-incubation (Mix virus with GS-441524 dilutions) Incubate for 1 hour at 37°C B->D C 3. Prepare Virus Dilution (Dilute to yield 50-100 plaques/well) C->D D->E F 6. Add Overlay Aspirate inoculum, add semi-solid overlay E->F G 7. Incubation Incubate for 2-3 days until plaques are visible F->G H 8. Fix and Stain Fix with PFA, stain with Crystal Violet G->H I 9. Count Plaques & Analyze Determine % plaque reduction and calculate EC50 H->I

Caption: Workflow for the Plaque Reduction Neutralization Assay with GS-441524.

Detailed Methodology
  • Cell Seeding:

    • The day before the experiment, seed the susceptible cells into 12-well plates at a density that ensures a confluent monolayer on the day of infection (e.g., 4 x 10^5 Vero E6 cells/well).[11]

    • Incubate the plates overnight at 37°C in a 5% CO2 atmosphere.[11]

  • Compound and Virus Preparation:

    • On the day of the assay, prepare serial dilutions of GS-441524 in infection medium. The concentration range should be selected to bracket the anticipated EC50 value (e.g., from 0.01 µM to 100 µM).

    • In a separate tube, dilute the virus stock in infection medium to a concentration that will produce between 50 and 100 plaques per well.

    • Combine equal volumes of each GS-441524 dilution with the diluted virus suspension.

    • Prepare a "virus control" by mixing the virus with infection medium that does not contain the compound, and a "cell control" with only infection medium.

    • Incubate these virus-compound mixtures for 1 hour at 37°C to permit interaction between the compound and the virus particles.[12]

  • Infection:

    • Visually confirm that the cells have formed a confluent monolayer.

    • Aspirate the growth medium from the wells and gently wash the monolayer once with PBS.

    • Add the pre-incubated virus-compound mixtures to the designated wells, typically in duplicate or triplicate for statistical validity.

    • Incubate the plates for 1 hour at 37°C with 5% CO2. Rock the plates gently every 15 minutes to facilitate even distribution of the inoculum over the cell monolayer.[12]

  • Overlay and Incubation:

    • Following the infection period, carefully aspirate the inoculum from all wells.

    • Gently add 1 mL of the semi-solid overlay medium to each well to prevent non-specific viral spread.[5][11] This step is crucial for the formation of distinct plaques.[5]

    • Return the plates to the incubator (37°C, 5% CO2) for 2-3 days, or until plaques are clearly visible by eye or under a microscope.[11] The incubation time will vary depending on the specific virus-cell system.

  • Fixation and Staining:

    • Aspirate the overlay medium from the wells.

    • Fix the cells by adding 1 mL of the fixative solution to each well and letting it stand for at least 30 minutes at room temperature.[12]

    • Discard the fixative and add 0.5 mL of crystal violet staining solution to each well. Incubate for 15 minutes at room temperature.[11]

    • Carefully wash the wells with tap water to remove the excess stain and allow the plates to dry completely.

  • Data Analysis:

    • Count the number of plaques in each well. Plaques will be visible as clear, unstained areas against the purple background of healthy cells.[5]

    • Calculate the percentage of plaque reduction for each GS-441524 concentration relative to the virus control using the formula:

      • % Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100

    • Plot the percent plaque reduction against the logarithm of the GS-441524 concentration.

    • Determine the EC50 value by applying a non-linear regression analysis (e.g., dose-response curve fitting). The EC50 is the concentration of the compound that inhibits plaque formation by 50%.[2][4]

Conclusion

This application note provides a detailed and robust protocol for the assessment of the in vitro antiviral activity of GS-441524 using a Plaque Reduction Neutralization Assay. The EC50 values derived from this assay are fundamental for evaluating the potency of antiviral agents and are essential for informing subsequent stages of drug development. Throughout the procedure, strict adherence to aseptic techniques and appropriate biosafety precautions is imperative.

References

Application Notes and Protocols: GS-444217 as a Research Tool for Viral Replication Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-444217 is a potent, selective, and ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Emerging research has highlighted the role of the ASK1 signaling cascade in the replication of a diverse range of viruses, positioning this compound as a valuable research tool for investigating viral replication kinetics and as a potential pan-antiviral therapeutic candidate.[2][3][4]

This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on the replication of various DNA and RNA viruses.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting ASK1, which is activated by various cellular stressors, including reactive oxygen species (ROS) often generated during viral infections.[3][4] Activated ASK1 subsequently phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate p38 MAPK and c-Jun N-terminal kinase (JNK).[1] These signaling pathways can be exploited by viruses to facilitate their replication. By inhibiting ASK1, this compound blocks this cascade, thereby creating an intracellular environment that is less conducive to viral propagation.[2][4]

ASK1_Signaling_Pathway cluster_stress Viral Infection & Cellular Stress Viral Infection Viral Infection ROS Reactive Oxygen Species (ROS) Viral Infection->ROS ASK1 ASK1 ROS->ASK1 activates MKK36 MKK3/6 ASK1->MKK36 phosphorylates MKK47 MKK4/7 ASK1->MKK47 phosphorylates GS444217 This compound GS444217->ASK1 inhibits p38 p38 MAPK MKK36->p38 activates JNK JNK MKK47->JNK activates ViralReplication Viral Replication p38->ViralReplication facilitates JNK->ViralReplication facilitates

Data Presentation: In Vitro Antiviral Activity of this compound

The following tables summarize the known quantitative data for this compound's inhibitory activity against various kinases and its antiviral effects.

TargetAssay TypeIC50 (nM)Reference
ASK1 Cell-free2.87[1]
VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Various Viruses Rodent Kidney (in vivo)ASK1 Pathway Inhibition~1.6--[1]

Note: Specific EC50 values for this compound against a broad range of viruses are still emerging in the literature. The provided in vivo EC50 reflects the concentration required to inhibit the ASK1 pathway, which is indicative of its potential antiviral activity.

Experimental Protocols

Cell-Based Antiviral Assay (Virus Yield Reduction Assay)

This protocol is designed to determine the effective concentration of this compound required to inhibit the replication of a specific virus in a given cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Appropriate host cell line (e.g., Vero E6, Calu-3, THF)

  • Virus stock of known titer (e.g., SARS-CoV-2, HSV-1, VSV-GFP)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for quantifying viral yield (e.g., plaque assay reagents, qRT-PCR reagents)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS reagent)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Infection: When cells are confluent, remove the culture medium. Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), for example, 0.01 to 1.[2]

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for a duration appropriate for the virus's replication cycle (e.g., 24-72 hours).[2]

  • Virus Yield Quantification:

    • qRT-PCR: Harvest the cell culture supernatant and extract viral RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to determine the viral RNA copy number.

    • Plaque Assay: Collect the supernatant and perform a plaque assay on a fresh monolayer of host cells to determine the infectious virus titer (PFU/mL).

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same serial dilutions of this compound and incubate for the same duration. Assess cell viability using a standard method to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log concentration of this compound. The Selectivity Index (SI) is calculated as CC50/EC50.

Virus_Yield_Reduction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Host Cells in 96-well Plate Infect_Cells Infect Cells with Virus (MOI) Seed_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of this compound Treat_Cells Add this compound Dilutions Prepare_Compound->Treat_Cells Infect_Cells->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Quantify_Virus Quantify Viral Yield (qRT-PCR or Plaque Assay) Incubate->Quantify_Virus Assess_Toxicity Assess Cytotoxicity (CC50) Incubate->Assess_Toxicity Calculate_EC50 Calculate EC50 & SI Quantify_Virus->Calculate_EC50 Assess_Toxicity->Calculate_EC50

In Vitro Kinase Assay for ASK1 Inhibition

This protocol determines the direct inhibitory effect of this compound on ASK1 kinase activity.

Materials:

  • Recombinant active ASK1 enzyme

  • This compound

  • Kinase buffer

  • Substrate for ASK1 (e.g., inactive MKK6)

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Assay plates (e.g., 384-well)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibodies)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of ASK1 enzyme and its substrate in kinase buffer. Prepare an ATP solution at the desired concentration.

  • Reaction Setup: In an assay plate, add the this compound dilutions or vehicle control.

  • Enzyme Addition: Add the ASK1 enzyme and substrate mixture to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:

    • ADP-Glo™ Assay: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Phosphospecific Antibody: Stop the reaction and use an antibody specific for the phosphorylated substrate in an ELISA or Western blot format.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detect Detection & Analysis Prepare_Reagents Prepare this compound, ASK1, Substrate, ATP Add_Inhibitor Add this compound to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add ASK1 & Substrate Add_Inhibitor->Add_Enzyme Start_Reaction Initiate with ATP Add_Enzyme->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Signal (e.g., Luminescence) Incubate_Reaction->Stop_Reaction Calculate_IC50 Calculate IC50 Stop_Reaction->Calculate_IC50

Quantitative RT-PCR for Viral Load Determination

This protocol details the quantification of viral RNA from cell culture supernatants following treatment with this compound.

Materials:

  • Viral RNA extraction kit

  • One-step or two-step qRT-PCR kit

  • Virus-specific primers and probe

  • Real-time PCR instrument

  • Nuclease-free water

  • Viral RNA standards of known copy number

Procedure:

  • Sample Collection: Collect cell culture supernatants from the virus yield reduction assay.

  • RNA Extraction: Extract viral RNA from a defined volume of supernatant according to the manufacturer's protocol of the RNA extraction kit.

  • qRT-PCR Reaction Setup: Prepare a master mix containing the qRT-PCR enzyme mix, primers, probe, and nuclease-free water.

  • Plate Setup: Add the master mix to the wells of a PCR plate. Add the extracted viral RNA samples and a series of viral RNA standards to their respective wells. Include no-template controls (NTC).

  • Real-Time PCR: Run the plate on a real-time PCR instrument using the appropriate cycling conditions for the specific virus and primer/probe set.

  • Data Analysis: Generate a standard curve using the Cq values of the RNA standards. Use the standard curve to calculate the viral RNA copy number in the experimental samples. Compare the viral load in this compound-treated samples to the vehicle control to determine the extent of viral replication inhibition.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the ASK1 signaling pathway in the replication of a wide array of viruses. The protocols outlined in this document provide a framework for researchers to investigate the antiviral properties of this compound and to explore the kinetics of viral replication in its presence. As research in this area progresses, a more comprehensive understanding of the full antiviral spectrum and therapeutic potential of this compound will be elucidated.

References

Troubleshooting & Optimization

How to improve GS-444217 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GS-444217 in in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro use?

A1: The recommended solvent for dissolving this compound for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). This compound is reported to be insoluble in water and ethanol[1].

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. Concentrations ranging from 25 mg/mL to 60 mg/mL have been reported[1][2][3]. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound[1].

Q3: I am having trouble dissolving this compound in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound, you can try the following troubleshooting steps:

  • Warming and Heating: Gently warm the solution. Some suppliers suggest heating to 60°C to aid dissolution[2].

  • Sonication: Using an ultrasonic bath can help break down any clumps and facilitate dissolution[2][3].

  • Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed moisture can negatively impact solubility[1][4].

Q4: How should I prepare a stock solution of this compound?

Q5: How should I store the this compound stock solution?

A5: To maintain the stability of your this compound stock solution, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[1][4].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous media. This compound is poorly soluble in aqueous solutions. The final concentration of DMSO in your cell culture media may be too low to maintain solubility.Ensure the final DMSO concentration in your experimental setup is sufficient to keep this compound in solution, typically not exceeding 0.5% to avoid solvent toxicity to cells. Prepare intermediate dilutions in DMSO before adding to the final aqueous medium.
Inconsistent experimental results. The this compound stock solution may not be completely dissolved, leading to inaccurate concentrations. The compound may have degraded due to improper storage.Visually inspect your stock solution to ensure there are no visible particulates. If necessary, re-dissolve using the methods described above (warming, sonication). Always use properly stored and aliquoted stock solutions to avoid degradation from multiple freeze-thaw cycles.
Cloudiness or precipitation in the stock solution over time. The DMSO may have absorbed moisture, reducing the solubility of this compound.Use fresh, anhydrous DMSO for preparing stock solutions. Store stock solutions with desiccant to minimize moisture absorption.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Molar Concentration (approx.) Notes
DMSO 25 - 60 mg/mL[1][2][3]60.76 - 145.82 mM[1][2]May require warming, heating to 60°C, and/or sonication to fully dissolve[2][3]. Use of fresh DMSO is critical[1][4].
Water Insoluble[1]N/A
Ethanol Insoluble[1]N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 411.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out 4.11 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a water bath at a temperature not exceeding 60°C for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any visible particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Heat / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw Use for Experiment dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to In Vitro Assay dilute->apply G Remdesivir Remdesivir (Prodrug) Metabolite Alanine Metabolite Remdesivir->Metabolite Carboxylesterase 1 Cathepsin A Monophosphate Monophosphate Metabolite->Monophosphate HINT1 GS441524 This compound (Nucleoside) Monophosphate->GS441524 Hydrolysis Triphosphate Active Triphosphate (GS-443902) Monophosphate->Triphosphate Kinases

References

Technical Support Center: Optimizing GS-444217 for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GS-444217. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximizing its antiviral activity in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antiviral activity?

A1: this compound is a potent and selective ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2][3] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is activated by cellular stress, such as viral infections.[4][5] By inhibiting ASK1, this compound can disrupt the replication of various viruses that rely on the host cell's stress response pathways.[5] Inhibition of ASK1 prevents the downstream phosphorylation of MKK3/6, MKK4, p38, and JNK, which are crucial for the creation of a favorable environment for viral replication.[1][6]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO. For in vitro assays, a stock solution of up to 60 mg/mL (145.82 mM) can be prepared in fresh, anhydrous DMSO.[7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C (stable for up to one year). For short-term storage, -20°C is suitable for up to one month.[8]

Q3: What is the recommended starting concentration range for in vitro antiviral assays?

A3: Based on its in vitro potency against ASK1 (IC50 = 2.87 nM) and its ability to suppress downstream signaling at concentrations of 0.3 µM and above, a good starting point for antiviral assays is a serial dilution covering a range from low nanomolar to low micromolar (e.g., 0.01 µM to 10 µM).[1][2][3] This range will help in determining the 50% effective concentration (EC50) against your virus of interest while also identifying the cytotoxic concentration (CC50).

Q4: In which cell lines has this compound been tested for its antiviral effects?

A4: this compound has been shown to inhibit the replication of several viruses, including Vesicular Stomatitis Virus (VSV-GFP), Herpes Simplex Virus (HSV-GFP), and Vaccinia Virus (VV-EYFP) in human lung fibroblast (THF) and human lung (Calu-3) cells.[5]

Troubleshooting Guides

Issue: High Variability in EC50/IC50 Values Between Experiments

Question: My calculated EC50 values for this compound against my virus of interest are inconsistent across different experimental runs. What could be the cause?

Answer: Inconsistent EC50 values are a common issue in antiviral assays and can stem from several factors.[8][9][10] Here is a systematic approach to troubleshoot this problem:

  • Cellular Factors:

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses to both the virus and the compound.[9]

    • Cell Seeding Density: Ensure that the cell seeding density is consistent across all wells and plates. Over-confluent or under-confluent monolayers will affect viral replication and compound efficacy.[10]

  • Viral Factors:

    • Virus Titer: The titer of your viral stock is critical. An inaccurate or inconsistent Multiplicity of Infection (MOI) will lead to variable results. Always use a freshly thawed and accurately titered virus stock for each experiment.[9][10]

    • Virus Stability: Ensure that the virus stock has been stored properly and has not undergone multiple freeze-thaw cycles, which can reduce its infectivity.

  • Compound Handling:

    • Stock Solution Stability: this compound solutions should be stored properly. Prepare fresh dilutions from a validated stock for each experiment to avoid degradation.[8]

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Calibrate your pipettes regularly.[10]

  • Assay Conditions:

    • Incubation Time: The timing of compound addition (pre-infection, post-infection) and the total incubation time can significantly impact the results. Standardize these parameters across all experiments.

    • Serum Concentration: Components in the serum can sometimes interfere with the compound's activity. If you observe inconsistencies, consider running the assay with a lower serum concentration.

Issue: High Cytotoxicity Observed at Concentrations Close to the Antiviral EC50

Question: I am observing significant cell death in my uninfected control wells treated with this compound at concentrations needed for antiviral activity. How can I address this?

Answer: A low selectivity index (SI = CC50/EC50) can be a challenge. Here are some steps to take:

  • Confirm Cytotoxicity: First, perform a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) on uninfected cells to accurately determine the 50% cytotoxic concentration (CC50).[11]

  • Optimize Incubation Time: A shorter incubation time may be sufficient to observe antiviral activity while minimizing cytotoxicity.

  • Choice of Cell Line: Different cell lines can have varying sensitivities to a compound. If possible, test the antiviral activity and cytotoxicity of this compound in another cell line permissive to your virus.

  • Assay Readout: Ensure that your assay readout for viral activity is not being confounded by cytotoxicity. For example, in a CPE-based assay, compound-induced cell death can be mistaken for virus-induced CPE. Using an alternative method, such as quantifying viral RNA (RT-qPCR) or viral protein (ELISA), can help to distinguish between these effects.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature. Note that comprehensive antiviral EC50 and CC50 values across a wide range of viruses are not yet fully published; researchers should determine these values empirically for their specific virus-cell system.

ParameterValueAssay/SystemReference
IC50 (ASK1) 2.87 nMCell-free kinase assay[1][2][3]
In Vitro ASK1 Pathway Inhibition Effective at ≥ 0.3 µMFull suppression at 1 µM in HEK293T cells[1][6]
In Vivo EC50 (ASK1 Pathway) ~1.6 µMRodent kidney[1][2]
Antiviral Activity Significant inhibitionVSV-GFP, HSV-GFP, VV-EYFP in THF and Calu-3 cells[5]

Detailed Experimental Protocols

Protocol 1: Plaque Reduction Assay for Determining Antiviral EC50

This protocol provides a general framework for determining the 50% effective concentration (EC50) of this compound using a plaque reduction assay.[13][14]

Materials:

  • Permissive host cells (e.g., Vero E6, Calu-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer (PFU/mL)

  • This compound stock solution (10 mM in DMSO)

  • Assay medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1.2% Methylcellulose in assay medium)

  • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 12-well or 24-well plates

Procedure:

  • Cell Seeding: Seed host cells in 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in assay medium. A common range is from 10 µM down to 0.01 µM. Include a "no-drug" control (vehicle only, e.g., 0.1% DMSO).

  • Infection: When cells are confluent, remove the growth medium. Infect the cell monolayers with virus diluted in assay medium to yield 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound to the corresponding wells.

  • Overlay: Add an equal volume of overlay medium to each well and gently rock the plate to mix.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, or until clear plaques are visible in the no-drug control wells.

  • Staining:

    • Remove the overlay medium.

    • Fix the cells with the fixing solution for 20 minutes.

    • Remove the fixing solution and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Quantification and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the no-drug control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT-based) for Determining CC50

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound.[11]

Materials:

  • Host cells used in the antiviral assay

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium, matching the concentrations used in the antiviral assay. Remove the medium from the cells and add the compound dilutions. Include cell-only (no compound) and vehicle-only controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the cell-only control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

ASK1_Signaling_Pathway Stress Viral Infection / Oxidative Stress ASK1 ASK1 Stress->ASK1 Activates GS444217 This compound GS444217->ASK1 Inhibits MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK Response Pro-viral Host Response (Inflammation, Apoptosis) p38->Response JNK->Response

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Optimize this compound Antiviral Concentration step1 1. Determine Cytotoxicity (CC50) - Seed uninfected cells - Treat with serial dilutions of this compound - Perform MTT/XTT assay start->step1 step2 2. Determine Antiviral Efficacy (EC50) - Seed cells and infect with virus - Treat with non-toxic concentrations - Perform Plaque Reduction Assay step1->step2 decision Is Selectivity Index (SI = CC50/EC50) > 10? step2->decision success Optimized Concentration Range Identified decision->success Yes troubleshoot Troubleshoot Assay - Adjust MOI - Modify incubation time - Test alternative cell line decision->troubleshoot No troubleshoot->step2 Re-evaluate EC50

Caption: Workflow for optimizing this compound antiviral concentration.

References

Technical Support Center: Troubleshooting Degradation of GS-444217 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the degradation of GS-444217 in aqueous solutions during their experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of my aqueous buffer. How can I resolve this?

A1: this compound is known to be insoluble in water.[1] Direct dissolution in aqueous buffers will likely lead to precipitation. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution can then be diluted into your aqueous experimental medium. To avoid precipitation upon dilution, ensure the final concentration of DMSO is kept low (typically below 0.5%) to prevent solvent effects on your experiment.[2][3] If precipitation still occurs, it indicates that the kinetic solubility of this compound in your specific buffer has been exceeded.[2]

Troubleshooting Steps for Precipitation:

  • Lower the final concentration of this compound in the aqueous medium.

  • Perform a serial dilution of the DMSO stock into the aqueous buffer rather than a single large dilution.

  • Consider adding a surfactant, such as Tween-20 (e.g., at 0.01%), to the aqueous buffer to improve solubility.[2]

  • Gentle warming and sonication can aid in dissolving the compound after dilution, but be mindful of potential temperature-induced degradation.

Q2: I am concerned about the stability of my this compound stock solution in DMSO. What are the best storage practices?

A2: For long-term storage, solid this compound powder should be stored at -20°C.[1] Stock solutions prepared in DMSO are generally stable for several months when stored at -20°C or -80°C.[4] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[4][5]

Q3: What are the primary factors that can cause the degradation of this compound in my experiments?

A3: Based on forced degradation studies of the closely related prodrug remdesivir (B604916), this compound is likely susceptible to degradation under several conditions:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous conditions can lead to the breakdown of the molecule.

  • Oxidation: The presence of oxidizing agents can also cause degradation.

Conversely, remdesivir was found to be relatively stable under thermal and photolytic stress, suggesting this compound may have similar stability. However, it is crucial to perform stability studies under your specific experimental conditions.

Q4: Are there visual indicators of this compound degradation?

A4: While specific data for this compound is limited, for the related compound GS-441524, visual signs of degradation in solid form include discoloration (turning yellow or brown) and changes in physical consistency, such as crumbling or softening. Any visible changes, including the appearance of mold, indicate that the compound should not be used.

Stability and Solubility Data

The following tables summarize the available solubility and inferred stability data for this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1]
DMSO≥ 25 mg/mL[6]
EthanolInsoluble[1]

Table 2: Inferred Stability of this compound Under Forced Degradation Conditions (Based on Remdesivir Data)

Stress ConditionObservation
Acidic HydrolysisDegradation observed
Basic HydrolysisDegradation observed
Neutral HydrolysisDegradation observed
OxidativeDegradation observed
ThermalStable
PhotolyticStable

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound Analysis (General Protocol)

This protocol provides a general framework for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the degradation of this compound. This method should be validated for your specific experimental conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (for acidic degradation)

  • Sodium hydroxide (B78521) (for basic degradation)

  • Hydrogen peroxide (for oxidative degradation)

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.01 M ammonium acetate in water, pH adjusted with formic acid) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

3. Forced Degradation Study:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set time. Neutralize before injection.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set time. Neutralize before injection.

  • Oxidative Degradation: Incubate this compound solution in 3% H2O2 at room temperature for a set time.

  • Thermal Degradation: Expose solid this compound to elevated temperature (e.g., 80°C) for a set time, then dissolve for analysis.

  • Photolytic Degradation: Expose this compound solution to UV light for a set time.

4. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution with the appropriate solvent (e.g., mobile phase) to a suitable concentration for HPLC analysis.

  • For forced degradation samples, dilute to the same concentration after the stress period.

5. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • A stability-indicating method is one that can resolve the parent drug from all degradation products.

Visualizations

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) ASK1 ASK1 (Apoptosis Signal-Regulating Kinase 1) Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Response Cellular Responses (Apoptosis, Inflammation, Fibrosis) p38->Cellular_Response JNK->Cellular_Response GS444217 This compound (ASK1 Inhibitor) GS444217->ASK1

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

Degradation_Workflow Start Start: this compound in Aqueous Solution Precipitation Precipitation Occurs? Start->Precipitation Yes Yes Precipitation->Yes No No Precipitation->No Troubleshoot Troubleshoot Solubility: - Lower Concentration - Serial Dilution - Add Surfactant Precipitation->Troubleshoot Yes Proceed Proceed with Experiment Precipitation->Proceed No Troubleshoot->Start Degradation Suspect Degradation? Proceed->Degradation Yes2 Yes Degradation->Yes2 No2 No Degradation->No2 Analyze Analyze via Stability-Indicating RP-HPLC Method Degradation->Analyze Yes End End Degradation->End No Analyze->End

References

Technical Support Center: Minimizing Cytotoxicity of GS-444217 in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of GS-444217 in sensitive cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, selective, and ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] Its primary therapeutic function is to block the downstream signaling cascade involving p38 and JNK mitogen-activated protein kinases, which are implicated in apoptosis, inflammation, and fibrosis.[1][3]

Q2: Under what circumstances might this compound induce cytotoxicity?

While often cytoprotective, this compound can induce apoptosis in specific cellular contexts. Research in platelets has shown that ASK1 inhibition can lead to mitochondrial superoxide (B77818) production, which in turn can trigger inflammasome-mediated caspase activation and cell death.[4] This suggests that cell lines with a predisposition to mitochondrial dysfunction or a reliance on ASK1 signaling for maintaining mitochondrial homeostasis may be particularly sensitive to this compound.

Q3: What are some cell lines that have shown sensitivity to this compound?

Published data indicates that some normal human lung fibroblast cell lines exhibit sensitivity to this compound at higher concentrations. For example, the IC50 values for BEAS-2B and HFL1 cell lines have been reported to be 90.17 µM and 67.93 µM, respectively, after 48 hours of treatment.[1] Researchers should be aware that other cell lines, particularly those with underlying mitochondrial sensitivities, may also be susceptible.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my experiments?

A cytotoxic effect leads to cell death, which can be measured by assays that detect compromised membrane integrity (e.g., LDH release or trypan blue exclusion). A cytostatic effect, on the other hand, inhibits cell proliferation without causing cell death. This can be assessed by cell counting over time. If the cell number remains static in the presence of this compound compared to a growing untreated control, the effect is likely cytostatic.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity when using this compound.

Issue 1: Excessive Cell Death at Expected Therapeutic Concentrations
  • Possible Cause 1: Cell Line Hypersensitivity.

    • Troubleshooting Steps:

      • Confirm Literature Precedent: Check if the cell line you are using has been reported to have inherent sensitivities to ASK1 inhibitors or mitochondrial stressors.

      • Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise cytotoxic concentration 50% (CC50) for your specific cell line.

      • Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.

  • Possible Cause 2: Off-Target Effects or Compound Instability.

    • Troubleshooting Steps:

      • Compound Quality: Ensure the purity and integrity of your this compound stock. If possible, obtain a fresh batch from a reputable supplier.

      • Solvent Toxicity: Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiments to rule out solvent-induced cytotoxicity.

      • Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Issue 2: Inconsistent Cytotoxicity Results Between Replicates
  • Possible Cause: Technical Variability.

    • Troubleshooting Steps:

      • Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers can lead to variable results.

      • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in the addition of cells, media, and this compound.

      • Edge Effects: To avoid evaporation and temperature gradients, consider not using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Concentration of this compound against ASK1

ParameterValue
IC502.87 nM

Source: MedchemExpress, Selleck Chemicals[1][2]

Table 2: Cytotoxic Concentration (IC50) of this compound in Human Cell Lines

Cell LineCell TypeIncubation TimeIC50 (µM)Assay Method
BEAS-2BNormal Lung Fibroblast48 hours90.17CCK-8
HFL1Normal Lung Fibroblast48 hours67.93CCK-8

Source: MedchemExpress[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay

This protocol outlines a standard procedure to determine the dose-dependent cytotoxicity of this compound.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a pre-determined optimal density for your cell line.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Include an untreated control and a vehicle (e.g., DMSO) control.

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well.

    • Gently pipette to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Dysfunction via Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol helps to investigate if this compound-induced cytotoxicity is associated with a loss of mitochondrial membrane potential.

  • Cell Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound (including a known mitochondrial toxin like CCCP as a positive control) for the desired duration.

  • Staining with a ΔΨm-sensitive Dye (e.g., JC-1 or TMRE):

    • Prepare the staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and wash the cells once with pre-warmed PBS.

    • Add the staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

  • Data Acquisition:

    • Wash the cells with PBS.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye. For JC-1, you will measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for JC-1. A decrease in this ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates a loss of ΔΨm.

Protocol 3: Measuring Caspase-3/7 Activity

This protocol determines if the observed cytotoxicity involves the activation of executioner caspases.

  • Cell Lysis and Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[5]

    • After treating the cells with this compound in a white-walled 96-well plate, allow the plate to equilibrate to room temperature.

  • Assay Procedure:

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • An increase in luminescence compared to the untreated control indicates an increase in caspase-3/7 activity.

Visualizations

Caption: Troubleshooting workflow for this compound cytotoxicity.

signaling_pathway GS444217 This compound ASK1 ASK1 GS444217->ASK1 Inhibits Mitochondria Mitochondria ASK1->Mitochondria Maintains Homeostasis (Hypothesized) ROS Mitochondrial Superoxide Mitochondria->ROS Leads to Inflammasome NLRP3 Inflammasome ROS->Inflammasome Activates Caspase1 Caspase-1 Inflammasome->Caspase1 Activates Caspase37 Caspase-3/7 Caspase1->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothesized pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing the Oral Bioavailability of GS-441524 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies focused on enhancing the oral bioavailability of GS-441524.

Troubleshooting Guide

This guide addresses common challenges and provides potential solutions for researchers working on the oral delivery of GS-441524.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
High variability in plasma concentrations of GS-441524 after oral administration. Inconsistent food intake among animals.Differences in gut microbiome.Formulation inconsistencies.Stress-induced changes in gastrointestinal motility.Fasting: Standardize the fasting period before dosing. It is often recommended to administer oral GS-441524 on an empty stomach, followed by a small treat, with a meal provided at least 30-60 minutes later.[1][2]Diet: Ensure all animals are on the same diet for a significant period before and during the study.Formulation: Ensure homogenous and stable formulation. For suspensions, ensure adequate mixing before each administration.Acclimatization: Allow for a sufficient acclimatization period to minimize stress.
Low oral bioavailability of GS-441524. Poor absorption in the selected animal model.Rapid first-pass metabolism.Degradation of the compound in the gastrointestinal tract.Issues with the formulation enhancing solubility or permeability.Animal Model Selection: Be aware of species-specific differences in oral bioavailability. For instance, dogs have been reported to have significantly higher oral absorption of GS-441524 (up to 85-92%) compared to cats (around 40%) and cynomolgus monkeys (below 8.0%).[3][4][5][6]Prodrug Strategy: Consider using a prodrug of GS-441524, such as GS-621763, which is designed to enhance oral absorption and is efficiently converted to GS-441524 in the body.[7]Formulation Optimization: Experiment with different formulations, including solubility enhancers or permeation enhancers. However, the exact composition of commercially available oral formulations is often proprietary.[3][5]
Unexpectedly rapid or delayed Tmax (Time to Maximum Concentration). Differences in gastric emptying rates.Formulation-dependent release characteristics.Food effects.Controlled Feeding: As with variability, controlling the feeding schedule is crucial. Food can delay gastric emptying and Tmax.[1]Vehicle Selection: The choice of vehicle for the oral formulation can significantly impact the release and absorption profile.
Adverse events observed in study animals (e.g., gastrointestinal upset). High local concentration of the drug in the GI tract.Excipients used in the formulation.Off-target effects of the compound.Dose Fractionation: Consider splitting the daily dose into two administrations (e.g., every 12 hours) to reduce the amount of drug administered at one time.[2][8]Formulation Review: Evaluate the tolerability of the vehicle and excipients in the chosen animal model.Dose Reduction: If adverse events persist, a dose reduction may be necessary, while ensuring therapeutic plasma concentrations are maintained.
Difficulty in quantifying GS-441524 in plasma samples. Suboptimal sample collection and handling.Issues with the analytical method (e.g., LC-MS/MS).Low plasma concentrations due to poor absorption.Sample Handling: Ensure rapid processing of blood samples to obtain plasma and store them at -80°C. The addition of formic acid can help stabilize remdesivir (B604916) and GS-441524 in plasma.[9]Analytical Method Validation: Utilize a validated LC-MS/MS method with appropriate sensitivity and specificity for GS-441524.[9][10]Dose Adjustment: If plasma levels are consistently below the limit of quantification, a higher dose may be required, provided it is well-tolerated.

Frequently Asked Questions (FAQs)

1. What are the key differences in the oral bioavailability of GS-441524 across common animal models?

The oral bioavailability of GS-441524 shows significant variation among different species. Dogs exhibit high oral bioavailability, reported to be as high as 85% to 92%.[4] In contrast, cats have a lower oral absorption, estimated to be around 40% of that achieved with subcutaneous or intravenous administration.[3][5][6] Rodents (mice and rats) show oral bioavailabilities ranging from 12% to 57%, while cynomolgus monkeys have very low oral uptake, reported to be below 8.0%.[4]

2. What is the rationale behind using a prodrug like GS-621763 instead of GS-441524 for oral administration?

Prodrugs like GS-621763 are designed to overcome the limitations of administering the parent drug, GS-441524, orally.[11] Nucleoside analogs like GS-441524 can have poor oral absorption due to their hydrophilic nature. Prodrugs are chemically modified versions of the active drug that are more readily absorbed from the gastrointestinal tract. Once absorbed, they are metabolized in the body to release the active parent drug, in this case, GS-441524.[7][11]

3. How does food intake affect the oral absorption of GS-441524?

While specific studies on the effect of food on GS-441524 absorption are limited, general recommendations suggest administering the oral formulation on an empty stomach or with a small treat, followed by a meal 30 to 60 minutes later.[1][2] This is to ensure consistent absorption and avoid potential interference from food, which can delay gastric emptying and potentially alter the rate and extent of drug absorption.

4. What are the recommended oral dosages of GS-441524 in cats for treating Feline Infectious Peritonitis (FIP)?

The oral dosage of GS-441524 for FIP in cats typically needs to be higher than the subcutaneous dose to compensate for lower bioavailability.[12] Commonly cited oral dosages are:

  • Non-neurological/non-ocular FIP: 15 mg/kg/day.[8][12]

  • Ocular FIP: 20 mg/kg/day.[8]

  • Neurological FIP: 20 mg/kg/day, often administered as 10 mg/kg every 12 hours.[2][8]

5. Are there any known drug-drug interactions to be aware of when administering oral GS-441524?

Specific drug-drug interaction studies for oral GS-441524 are not extensively published. However, it is generally advisable to avoid co-administering other non-essential drugs or supplements that may interfere with its absorption.

Quantitative Data Summary

Table 1: Oral Bioavailability of GS-441524 in Different Animal Species

Animal SpeciesOral Bioavailability (%)Reference(s)
Dog85 - 92[4]
Cat~40[3][5][6]
Mouse12 - 57[4]
Rat12 - 57[4]
Cynomolgus Monkey< 8.0[4]

Table 2: Pharmacokinetic Parameters of GS-441524 Following Oral Administration in Cats (25 mg/kg)

ParameterValue (Mean ± SD)Reference(s)
Cmax (ng/mL)10,290[13]
Tmax (hours)3 - 8[13]
AUC₀₋₂₄ (h*ng/mL)Not explicitly stated in the provided text

Experimental Protocols

1. Protocol for Oral Administration of GS-441524 in Feline Studies

  • Animal Model: Domestic cats diagnosed with Feline Infectious Peritonitis (FIP).

  • Formulation: Commercially available oral tablets or compounded suspensions of GS-441524. The exact composition of excipients is often proprietary.[3][5]

  • Dosage and Administration:

    • Dosages are typically calculated based on the cat's body weight and the form of FIP (non-neurological, ocular, or neurological).[8][12]

    • For oral tablets, they can be administered directly or crushed and mixed with a small amount of palatable food or treat.[1]

    • It is recommended to administer the dose on an empty stomach, with a meal provided at least 30-60 minutes post-dosing to ensure consistent absorption.[1][2]

    • For high doses, splitting the daily dose into two administrations (every 12 hours) can be considered to improve absorption and reduce potential gastrointestinal side effects.[2][8]

  • Blood Sampling:

    • Blood samples (approximately 0.5-1 mL) are collected at predetermined time points post-dose (e.g., 0.5, 1, 3, 6, 8, and 24 hours) to characterize the pharmacokinetic profile.[14][15]

    • Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and processed promptly to separate the plasma.

    • Plasma samples should be stored at -80°C until analysis.[14]

2. Protocol for LC-MS/MS Bioanalysis of GS-441524 in Plasma

This protocol is based on a published method for the quantification of GS-441524.[10]

  • Instrumentation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.

  • Chromatographic Conditions:

    • Column: Atlantis™ PREMIER BEH C18 AX (1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.5 mL/min.

  • Sample Preparation:

    • Plasma samples are thawed.

    • Protein precipitation is performed by adding a solvent like acetonitrile, often containing an internal standard, to the plasma sample.

    • Samples are vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new plate or vial for injection into the UPLC-MS/MS system.

  • Quantification:

    • A calibration curve is generated using known concentrations of GS-441524 in the corresponding matrix (e.g., blank plasma).

    • Quality control samples at different concentrations are included in each analytical run to ensure accuracy and precision.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation animal_selection Animal Model Selection (e.g., Cats, Dogs) acclimatization Acclimatization Period animal_selection->acclimatization fasting Fasting Period acclimatization->fasting formulation_prep Oral Formulation Preparation (e.g., Tablets, Suspension) dosing Oral Administration of GS-441524 formulation_prep->dosing fasting->dosing blood_sampling Serial Blood Sampling (e.g., 0.5, 1, 3, 6, 8, 24h) dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_storage Storage at -80°C plasma_separation->sample_storage lcms_analysis LC-MS/MS Analysis sample_storage->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms_analysis->pk_analysis bioavailability_calc Oral Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Experimental workflow for oral bioavailability studies of GS-441524.

metabolic_pathway prodrug Oral Prodrug (e.g., GS-621763) absorption Intestinal Absorption prodrug->absorption Metabolism during absorption gs441524 GS-441524 (in plasma) absorption->gs441524 intracellular Intracellular Uptake gs441524->intracellular monophosphate GS-441524 Monophosphate intracellular->monophosphate Cellular Kinases diphosphate GS-441524 Diphosphate monophosphate->diphosphate Cellular Kinases triphosphate GS-441524 Triphosphate (Active Form) diphosphate->triphosphate Cellular Kinases rdRp Viral RNA-dependent RNA polymerase (RdRp) triphosphate->rdRp Competitive Inhibition inhibition Inhibition of Viral Replication rdRp->inhibition

Caption: Metabolic activation pathway of an oral prodrug to the active form of GS-441524.

References

Addressing lot-to-lot variability of GS-444217 from suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing potential lot-to-lot variability of the ASK1 inhibitor, GS-444217. Consistent and reproducible experimental outcomes are paramount in research and development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, diagnose, and manage any variability encountered with different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) with an in vitro IC50 of 2.87 nM.[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Under conditions of cellular stress, such as oxidative stress, ASK1 becomes activated and initiates a signaling cascade by phosphorylating downstream kinases, including MKK3/6 and MKK4/7. These, in turn, activate p38 and JNK, leading to cellular responses like inflammation, apoptosis, and fibrosis.[3][4] this compound exerts its effect by inhibiting the autophosphorylation of ASK1, thereby blocking the downstream signaling cascade.[2][5]

Q2: What is lot-to-lot variability and why is it a concern for a potent inhibitor like this compound?

Q3: What are the potential sources of lot-to-lot variability in this compound?

The synthesis of a complex heterocyclic molecule like this compound involves multiple steps, each of which can introduce variability. Potential sources include:

  • Starting Materials: Differences in the purity of initial reagents.

  • Reaction Conditions: Minor fluctuations in temperature, reaction time, or catalyst efficiency during synthesis.

  • Purification Processes: Variations in crystallization, chromatography, or filtration methods can lead to different impurity profiles.

  • Residual Solvents: Incomplete removal of solvents used during synthesis and purification.

  • Compound Stability: Degradation of the compound over time if not stored under appropriate conditions.

Q4: What are the potential impurities that could be present in a batch of this compound?

While the exact synthesis pathway of this compound is proprietary, based on its structure—containing 4-(4-cyclopropyl-1H-imidazol-1-yl) and N-(3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)phenyl) picolinamide (B142947) moieties—potential impurities could include:

  • Unreacted starting materials or intermediates: Precursors to the final molecule that were not fully consumed in the reaction.

  • Byproducts of side reactions: The synthesis of imidazole (B134444) and triazole rings can sometimes result in isomeric products or related heterocyclic compounds.[6][7]

  • Degradation products: Hydrolysis of the amide bond or oxidation of the heterocyclic rings are potential degradation pathways.

  • Reagents and catalysts: Trace amounts of reagents or catalysts used in the synthesis may carry over.

Q5: What is a generally accepted purity level for research-grade this compound?

For in vitro and in vivo research, a purity of ≥95% is generally considered acceptable for small molecule inhibitors.[8] However, for sensitive applications or to ensure high reproducibility, a purity of ≥98% is often preferred. It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of each lot.

Troubleshooting Guide

Encountering inconsistent or unexpected results between different lots of this compound can be a significant setback. This guide provides a systematic approach to troubleshooting these issues.

Observed Issue Potential Cause Troubleshooting Steps
Reduced or no activity of a new lot Lower potency due to impurities or degradation.1. Verify Stock Concentration: Re-measure the concentration of your stock solution using a spectrophotometer (if the extinction coefficient is known) or by preparing a fresh, carefully weighed stock. 2. Assess Purity: Request and compare the Certificate of Analysis (CoA) for the new and old lots. If a significant difference in purity is noted, or if the CoA is unavailable, perform an in-house purity assessment using HPLC (see Protocol 1). 3. Check for Degradation: Analyze both the new and a stored sample of the old lot by LC-MS to identify any potential degradation products (see Protocol 2). Review your storage conditions against the supplier's recommendations.
Increased activity or off-target effects with a new lot Presence of an active impurity.1. Impurity Profiling: Use high-resolution LC-MS to analyze the impurity profile of the new lot and compare it to the previous, well-behaved lot (see Protocol 2). 2. Identify Impurities: If significant differences are observed, further characterization of the impurities by techniques like NMR may be necessary (see Protocol 3). 3. Test a Different Lot/Supplier: If possible, obtain a sample from a different manufacturing lot or an alternative supplier to see if the issue persists.
Poor solubility of a new lot Different salt form or crystalline structure (polymorphism).1. Consult Supplier: Contact the supplier to inquire if there have been any changes to the manufacturing process that might affect the solid-state properties of the compound. 2. Solubility Testing: Perform a simple solubility test in your experimental solvent and compare it to the previous lot. 3. Modified Dissolution Protocol: Try gentle warming or sonication to aid dissolution, ensuring the compound is stable under these conditions.
Inconsistent results within the same experiment Issues with experimental technique or assay conditions.1. Review Experimental Protocol: Carefully review all steps of your experimental protocol for any potential sources of variability, such as inconsistent cell seeding, reagent addition, or incubation times. 2. Assay Interference: Perform a counterscreen to ensure the compound is not interfering with your assay readout (e.g., luciferase-based assays). 3. Cell Line Stability: Ensure the cell line used has a stable and consistent response to the compound over time.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of a this compound lot.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Further dilute with the mobile phase to an appropriate concentration for UV detection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)

    • Gradient: 10-90% Mobile Phase B over 20 minutes

  • Data Analysis:

    • Integrate the peak areas of the main compound and all impurities.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Compare the chromatograms of the new and old lots, noting any differences in the number and size of impurity peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

This protocol is for identifying the molecular weights of potential impurities.

Instrumentation and Reagents:

  • LC-MS system with an electrospray ionization (ESI) source

  • Reagents and column as described in the HPLC protocol

Procedure:

  • LC Conditions: Use the same LC conditions as described in the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • Determine the molecular weight of each impurity.

    • Compare the impurity profiles of the new and old lots.

Protocol 3: ¹H-NMR for Structural Confirmation

This protocol is for confirming the chemical structure of this compound.

Instrumentation and Reagents:

  • NMR spectrometer (300 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H-NMR spectrum.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum if available.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the key structural features of this compound, such as the cyclopropyl, imidazole, triazole, and pyridine (B92270) protons.

Visualizations

ASK1_Signaling_Pathway cluster_stress Cellular Stress cluster_ask1_complex ASK1 Activation cluster_map2k MAP2K Activation cluster_mapk MAPK Activation cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress ASK1_Inactive Inactive ASK1 Complex (Bound to Thioredoxin) Oxidative_Stress->ASK1_Inactive ER_Stress ER Stress ER_Stress->ASK1_Inactive Cytokines Cytokines (e.g., TNF-α) Cytokines->ASK1_Inactive ASK1_Active Active (Phosphorylated) ASK1 ASK1_Inactive->ASK1_Active Phosphorylation MKK3_6 MKK3/6 ASK1_Active->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1_Active->MKK4_7 Phosphorylates GS444217 This compound GS444217->ASK1_Active Inhibits p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis Fibrosis Fibrosis p38->Fibrosis JNK->Inflammation JNK->Apoptosis JNK->Fibrosis Troubleshooting_Workflow Start Inconsistent Experimental Results with New Lot of this compound Check_CoA Review and Compare Certificate of Analysis (CoA) Start->Check_CoA Purity_Analysis Perform In-House Quality Control (HPLC, LC-MS, NMR) Check_CoA->Purity_Analysis Compare_Profiles Compare Purity and Impurity Profiles of Old and New Lots Purity_Analysis->Compare_Profiles Significant_Difference Significant Difference? Compare_Profiles->Significant_Difference Contact_Supplier Contact Supplier for Information and Potential Replacement Significant_Difference->Contact_Supplier Yes Review_Protocol Review Experimental Protocol for Technical Errors Significant_Difference->Review_Protocol No Problem_Identified Source of Variability Identified Contact_Supplier->Problem_Identified Assay_Interference Test for Assay Interference Review_Protocol->Assay_Interference Consistent_Results Consistent Results? Assay_Interference->Consistent_Results Consistent_Results->Problem_Identified Yes Continue_Troubleshooting Continue Troubleshooting (e.g., cell line stability) Consistent_Results->Continue_Troubleshooting No

References

Common experimental pitfalls in GS-444217 in vitro research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro studies of GS-444217.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] By binding to the ATP pocket of ASK1, it prevents the phosphorylation and activation of downstream signaling molecules, including MKK3/6, MKK4, p38, and JNK.[1] This ultimately interferes with inflammatory, apoptotic, and fibrotic signaling pathways.[3]

Q2: What is the in vitro potency of this compound?

The reported half-maximal inhibitory concentration (IC50) of this compound for the ASK1 kinase in cell-free assays is 2.87 nM.[1][2] However, the effective concentration in cell-based assays can vary depending on the cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-25 mg/mL) in fresh, anhydrous DMSO.[2] To aid dissolution, gentle warming (up to 60°C) and sonication can be used.[4] Stock solutions should be aliquoted and stored at -80°C for long-term stability (up to 2 years).[1] Avoid repeated freeze-thaw cycles.[1] For experiments, it is best to prepare fresh working solutions from the stock.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no inhibition of ASK1 signaling (p-p38, p-JNK). Compound Precipitation: this compound may precipitate in aqueous culture media, especially at higher concentrations.- Visually inspect the culture medium for any signs of precipitation after adding the compound.- Reduce the final concentration of this compound.- Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to maintain solubility.
Insufficient Treatment Time: The inhibitory effect of this compound is time-dependent.- Optimize the incubation time. Inhibition of ASK1 activity can be observed as early as 5 minutes, with maximal inhibition around 30 minutes.[1]
Cell Line Specificity: The expression and activity of the ASK1 pathway can vary between different cell lines.- Confirm the expression of ASK1 and its downstream targets in your cell line of interest.- Consider using a cell line known to have an active ASK1 signaling pathway.
High background or off-target effects. High Concentration of this compound: While selective, high concentrations of any kinase inhibitor can lead to off-target effects.[5]- Perform a dose-response experiment to determine the optimal concentration that inhibits ASK1 signaling without causing significant off-target effects.- Full suppression of ASK1 activity is typically observed at 1 µM.[1]
DMSO Toxicity: High concentrations of DMSO can be toxic to cells and can interfere with cellular processes.- Ensure the final DMSO concentration in your vehicle control and all treatment groups is identical and as low as possible (ideally ≤0.1%).
Variability in cytotoxicity/antiproliferative assay results. Cell Health and Density: The health and density of cells at the time of treatment can significantly impact assay results.[6]- Ensure cells are in the exponential growth phase and have high viability before starting the experiment.- Optimize cell seeding density to avoid overconfluence or sparse cultures during the assay period.[6]
Assay Method: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, metabolic activity).- Choose an assay method that is appropriate for your experimental question.- Be aware of potential interferences. For example, compounds that affect cellular metabolism may give misleading results in MTT or MTS assays.
Unexpected activation of other signaling pathways. Feedback Mechanisms: Inhibition of one pathway can sometimes lead to the compensatory activation of other pathways.- Investigate potential feedback loops in the signaling network of your cell system.- Consider using inhibitors of other pathways in combination with this compound to dissect these effects.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 (ASK1) 2.87 nMCell-free kinase assay[1][2]
Antiproliferative IC50 (BEAS-2B cells) 90.17 µM48 hrs, CCK8 assayMedChemExpress
Antiproliferative IC50 (HFL1 cells) 67.93 µM48 hrs, CCK8 assayMedChemExpress
Antiproliferative IC50 (HSC-T6 cells) 33.43 µM48 hrs, CCK8 assayMedChemExpress
Antiproliferative IC50 (NRK-49F cells) 34.36 µM48 hrs, CCK8 assayMedChemExpress
In vivo EC50 (rodent kidney) ~1.6 µMInhibition of ASK1 pathway[1]

Experimental Protocols

Western Blot Analysis of ASK1 Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of ASK1 downstream targets, p38 and JNK.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., H2O2, TNF-α) to activate the ASK1 pathway for a predetermined time (e.g., 15-30 minutes).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Cell Viability/Cytotoxicity Assay (MTS/CCK8)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a pre-optimized density.

  • Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

3. Assay Procedure:

  • Add the MTS or CCK8 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the recommended wavelength (typically 450-490 nm) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (from wells with media only).

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the dose-response curve and calculate the IC50 value.

Visualizations

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, TNF-α) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4 MKK4 ASK1->MKK4 p38 p38 MKK3_6->p38 JNK JNK MKK4->JNK Downstream Inflammation, Apoptosis, Fibrosis p38->Downstream JNK->Downstream GS444217 This compound GS444217->ASK1

Caption: Simplified ASK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding C Compound Treatment A->C B This compound Stock Preparation B->C D Incubation C->D E Assay D->E F Data Acquisition E->F G Data Analysis F->G

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Enhancing the Antiviral Potency of GS-444217

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate experimental challenges and explore strategies to increase the antiviral potency of GS-444217, the parent nucleoside of Remdesivir.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the antiviral potency of this compound?

A1: The principal strategies to bolster the antiviral efficacy of this compound can be categorized as follows:

  • Prodrug Development: Converting this compound into a prodrug, such as Remdesivir (GS-5734), can significantly improve its intracellular delivery and subsequent conversion to the active triphosphate form. The prodrug approach helps to bypass the often rate-limiting initial phosphorylation step required for nucleoside analogs to become active.

  • Chemical Modifications: Introducing strategic chemical modifications to the this compound scaffold can enhance its antiviral activity, selectivity, or pharmacokinetic properties. This includes modifications to the ribose sugar or the nucleobase.

  • Combination Therapy: Utilizing this compound in conjunction with other antiviral agents that have different mechanisms of action can lead to synergistic effects, increased potency, and a higher barrier to the development of viral resistance.

  • Formulation Enhancement: Improving the physicochemical properties of this compound, such as its solubility and oral bioavailability, through formulation strategies can lead to better drug exposure and therapeutic outcomes.

Q2: How does the prodrug Remdesivir (GS-5734) improve upon this compound?

A2: Remdesivir is a phosphoramidate (B1195095) prodrug of this compound. This chemical modification allows for more efficient entry into host cells. Once inside the cell, it is metabolized into this compound monophosphate, directly bypassing the initial and often slow phosphorylation step.[1] This leads to a more rapid and higher concentration of the active triphosphate metabolite, which is the ultimate inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

Q3: What are some examples of effective combination therapies with this compound?

A3: Studies have shown that combining this compound with other antivirals can result in synergistic effects. For instance, co-administration with Molnupiravir, another nucleoside analog that induces lethal mutations in the viral genome, offers a complementary mechanism of action.[1] Combination with GC376, a 3C-like protease inhibitor, also shows promise as it targets a different part of the viral replication cycle.[2] Additionally, the antifungal drug Itraconazole has demonstrated synergistic antiviral effects with this compound against feline infectious peritonitis virus (FIPV) in vitro.[3][4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a nucleoside analog that mimics the natural adenosine (B11128) nucleoside. To exert its antiviral effect, it must be phosphorylated within the host cell to its active triphosphate form (GS-443902).[5][6] This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[7][8] Once incorporated, it causes delayed chain termination, thereby halting viral replication.[1][9]

Troubleshooting Guides

Problem 1: Low Antiviral Activity of a Newly Synthesized this compound Derivative in Cell-Based Assays
  • Possible Cause 1: Inefficient Cellular Uptake.

    • Troubleshooting: The polarity of the derivative might be too high. Consider prodrug strategies, such as adding lipophilic moieties, to enhance membrane permeability.[10] Evaluate cellular uptake directly using radiolabeled or fluorescently tagged compounds.

  • Possible Cause 2: Poor Intracellular Phosphorylation.

    • Troubleshooting: The modification may hinder the recognition by host cell kinases. Perform an in vitro kinase assay to assess the efficiency of the first phosphorylation step, which is often the rate-limiter.[11] If phosphorylation is inefficient, a prodrug approach that delivers the monophosphate form directly into the cell could be beneficial.

  • Possible Cause 3: Instability of the Compound.

    • Troubleshooting: Assess the stability of the compound in the cell culture medium and under assay conditions. Degradation can lead to a lower effective concentration. Use techniques like HPLC to monitor compound integrity over time.

  • Possible Cause 4: High Cytotoxicity.

    • Troubleshooting: Determine the 50% cytotoxic concentration (CC50) of your compound. High cytotoxicity can mask antiviral activity. Ensure that the concentrations used for antiviral assays are well below the CC50.

Problem 2: Difficulty in Achieving Desired Oral Bioavailability in Animal Models
  • Possible Cause 1: Poor Aqueous Solubility.

    • Troubleshooting: this compound itself has poor solubility.[3] Strategies like salt formation (e.g., hydrochloride or sulfate (B86663) salts) can significantly improve solubility.[3] Another approach is to develop formulations such as orally disintegrating tablets (ODTs) to enhance dissolution.[3]

  • Possible Cause 2: First-Pass Metabolism.

    • Troubleshooting: The compound may be rapidly metabolized in the liver before reaching systemic circulation. Analyze the metabolic profile of the compound in liver microsomes. Deuteration at metabolically labile positions can sometimes slow down metabolism.

  • Possible Cause 3: Poor Intestinal Permeability.

    • Troubleshooting: The compound may not be efficiently transported across the intestinal epithelium. Use in vitro models like Caco-2 cell monolayers to assess permeability. Prodrug approaches that target intestinal transporters can be explored to improve absorption.[10]

Problem 3: Inconsistent Results in Synergy Assays
  • Possible Cause 1: Inappropriate Assay Design.

    • Troubleshooting: Ensure that the concentrations of both drugs in the checkerboard assay cover a range from well below to well above their individual EC50 values. The duration of the assay should be optimized to allow for the detection of viral inhibition without excessive cytotoxicity.[2]

  • Possible Cause 2: Incorrect Data Analysis.

    • Troubleshooting: Use established models for synergy analysis, such as the Bliss independence or Loewe additivity models, to calculate synergy scores.[2] This provides a quantitative measure of the synergistic, additive, or antagonistic effects.

  • Possible Cause 3: Cell Line-Dependent Effects.

    • Troubleshooting: The observed synergy (or lack thereof) may be specific to the cell line used. It is advisable to confirm synergistic effects in multiple relevant cell lines, including primary cells if possible.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound and Related Compounds

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound FIPVCRFK0.78>100>128[6]
This compound SARS-CoV-2Vero E6Varies>100-[12]
Remdesivir (GS-5734) SARS-CoV-2Vero E64.34 mg/L--[2]
4'-Thio-GS-444217 SARS-CoV-2Vero E6Modest ActivityNo Cytotoxicity-[13]

Table 2: Pharmacokinetic Parameters of this compound Formulations

FormulationAnimal ModelSolubilityOral BioavailabilityKey FindingReference
This compound CatLow~40%Subcutaneous route preferred for higher blood levels.[14]
This compound Sulfate Salt -58-fold higher than this compound3.8-fold higher plasma concentrationSalt formation significantly improves solubility and exposure.[3]

Experimental Protocols

Protocol 1: Synthesis of Remdesivir (GS-5734) from this compound

This protocol is a simplified representation of a multi-step synthesis.

  • Protection of Hydroxyl Groups: React this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to protect the 2' and 3'-hydroxyl groups of the ribose sugar.[15]

  • Phosphoramidation: The protected this compound is then reacted with a chiral phosphoramidate reagent in the presence of a Grignard reagent (e.g., t-BuMgCl) to introduce the phosphoramidate moiety at the 5'-hydroxyl position with high stereoselectivity.[15]

  • Deprotection: The protecting groups are removed under mild acidic conditions (e.g., acetic acid in isopropanol) to yield Remdesivir.[15]

  • Purification: The final product is purified using chromatography techniques (e.g., HPLC).[15]

Protocol 2: In Vitro Antiviral Activity Assay (CPE Inhibition)
  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will form a confluent monolayer after 24 hours.[2]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in cell culture medium.

  • Infection and Treatment: Infect the cells with the virus at a low multiplicity of infection (MOI). Immediately after infection, add the diluted compounds to the respective wells. Include untreated infected cells (positive control) and uninfected cells (negative control).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant cytopathic effect (CPE) in the positive control wells (typically 72-96 hours).[2]

  • CPE Assessment: Stain the cells with a solution like crystal violet. Viable, uninfected cells will stain, while dead cells due to viral CPE will not.

  • Data Analysis: Quantify the staining (e.g., by measuring absorbance). Calculate the percentage of CPE inhibition for each compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.[6]

Protocol 3: Checkerboard Assay for Synergy Assessment
  • Plate Setup: In a 96-well plate, prepare a checkerboard of drug concentrations. Drug A is serially diluted along the rows, and Drug B is serially diluted along the columns. This creates a matrix of all possible concentration combinations.[16]

  • Cell Seeding and Infection: Seed the plate with host cells and infect with the virus as described in the antiviral activity assay protocol.

  • Incubation and Assessment: Incubate the plate and assess the antiviral effect (e.g., via CPE inhibition, viral RNA quantification by RT-qPCR, or a reporter virus system).

  • Data Analysis: Analyze the data using a synergy model (e.g., Bliss independence or Loewe additivity) to generate a synergy score or plot. A positive score typically indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.[2]

Mandatory Visualizations

phosphorylation_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir Remdesivir Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake This compound This compound GS-444217_in This compound This compound->GS-444217_in Cellular Uptake Alanine_Metabolite Alanine Metabolite (GS-704277) Remdesivir_in->Alanine_Metabolite Carboxylesterase 1 Cathepsin A GS-444217_MP This compound Monophosphate Alanine_Metabolite->GS-444217_MP HINT1 GS-444217_DP This compound Diphosphate GS-444217_MP->GS-444217_DP Host Kinases Active_TP Active Triphosphate (GS-443902) GS-444217_DP->Active_TP Host Kinases RdRp Viral RdRp Active_TP->RdRp Inhibits GS-444217_MP_from_GS This compound Monophosphate GS-444217_in->GS-444217_MP_from_GS Host Kinases (Rate-limiting) GS-444217_MP_from_GS->GS-444217_DP RNA_Chain_Termination RNA Chain Termination RdRp->RNA_Chain_Termination

Caption: Intracellular activation pathway of Remdesivir and this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Modification cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesize this compound Derivative/Prodrug Purification Purify & Characterize (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Determine CC50 (e.g., MTT Assay) Purification->Cytotoxicity Antiviral_Assay Determine EC50 (e.g., CPE Assay) Purification->Antiviral_Assay Synergy_Assay Assess Combination Effects (Checkerboard Assay) Antiviral_Assay->Synergy_Assay Uptake_Assay Cellular Uptake & Phosphorylation Assay Antiviral_Assay->Uptake_Assay PK_Study Pharmacokinetic Study (Animal Model) Uptake_Assay->PK_Study Efficacy_Study Efficacy Study (Infection Model) PK_Study->Efficacy_Study

Caption: Workflow for developing and evaluating potent this compound analogs.

References

Selection of appropriate experimental controls for GS-444217 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate experimental controls for studies involving GS-444217, a potent and selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of ASK1.[1] By binding to the ATP pocket of ASK1, it prevents the autophosphorylation and activation of the kinase.[1][2] This, in turn, blocks the downstream signaling cascade involving the phosphorylation of MKK3/6, MKK4, p38, and JNK.[2]

Q2: What is the recommended solvent for in vitro and in vivo use of this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO.[1] For in vivo experiments, a common vehicle formulation is a suspension in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to prepare the in vivo working solution fresh on the day of use.[2]

Q3: What are the key considerations for designing a study with this compound?

A3: Key considerations include the selection of appropriate positive and negative controls, the use of a vehicle control, and assessment of potential off-target effects. It is also crucial to perform dose-response studies to determine the optimal concentration of this compound for your specific experimental model.

Q4: How can I assess the on-target activity of this compound in my experiments?

A4: On-target activity can be confirmed by measuring the phosphorylation status of ASK1 and its downstream targets, p38 and JNK, via Western blotting. A significant reduction in the phosphorylation of these proteins upon treatment with this compound indicates successful target engagement.

Q5: What are potential off-target effects of this compound and how can I control for them?

A5: As with any kinase inhibitor, off-target effects are a possibility. To control for these, it is recommended to:

  • Use the lowest effective concentration of this compound as determined by a dose-response curve.

  • Include a structurally unrelated ASK1 inhibitor as a control to ensure the observed phenotype is not due to the chemical scaffold of this compound.

  • Perform kinase profiling assays to identify other kinases that may be inhibited by this compound.

  • In cell-based assays, a rescue experiment using a drug-resistant mutant of ASK1 can help differentiate on-target from off-target effects.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Solution
No inhibition of p38/JNK phosphorylation observed after this compound treatment in Western blot. Insufficient this compound concentration.Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line or model system.
Poor antibody quality.Use validated antibodies for phospho-p38, total p38, phospho-JNK, and total JNK. Check the antibody datasheet for recommended dilutions and protocols.
Incorrect timing of sample collection.The inhibitory effect of this compound can be rapid.[2] Collect samples at various time points after treatment to capture the peak inhibition.
Inactive this compound.Ensure proper storage of the compound (powder at -20°C for up to 3 years).[1] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.[2]
High background in Western blot. Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Inadequate washing.Increase the number and duration of washes with TBST between antibody incubations.
Inconsistent results between experiments. Variation in cell density or passage number.Maintain consistent cell seeding densities and use cells within a defined passage number range.
Variability in this compound preparation.Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure complete dissolution of the compound.
Unexpected cytotoxicity observed. Off-target effects.Test a lower concentration of this compound. Use a structurally unrelated ASK1 inhibitor to see if the cytotoxicity is target-specific. Perform a cell viability assay with a vehicle control.
Solvent toxicity.Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Reference
Target Apoptosis Signal-Regulating Kinase 1 (ASK1)[1]
IC₅₀ (Cell-free assay) 2.87 nM[1]
Effective Concentration (in vitro) ≥ 0.3 µM for suppression of ASK1 activity[2]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Acute Renal Tubular Injury

Parameter Dosage Effect Reference
Inhibition of ASK1, p38, and JNK activation 30 mg/kgSignificant inhibition[2]
In vivo EC₅₀ for ASK1 pathway inhibition ~1.6 µM-[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of ASK1 Pathway Inhibition

Objective: To determine the effect of this compound on the phosphorylation of ASK1, p38, and JNK in cultured cells.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ASK1 (Thr845)

    • Rabbit anti-ASK1

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-p38 MAPK

    • Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)

    • Rabbit anti-SAPK/JNK

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time. Include a positive control for ASK1 activation, such as treatment with H₂O₂ or TNF-α.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Cell line of interest

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Mandatory Visualization

ASK1_Signaling_Pathway Stress Oxidative Stress, ER Stress, TNF-α ASK1 ASK1 Stress->ASK1 Activates GS444217 This compound GS444217->ASK1 Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis_Inflammation Apoptosis, Inflammation, Fibrosis JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation

Caption: ASK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture/ Animal Model start->cell_culture treatment Treatment: - Vehicle Control - this compound (Dose-Response) - Positive Control (e.g., H₂O₂) cell_culture->treatment sample_collection Sample Collection (Cells/Tissues) treatment->sample_collection viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-ASK1, p-p38, p-JNK) sample_collection->western_blot data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end Control_Selection_Logic question1 Is the experiment in vitro or in vivo? in_vitro In Vitro question1->in_vitro In Vitro in_vivo In Vivo question1->in_vivo In Vivo vehicle_vitro Vehicle Control (e.g., DMSO) in_vitro->vehicle_vitro positive_vitro Positive Control (e.g., H₂O₂) in_vitro->positive_vitro negative_vitro Untreated Control in_vitro->negative_vitro structurally_unrelated Structurally Unrelated ASK1 Inhibitor in_vitro->structurally_unrelated vehicle_vivo Vehicle Control (e.g., DMSO/PEG300/Tween-80/Saline) in_vivo->vehicle_vivo positive_vivo Disease Model Control (Untreated) in_vivo->positive_vivo negative_vivo Healthy Control in_vivo->negative_vivo

References

Troubleshooting inconsistent results in GS-444217 antiviral testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral compound GS-444217. Our aim is to help you achieve consistent and reliable results in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral mechanism of action?

A1: this compound, also known as GS-441524, is a small molecule nucleoside analog. It is the main plasma metabolite of the prodrug Remdesivir.[1] The primary antiviral mechanism of this compound involves its intracellular conversion into an active triphosphate form. This active form mimics an adenosine (B11128) triphosphate (ATP) molecule and competes with natural nucleotides for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1][2]

Q2: There are conflicting reports on the mechanism of action for this compound, with some sources citing it as an ASK1 inhibitor. Could you clarify?

A2: This is an important point of clarification. While some studies have investigated this compound as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) with an IC50 of 2.87 nM, particularly in the context of kidney injury models, its well-established and primary role in antiviral testing is as a nucleoside analog that inhibits viral RNA replication.[4][5] For the purposes of antiviral assays against RNA viruses, it is the latter mechanism that is of principal importance. It is crucial to consider the experimental context when interpreting the compound's activity.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[6] For in vitro experiments, it is advisable to prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer. Moisture-absorbing DMSO can reduce solubility, so using a fresh supply is recommended.[6]

Q4: What are the typical EC50 and CC50 values I should expect for this compound?

A4: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound can vary significantly depending on several factors, including the virus being tested, the cell line used, the multiplicity of infection (MOI), and the specific assay conditions.[7] For example, against Feline Infectious Peritonitis Virus (FIPV) in Crandell-Rees Feline Kidney (CRFK) cells, the EC50 is approximately 1.0 µM, with a CC50 greater than 100 µM.[8][9] For SARS-CoV-2, reported EC50 values can range from 0.002 to 23.15 µM across different cell lines like Vero, Calu-3, and Huh7.[7] It is essential to determine these values under your specific experimental conditions.

Troubleshooting Inconsistent Results

This guide addresses common issues that can lead to variability in this compound antiviral testing.

Issue 1: High Variability in EC50 Values Between Experiments

Potential Cause Recommended Action
Inconsistent Viral Titer Always use a freshly titrated and validated viral stock for each experiment. Ensure the Multiplicity of Infection (MOI) is consistent across all assays.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cell monolayers are confluent and healthy at the time of infection and treatment.
Compound Stability This compound is stable in plasma.[10] However, its stability in cell culture media over long incubation periods should be considered. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]
Assay Timing The timing of compound addition relative to viral infection (pre-treatment, co-treatment, or post-treatment) can significantly impact EC50 values. Maintain a consistent and clearly defined treatment schedule.[7]

Issue 2: Higher Than Expected Cytotoxicity (Low CC50)

Potential Cause Recommended Action
Compound Purity and Source Ensure you are using a high-purity, research-grade this compound. There have been reports of significant variability in the concentration of this compound from non-certified sources.[11]
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤0.5%). Run a vehicle control (medium with the same DMSO concentration as the highest drug concentration) to assess solvent toxicity.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic effects. Determine the CC50 for each new cell line you use.
Assay Duration Longer incubation times can lead to increased cytotoxicity. Optimize the duration of your assay to a point where antiviral activity can be measured without significant cell death in the controls.

Issue 3: No or Low Antiviral Activity Observed

Potential Cause Recommended Action
Incorrect Compound Concentration Verify the concentration of your stock solution. Perform a serial dilution series to ensure you are testing a wide enough range of concentrations to observe a dose-response effect.
Suboptimal Cell Permeability While this compound is cell-permeable, its uptake can vary between cell lines.[12] This may lead to a lower effective intracellular concentration than expected.
Viral Resistance While uncommon for initial in vitro tests, the possibility of pre-existing or emergent viral resistance should be considered, especially when working with viral isolates that have been passaged multiple times.[13]
Inefficient Intracellular Phosphorylation The antiviral activity of this compound is dependent on its conversion to the active triphosphate form by host cell kinases.[12] Different cell lines may have varying levels of the necessary kinases, affecting the compound's potency.

Data Presentation

Table 1: Representative In Vitro Data for GS-441524 (this compound)

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
FIPVCRFK~1.0>100>100[8][9]
SARS-CoV-2Vero E60.77>100>129[7][14]
SARS-CoV-2Calu-3<1.0--[7]
SARS-CoV-2Huh7.5<1.0--[7]

Note: EC50 and CC50 values are highly dependent on experimental conditions and should be determined independently in your laboratory.

Experimental Protocols

1. General Antiviral Activity Assay (CPE Reduction)

This protocol provides a general framework for assessing the antiviral activity of this compound by measuring the reduction of virus-induced cytopathic effect (CPE).

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A common starting concentration is 100 µM, with serial dilutions down to the low nanomolar range.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted this compound to the appropriate wells.

    • Add the virus at a pre-determined MOI (e.g., 0.01-0.1).

    • Include appropriate controls: virus-only (no compound), cells-only (no virus, no compound), and vehicle control (cells with the highest concentration of DMSO).

  • Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).

  • CPE Assessment: Observe the wells under a microscope and score the CPE. Alternatively, use a cell viability assay (e.g., MTS, resazurin) to quantify the cytoprotective effect of the compound.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition or cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (CC50 Determination)

  • Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.

  • Compound Addition: The next day, remove the growth medium and add fresh medium containing the same serial dilutions of this compound used in the antiviral assay. Do not add any virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Assessment: Use a cell viability reagent (e.g., MTS, resazurin) to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

GS-444217_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell GS444217_ext This compound GS444217_int This compound GS444217_ext->GS444217_int Cell Entry GS_MP GS-Monophosphate GS444217_int->GS_MP Host Kinases GS_DP GS-Diphosphate GS_MP->GS_DP Host Kinases GS_TP GS-Triphosphate (Active) GS_DP->GS_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_TP->RdRp Competes with ATP RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Incorporation Termination Chain Termination RNA_Chain->Termination

Caption: Intracellular activation and mechanism of action of this compound.

Antiviral_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Add_Compound 3. Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound 2. Prepare this compound Serial Dilutions Prepare_Compound->Add_Compound Infect_Cells 4. Infect Cells with Virus (Defined MOI) Add_Compound->Infect_Cells Incubate 5. Incubate (48-72 hours) Infect_Cells->Incubate Assess_CPE 6. Assess Cytopathic Effect (CPE) or Cell Viability Incubate->Assess_CPE Calculate_EC50 7. Calculate EC50 Assess_CPE->Calculate_EC50

Caption: A typical experimental workflow for in vitro antiviral testing.

References

Optimizing incubation and treatment times for GS-444217

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation and treatment times for GS-444217. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2][3] Its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, is 2.87 nM.[1][2][4] By inhibiting ASK1, this compound prevents the downstream phosphorylation of MKK3/6, MKK4, p38, and JNK, which are key components of cellular stress response pathways.[1][5]

Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is soluble in DMSO.[2][6] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is highly recommended to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q3: How quickly does this compound act in cell culture, and is its effect reversible? A3: In vitro, this compound begins to reduce ASK1 activity within 5 minutes of application, reaching maximum inhibition by 30 minutes at a concentration of 1 µM.[1][6] The inhibitory effect is reversible. Following removal of the compound from the culture, ASK1 autophosphorylation can be detected within 10 minutes, with a near-complete recovery of activity observed approximately 2 hours after washout.[1][6]

Q4: Does this compound have antiviral properties? A4: Yes, some studies indicate that this compound exhibits broad-spectrum antiviral properties.[7] This is thought to be a result of inhibiting the host's ASK1-mediated stress response, which some viruses exploit for replication.[7]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect Observed

  • Question: My experiment shows variable or no inhibition of the ASK1 pathway, even at recommended concentrations. What could be the cause?

  • Answer:

    • Compound Degradation: Ensure the stock solution has been stored correctly in aliquots at -80°C and has not undergone multiple freeze-thaw cycles.[1][2] Consider preparing a fresh stock solution from powder.

    • Incubation Time: For maximal inhibition, ensure cells are treated with this compound for at least 30 minutes before applying a stimulus (e.g., oxidative stressor, LPS) or proceeding with analysis.[1][6]

    • Cellular Health: Confirm that the cells are healthy and within a low passage number. Cellular stress responses can vary significantly in unhealthy or high-passage-number cultures.

    • Assay Sensitivity: Verify that your downstream readout (e.g., Western blot for phospho-p38/JNK) is sensitive enough to detect changes. Include appropriate positive and negative controls.

Issue 2: Unexpected Cytotoxicity or Cell Death

  • Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations intended to be non-toxic. Why might this be happening?

  • Answer:

    • Concentration: While this compound is a specific inhibitor, high concentrations can lead to off-target effects or cytotoxicity. The reported antiproliferative IC50 in BEAS-2B cells after 48 hours is 90.17 μM, which is significantly higher than the effective concentration for ASK1 inhibition (0.3-1 µM).[1] It is critical to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment duration.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and consistent across all wells, including controls. Typically, a final DMSO concentration of <0.1% is recommended.

    • Cell Line Sensitivity: Different cell lines may have varying sensitivities to the compound. A cytotoxicity assay (e.g., MTT, LDH) is recommended to establish the CC50 (50% cytotoxic concentration) for your specific cell line.

Issue 3: Compound Precipitation in Culture Medium

  • Question: When I add my this compound working solution to the culture medium, I notice a precipitate forming. How can I prevent this?

  • Answer:

    • Solubility Limits: this compound has limited solubility in aqueous solutions.[2] Ensure that the intermediate dilutions and the final concentration in the medium do not exceed its solubility limit.

    • Preparation Method: When preparing the final working solution, add the DMSO stock solution to the pre-warmed culture medium and mix immediately and thoroughly. Avoid adding the concentrated stock directly to cold medium. For in vivo preparations, a specific formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is suggested to improve solubility.[1] While not standard for cell culture, this indicates the need for careful preparation.

Data Presentation

Table 1: In Vitro Potency and Cytotoxicity of this compound

ParameterValueCell Line / ConditionReference
IC50 (ASK1) 2.87 nMCell-free enzymatic assay[1][2][4]
Effective Conc. 0.3 - 1.0 µMFull suppression of ASK1 activity in HEK293T cells[1][5]
IC50 (Antiproliferative) 90.17 µMHuman BEAS-2B cells (48 hr)[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder -20°C3 years[2]
Stock Solution (in DMSO) -80°C1 year[2]
Stock Solution (in DMSO) -20°C1 month[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Calculate the amount of this compound powder needed (Molecular Weight: 411.46 g/mol ).

    • Dissolve the powder in high-purity DMSO to achieve a 10 mM concentration. Warming and sonication may be required.[6]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store aliquots at -80°C.

  • Working Solution:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Serially dilute the stock solution in pre-warmed, serum-free culture medium to prepare the desired final concentrations.

    • Mix thoroughly by vortexing or pipetting before adding to the cell cultures.

Protocol 2: General In Vitro Antiviral Assay (CPE Reduction)

This protocol provides a general framework for assessing the antiviral efficacy of this compound.[8][9]

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6) at a density that will form a confluent monolayer within 24 hours.

  • Compound Pre-incubation (Optional but Recommended):

    • The next day, remove the growth medium.

    • Add fresh medium containing serial dilutions of this compound (e.g., starting from 10 µM). Include "cells only" (no virus, no compound) and "virus control" (no compound) wells.

    • Incubate for a pre-determined time (e.g., 2 to 24 hours) to allow for cellular uptake and target engagement.[7]

  • Virus Inoculation:

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), leaving the "cells only" wells uninfected.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[10]

  • Treatment Incubation:

    • After adsorption, remove the virus inoculum.

    • Add fresh medium containing the same concentrations of this compound as in the pre-incubation step.

    • Incubate at 37°C in a CO2 incubator until significant cytopathic effect (CPE), typically >80%, is observed in the "virus control" wells (usually 24-72 hours).[8]

  • Quantification of Cell Viability:

    • Assess cell viability using a method such as neutral red uptake or crystal violet staining.

    • Read the absorbance on a plate reader.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration.

Visualizations

ASK1_Signaling_Pathway stress Oxidative Stress / Pathogen Signal (e.g., LPS, Virus) ask1 ASK1 stress->ask1 Activates mkk4_7 MKK4 / MKK7 ask1->mkk4_7 Phosphorylates mkk3_6 MKK3 / MKK6 ask1->mkk3_6 Phosphorylates jnk JNK mkk4_7->jnk Phosphorylates p38 p38 MAPK mkk3_6->p38 Phosphorylates response Inflammation / Apoptosis / Fibrosis jnk->response p38->response gs444217 This compound gs444217->ask1 Inhibits Experimental_Workflow start Start seed_cells 1. Seed Cells (e.g., 96-well plate) start->seed_cells incubate_24h 2. Incubate 24h (form monolayer) seed_cells->incubate_24h pre_treat 3. Pre-treat with this compound (0.5 - 24h) incubate_24h->pre_treat add_stimulus 4. Add Stimulus (e.g., Virus, LPS) pre_treat->add_stimulus incubate_treatment 5. Co-incubate (24 - 72h) add_stimulus->incubate_treatment analyze 6. Analyze Endpoint (e.g., CPE, Western Blot, qPCR) incubate_treatment->analyze end End analyze->end

References

Challenges and solutions in the laboratory synthesis of GS-444217

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the laboratory synthesis of GS-444217, a potent and selective ASK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis of this compound, 4-(4-cyclopropyl-1H-imidazol-1-yl)-N-[3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)phenyl]-2-pyridinecarboxamide[1], can be approached through a convergent synthesis. This strategy involves the independent synthesis of three key intermediates, followed by their sequential coupling. The key fragments are:

  • Fragment A: 4-(4-cyclopropyl-1H-imidazol-1-yl)-2-pyridinecarboxylic acid

  • Fragment B: 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)aniline

  • Fragment C: A suitable precursor for the cyclopropylimidazole and cyclopropyltriazole moieties.

The final step typically involves an amide bond formation between Fragment A and Fragment B.

Q2: What are the most critical steps in the synthesis of this compound?

A2: The most critical steps that can significantly impact the overall yield and purity of the final product are:

  • Formation of the substituted imidazole (B134444) and triazole rings: These heterocyclic formations can sometimes result in low yields or the formation of isomers.

  • The final amide coupling step: Incomplete coupling or side reactions can lead to a complex mixture that is difficult to purify.

  • Purification of the final compound: this compound is a relatively complex molecule, and its purification to a high degree of purity can be challenging.

Q3: What are some common impurities that can be expected in the final product?

A3: Common impurities may include unreacted starting materials (Fragments A and B), byproducts from the amide coupling reaction (e.g., activated ester of Fragment A), and any remaining reagents or catalysts. If the purification of the intermediates is not thorough, isomers or related substances from the synthesis of the heterocyclic rings may also be present.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the key experimental stages of a plausible synthetic route for this compound.

Stage 1: Synthesis of Key Intermediates

1.1 Synthesis of 4-cyclopropyl-1H-imidazole

ProblemPossible Cause(s)Solution(s)
Low yield of 4-cyclopropyl-1H-imidazole Incomplete reaction of the starting materials (e.g., a cyclopropyl-substituted α-haloketone and formamide).- Ensure anhydrous reaction conditions. - Optimize reaction temperature and time. - Consider using a different source of ammonia (B1221849) or a different cyclization method.
Formation of isomeric byproducts Non-regioselective reaction during imidazole ring formation.- Carefully control the reaction conditions, particularly temperature. - Purify the product using column chromatography with a suitable solvent system.

1.2 Synthesis of 3-amino-N'-cyclopropyl-1H-1,2,4-triazole-5-carboxamide

ProblemPossible Cause(s)Solution(s)
Low yield of the triazole intermediate Inefficient cyclization of the precursor (e.g., a substituted amidine or guanidine (B92328) derivative).- Screen different cyclization reagents and conditions. - Ensure the starting materials are of high purity.
Difficulty in isolating the product The product may be highly polar and water-soluble.- Use appropriate extraction and crystallization techniques. - Consider using a different work-up procedure.
Stage 2: Assembly of the Core Structure

2.1 Amide Coupling of Fragment A and Fragment B

ProblemPossible Cause(s)Solution(s)
Incomplete reaction / Low yield of this compound - Inefficient activation of the carboxylic acid (Fragment A). - Steric hindrance from the bulky substituents. - Deactivation of the coupling agent.- Screen different coupling agents (e.g., HATU, HOBt/EDC, T3P). - Optimize the reaction temperature and time. - Use a suitable non-nucleophilic base (e.g., DIPEA). - Ensure all reagents are anhydrous.
Formation of side products - Racemization of the activated carboxylic acid. - Side reactions of the coupling agent. - Self-condensation of the activated carboxylic acid.- Use a coupling agent known to suppress racemization (e.g., HATU). - Add the aniline (B41778) component (Fragment B) to the pre-activated carboxylic acid (Fragment A). - Carefully control the stoichiometry of the reagents.
Stage 3: Purification of Final Product

3.1 Purification of Crude this compound

ProblemPossible Cause(s)Solution(s)
Difficulty in removing unreacted starting materials Similar polarity of the product and starting materials.- Optimize the chromatographic conditions (stationary phase, mobile phase gradient). - Consider reverse-phase chromatography if normal-phase is ineffective.
Product is not crystallizing - Presence of impurities. - Product is amorphous.- Re-purify the product by column chromatography. - Try different solvent systems for crystallization. - Use techniques like slow evaporation, vapor diffusion, or seeding.
Low recovery after purification - Adsorption of the product onto the silica (B1680970) gel. - Decomposition of the product on the column.- Use a less acidic or deactivated silica gel. - Elute with a more polar solvent system. - Minimize the time the product is on the column.

Experimental Protocols

General Protocol for Amide Coupling (Final Step)

  • Activation of Carboxylic Acid (Fragment A): To a solution of 4-(4-cyclopropyl-1H-imidazol-1-yl)-2-pyridinecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)aniline (Fragment B, 1.05 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield of Amide Coupling Step 60-85%Highly dependent on the coupling agent and reaction conditions.
Purity of Final Product (after chromatography) >98%As determined by HPLC and NMR.
Molar Equivalents (Carboxylic Acid:Aniline:Coupling Agent:Base) 1 : 1.05 : 1.1 : 2.0A slight excess of the aniline and coupling agent is often used.
Reaction Time (Amide Coupling) 2-12 hoursMonitored by TLC or LC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials frag_A Synthesis of Fragment A start->frag_A frag_B Synthesis of Fragment B start->frag_B coupling Amide Coupling frag_A->coupling frag_B->coupling purification Purification (Chromatography) coupling->purification product This compound purification->product

Caption: A simplified workflow for the convergent synthesis of this compound.

troubleshooting_amide_coupling cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Amide Coupling cause1 Inefficient Acid Activation problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Reagent Deactivation problem->cause3 solution1 Screen Coupling Agents cause1->solution1 solution2 Optimize Conditions (Temp, Time) cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in the final amide coupling step.

References

Technical Support Center: Identification of GS-444217 Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed public information and specific scientific literature identifying the degradation products of GS-444217 are not available. Forced degradation studies, which are crucial for identifying such products, do not appear to have been published. This document, therefore, provides a general framework and best practices for researchers to approach the identification of potential degradation products of this compound based on standard methodologies in pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: What are degradation products and why are they important to identify?

A1: Degradation products are chemical entities that result from the breakdown of a drug substance, such as this compound, over time due to environmental factors like light, heat, humidity, or chemical interactions with excipients or solvents. Identifying these products is a critical aspect of drug development and quality control for several reasons:

  • Safety: Degradation products may have different toxicological profiles than the parent drug, potentially leading to adverse effects.

  • Efficacy: The formation of degradation products reduces the concentration of the active pharmaceutical ingredient (API), which can diminish the drug's therapeutic effect.

  • Stability-Indicating Methods: Understanding the degradation profile is essential for developing and validating analytical methods that can accurately quantify the drug in the presence of its degradation products. This ensures that the quality of the drug product is maintained throughout its shelf life.

Q2: Under what conditions might this compound be expected to degrade?

A2: While specific data for this compound is unavailable, typical stress conditions used in forced degradation studies to identify potential degradation pathways for small molecules include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to ultraviolet (UV) and visible light.

  • Thermal Stress: Heating the solid drug substance at high temperatures.

Researchers should systematically investigate the stability of this compound under these conditions to identify potential degradation products.

Q3: What analytical techniques are recommended for identifying and quantifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for the separation and characterization of degradation products.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating the parent drug from its degradation products. A stability-indicating method should be developed with a suitable column (e.g., C18) and mobile phase to achieve adequate resolution.

  • Mass Spectrometry (MS), particularly LC-MS: Coupling liquid chromatography with mass spectrometry is a powerful tool for identifying unknown degradation products by providing information about their molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the precise chemical structure of isolated degradation products.

Troubleshooting Guide for this compound Degradation Studies

This guide provides general troubleshooting advice for common issues encountered during the forced degradation and analysis of a compound like this compound.

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.
The compound is highly stable under the tested conditions.While possible, it is important to ensure a range of aggressive conditions have been tested before concluding exceptional stability.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation (typically 10-30%), which is ideal for studying degradation pathways.
Poor chromatographic resolution between this compound and degradation peaks. Inappropriate HPLC/UHPLC method.Optimize the mobile phase composition (organic solvent ratio, pH), gradient profile, column chemistry, and temperature to improve separation.
Unidentified peaks in the chromatogram. Contamination from solvents, reagents, or sample handling.Analyze blank samples (solvents and reagents without the drug) to identify potential sources of contamination.
Degradation products.Utilize LC-MS to obtain mass information for the unknown peaks to aid in their identification.
Inconsistent or non-reproducible results. Variability in experimental conditions.Ensure precise control over all experimental parameters, including temperature, pH, and concentration of reagents.
Instability of degradation products.Analyze samples immediately after the stress study or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols: A General Approach for Forced Degradation Studies

The following provides a generalized protocol for conducting forced degradation studies. Specific concentrations, temperatures, and durations will need to be optimized for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N or 1 N HCl) and heat at a specific temperature (e.g., 60-80 °C) for a defined period.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 N or 1 N NaOH) and heat at a specific temperature for a defined period.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat at a specific temperature for a defined period.

  • Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature or slightly elevated temperature for a defined period.

  • Analysis: At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

4. Photolytic Degradation:

  • Expose the solid drug substance and a solution of the drug to a photostability chamber with controlled light exposure (UV and visible) for a defined period.

  • Analysis: Dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 105 °C) for a defined period.

  • Analysis: Dissolve the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.

Visualization of a Generic Forced Degradation Workflow

The following diagram illustrates a typical workflow for identifying degradation products.

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome API This compound (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Photo Photolysis API->Photo Thermal Thermal Stress API->Thermal HPLC HPLC/UHPLC Separation Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS Identification HPLC->LCMS NMR NMR Structure Elucidation LCMS->NMR DP Identified Degradation Products NMR->DP Pathway Degradation Pathway DP->Pathway Method Stability-Indicating Method Pathway->Method

Caption: A generalized workflow for the identification and characterization of drug degradation products.

This technical support center framework provides a starting point for researchers investigating the degradation of this compound. As specific data becomes publicly available, this resource can be populated with detailed and accurate information. Researchers are encouraged to perform their own systematic forced degradation studies to understand the stability of this compound.

Validation & Comparative

Comparative In Vitro Efficacy of GS-444217 and Remdesivir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro antiviral activity of GS-444217 and its prodrug, Remdesivir (B604916), supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the in vitro efficacy of two critical antiviral compounds, this compound and its prodrug Remdesivir. Targeted at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex pathways to facilitate a deeper understanding of their comparative performance.

Executive Summary

Remdesivir (GS-5734) is a phosphoramidate (B1195095) prodrug that is intracellularly metabolized to its active nucleoside analog, this compound.[1][2] This active form is then further phosphorylated to a triphosphate metabolite (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][3] While Remdesivir was developed to enhance intracellular delivery, studies have shown that the parent nucleoside, this compound, also exhibits significant antiviral activity in vitro.[4] This comparison guide delves into the nuances of their in vitro performance against various coronaviruses, particularly SARS-CoV-2.

Data Presentation: In Vitro Antiviral Activity

The antiviral efficacy of this compound and Remdesivir has been evaluated in numerous in vitro studies using various cell lines. The half-maximal effective concentration (EC50) is a critical parameter for comparing the potency of antiviral compounds. The table below summarizes the EC50 values for both compounds against different viruses in several cell lines.

VirusCell LineCompoundEC50 (µM)Reference(s)
SARS-CoV-2Vero E6This compound0.47 - 1.09[5]
SARS-CoV-2Vero E6Remdesivir~0.8, 1.34[6]
SARS-CoV-2Vero CCL-81This compoundSimilar to RDV[4]
SARS-CoV-2Vero CCL-81RemdesivirSimilar to GS[4]
SARS-CoV-2Calu-3This compound~2x higher than RDV[4]
SARS-CoV-2Calu-3Remdesivir0.28[7]
SARS-CoV-2Caco-2This compound1.3 (70-fold less potent than RDV)[4]
SARS-CoV-2Caco-2Remdesivir0.018[4]
HCoV-OC43Huh-7This compound4.1[4]
HCoV-OC43Huh-7Remdesivir0.01[4]
HCoV-229EMRC-5Remdesivir0.07[8]

Note: EC50 values can vary between studies due to differences in experimental conditions, such as cell density, virus titer, and assay method.

Overall, Remdesivir generally exhibits greater potency than this compound in most cell lines, with the notable exception of Vero cells where their activity is comparable.[4] The superior performance of Remdesivir in cell lines like Calu-3 and Caco-2 is attributed to its more efficient intracellular metabolism to the active triphosphate form.[4]

Experimental Protocols

To provide a clear understanding of how the comparative efficacy data is generated, a detailed methodology for a common in vitro antiviral assay is outlined below. This protocol is based on a primary cytopathic effect (CPE) reduction assay.[9]

Protocol: Cytopathic Effect (CPE) Reduction Assay

1. Cell Culture and Plating:

  • One day prior to the experiment, prepare a near-confluent monolayer of a suitable cell line (e.g., Vero 76) in 96-well microplates.[9]
  • Maintain the cells in Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS).[9]

2. Compound Preparation and Dilution:

  • Dissolve the test compounds (this compound and Remdesivir) and a positive control drug in an appropriate solvent like DMSO.[9]
  • Prepare a series of eight serial half-log10 dilutions for each compound, typically starting from 32 µM.[9]

3. Antiviral Assay Procedure:

  • For the antiviral assay, switch to MEM supplemented with 2% FBS.[9]
  • Add the diluted compounds to the 96-well plates containing the cell monolayers. Include wells for infected/untreated controls and uninfected/untreated controls.[9]
  • Inoculate the designated wells with the virus stock.
  • Incubate the plates until more than 80% of the cells in the virus control wells exhibit cytopathic effects.[9]

4. Quantification of Cell Viability:

  • Quantify cell viability using a method such as neutral red staining followed by spectrophotometric analysis at 540 nm.[9]

5. Data Analysis:

  • Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves.[9]
  • Determine the Selectivity Index (SI), calculated as the ratio of CC50 to EC50, to assess the therapeutic window of the compounds.[9]

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Antiviral Assay prep Prepare Cell Monolayer (e.g., Vero 76 cells in 96-well plate) treat Treat Cells with Compounds prep->treat compound Prepare Serial Dilutions (this compound & Remdesivir) compound->treat infect Inoculate with Virus treat->infect incubate Incubate until CPE in Controls infect->incubate quantify Quantify Cell Viability (e.g., Neutral Red Assay) incubate->quantify analyze Calculate EC50 & CC50 quantify->analyze

Caption: A generalized workflow for an in vitro antiviral cytopathic effect (CPE) reduction assay.

G cluster_pathway Metabolic Activation Pathway Remdesivir Remdesivir (Prodrug) (GS-5734) GS441524 This compound (Parent Nucleoside) Remdesivir->GS441524 Esterases (e.g., CES1, CatA) Monophosphate This compound Monophosphate GS441524->Monophosphate Kinases Diphosphate This compound Diphosphate Monophosphate->Diphosphate Kinases Triphosphate Active Triphosphate (GS-443902) Diphosphate->Triphosphate Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Intracellular metabolic activation of Remdesivir to its active triphosphate form.

Conclusion

Both this compound and Remdesivir demonstrate potent in vitro antiviral activity against coronaviruses. Remdesivir, as a prodrug, generally shows superior efficacy in cell lines that are more metabolically active in converting it to the active triphosphate form.[4] The choice between these compounds for research purposes may depend on the specific cell models used and the experimental objectives. The provided data and protocols serve as a valuable resource for designing and interpreting in vitro studies involving these important antiviral agents.

References

Comparative Analysis of GS-441524 and Molnupiravir Against Coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two prominent nucleoside analogue antivirals.

This guide provides a detailed comparative analysis of GS-441524, the parent nucleoside of Remdesivir (B604916), and Molnupiravir (B613847), two key antiviral compounds that have been extensively studied for their efficacy against a range of coronaviruses, including SARS-CoV-2. Both molecules are nucleoside analogues that interfere with viral RNA replication, but through distinct mechanisms. This document summarizes their performance based on available experimental data, details the methodologies used in these pivotal studies, and provides visual representations of their mechanisms and experimental workflows.

Executive Summary

GS-441524 and Molnupiravir are both potent inhibitors of coronavirus replication. GS-441524 acts as a delayed chain terminator of the viral RNA-dependent RNA polymerase (RdRp), while Molnupiravir induces lethal mutagenesis through the accumulation of errors in the viral genome. In vitro studies have demonstrated the efficacy of both compounds against various coronaviruses. In vivo studies, particularly in hamster models of SARS-CoV-2, have shown that both agents can significantly reduce viral load in the lungs, with combination therapy exhibiting a potentially synergistic effect.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from key experimental studies, providing a direct comparison of the antiviral activities of GS-441524 and Molnupiravir.

Table 1: Comparative In Vitro Efficacy against Coronaviruses

CompoundVirusCell LineAssay TypeEC50 (µM)Reference
GS-441524 Feline Infectious Peritonitis Virus (FIPV)CRFKCell-based~1.0[1]
Feline Infectious Peritonitis Virus (FIPV)CRFKViral Load Quantification1.57[2]
Molnupiravir (EIDD-2801) Feline Infectious Peritonitis Virus (FIPV)CRFKCell-based0.4[1]
EIDD-1931 (NHC) Feline Infectious Peritonitis Virus (FIPV)CRFKCell-based0.09[1]

Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Comparative In Vivo Efficacy in a Syrian Hamster Model of SARS-CoV-2 (Beta variant)

Treatment (Oral, BID)Dosage (mg/kg)Reduction in Infectious Viral Load in Lungs (log10 TCID50/mg)Reference
Vehicle Control --[3]
GS-441524 500.5[3]
Molnupiravir 1501.6[3]
GS-441524 + Molnupiravir 50 + 1504.0 (Infectious virus undetectable in 7 out of 10 hamsters)[3]

Note: BID (bis in die) means twice a day. TCID50 (Median Tissue Culture Infectious Dose) is a measure of infectious virus titer.

Mechanisms of Action

Both GS-441524 and Molnupiravir are prodrugs that are metabolized into their active triphosphate forms within the host cell. These active forms then target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for coronavirus replication.

GS-441524: The active triphosphate form of GS-441524 acts as an adenosine (B11128) analogue. It is incorporated into the nascent viral RNA chain by the RdRp. After the incorporation of a few more nucleotides, the polymerase stalls, leading to delayed chain termination and preventing the synthesis of the full-length viral RNA genome.

Molnupiravir: Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC). Its active triphosphate form can be incorporated into the viral RNA in place of either cytidine (B196190) or uridine. This incorporation leads to an accumulation of mutations throughout the viral genome during subsequent rounds of replication, a process known as "lethal mutagenesis" or "viral error catastrophe," ultimately resulting in non-viable viral progeny.[3]

Antiviral Mechanisms of Action Comparative Mechanisms of GS-441524 and Molnupiravir cluster_GS441524 GS-441524 Pathway cluster_Molnupiravir Molnupiravir Pathway GS441524 GS-441524 (Prodrug) GS441524_TP GS-441524-TP (Active Form) GS441524->GS441524_TP Host Kinases RdRp_GS Viral RdRp GS441524_TP->RdRp_GS Incorporation RNA_GS Nascent Viral RNA RdRp_GS->RNA_GS RNA Synthesis Termination Delayed Chain Termination RNA_GS->Termination Molnupiravir Molnupiravir (Prodrug) NHC NHC Molnupiravir->NHC Hydrolysis NHC_TP NHC-TP (Active Form) NHC->NHC_TP Host Kinases RdRp_Mol Viral RdRp NHC_TP->RdRp_Mol Ambiguous Incorporation (as C or U) Mutated_RNA Mutated Viral RNA RdRp_Mol->Mutated_RNA RNA Synthesis Catastrophe Viral Error Catastrophe Mutated_RNA->Catastrophe

Mechanisms of Action of GS-441524 and Molnupiravir.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of GS-441524 and Molnupiravir.

In Vitro Antiviral Assays

1. Cytopathic Effect (CPE) Inhibition Assay:

  • Objective: To determine the concentration of the antiviral compound that inhibits the virus-induced cell death (cytopathic effect) by 50% (EC50).

  • Cell Line: Vero E6 cells are commonly used due to their high susceptibility to SARS-CoV-2 infection.[4]

  • Procedure:

    • Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

    • The antiviral compound (GS-441524 or Molnupiravir) is serially diluted and added to the cells.

    • Cells are then infected with a known amount of coronavirus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).

    • The plates are incubated for a defined period (e.g., 3-5 days) to allow for viral replication and the development of CPE.

    • Cell viability is assessed using a colorimetric assay, such as the Neutral Red uptake assay or MTS assay.

    • The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

2. Plaque Reduction Assay:

  • Objective: To quantify the reduction in infectious virus particles in the presence of the antiviral compound.

  • Cell Line: Vero E6 cells.[5]

  • Procedure:

    • A confluent monolayer of Vero E6 cells in 6-well or 12-well plates is infected with a low dose of coronavirus (e.g., 100 plaque-forming units, PFU).

    • After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of the antiviral compound.

    • The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques is counted for each drug concentration, and the EC50 is determined as the concentration that reduces the plaque number by 50% compared to the untreated control.[5]

In Vivo Animal Model Studies

1. Syrian Hamster Model for SARS-CoV-2 Infection:

  • Objective: To evaluate the therapeutic efficacy of antiviral compounds in reducing viral replication and lung pathology in a relevant animal model of COVID-19.

  • Animal Model: Syrian hamsters are widely used as they are susceptible to SARS-CoV-2 infection and develop respiratory disease with lung pathology that mimics aspects of human COVID-19.[6]

  • Procedure:

    • Infection: Hamsters are intranasally inoculated with a defined dose of SARS-CoV-2.[7]

    • Treatment: Treatment with the antiviral compound (e.g., GS-441524, Molnupiravir, or a combination) or a vehicle control is initiated at a specified time point relative to infection (e.g., prophylactically or therapeutically). The drug is typically administered orally or via another relevant route.[3]

    • Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss and changes in activity.

    • Endpoint Analysis: At a predetermined time post-infection (e.g., day 4 or 7), animals are euthanized, and lung tissues are collected.[8]

    • Viral Load Quantification:

      • TCID50 Assay: A portion of the lung tissue is homogenized, and serial dilutions of the homogenate are used to infect Vero E6 cells to determine the infectious virus titer (TCID50).[9]

      • Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the lung homogenate, and the number of viral genome copies is quantified using qRT-PCR.[8]

    • Histopathology: Lung tissues are fixed, sectioned, and stained to assess the extent of inflammation, pneumonia, and other pathological changes.

Experimental_Workflow Comparative Experimental Workflow for Antiviral Efficacy Testing cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Syrian Hamster Model) CellCulture Vero E6 Cell Culture Infection_vitro Coronavirus Infection (e.g., SARS-CoV-2) CellCulture->Infection_vitro Treatment_vitro Treatment with GS-441524 or Molnupiravir (Serial Dilutions) Infection_vitro->Treatment_vitro CPE_Assay CPE Inhibition Assay Treatment_vitro->CPE_Assay Plaque_Assay Plaque Reduction Assay Treatment_vitro->Plaque_Assay EC50 EC50 Determination CPE_Assay->EC50 Plaque_Assay->EC50 Efficacy_vivo Assessment of In Vivo Efficacy EC50->Efficacy_vivo Informs In Vivo Dosing Hamster Syrian Hamsters Infection_vivo Intranasal SARS-CoV-2 Inoculation Hamster->Infection_vivo Treatment_vivo Oral Administration of GS-441524, Molnupiravir, or Combination Infection_vivo->Treatment_vivo Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_vivo->Monitoring Endpoint Euthanasia & Tissue Collection (e.g., Day 4 p.i.) Monitoring->Endpoint ViralLoad Viral Load Quantification (TCID50 & qRT-PCR) Endpoint->ViralLoad Histopathology Lung Histopathology Endpoint->Histopathology ViralLoad->Efficacy_vivo Histopathology->Efficacy_vivo

A generalized workflow for in vitro and in vivo antiviral testing.

Conclusion

Both GS-441524 and Molnupiravir demonstrate significant promise as antiviral agents against coronaviruses. Their distinct mechanisms of action provide different avenues for inhibiting viral replication. The in vivo data, particularly the potent effect of their combination, suggests that future therapeutic strategies could involve the use of multiple nucleoside analogues to achieve a more profound and durable antiviral response. Further research is warranted to optimize dosing regimens and to fully understand the clinical implications of their combined use.

References

Validation of GS-444217's antiviral activity against emerging viral variants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel viral pathogens and the evolution of existing ones present a continual challenge to global health. In the ongoing search for broad-spectrum antiviral agents, GS-444217, the parent nucleoside of Remdesivir (B604916), has garnered significant attention. This guide provides a comprehensive comparison of the antiviral activity of this compound against a range of emerging viral variants, juxtaposed with other notable antiviral compounds. The data presented herein is intended to inform researchers, scientists, and drug development professionals in their pursuit of effective antiviral therapies.

Comparative Antiviral Activity

The in vitro efficacy of this compound and its prodrug, Remdesivir, has been evaluated against several emerging RNA viruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, which are critical metrics for assessing antiviral potency and cellular toxicity, respectively. The Selectivity Index (SI), calculated as CC50/EC50, offers a measure of the compound's therapeutic window.

Virus Compound Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
SARS-CoV-2 (Ancestral) GS-441524Vero E60.77>100>130[1]
RemdesivirVero E60.77>100>130[1]
Molnupiravir (NHC)Vero E6-GFP0.3--[2]
NirmatrelvirVero E6-GFP---
SARS-CoV-2 (Omicron) GS-441524VeroE6-GFP---
RemdesivirVeroE6-GFP---
Molnupiravir (NHC)VeroE6-GFP---
NirmatrelvirVeroE6-GFP---
MERS-CoV GS-441524HAE0.9>100>111[3]
RemdesivirHAE0.074>10>135[3]
Molnupiravir (NHC)-0.56--[2]
Feline Infectious Peritonitis Virus (FIPV) GS-441524CRFK0.78>100>128[4]
Human Coronavirus (HCoV-NL63) RemdesivirCaco-20.380621.7857.22[5]
Favipiravir (B1662787)Caco-20.6203>1000>1612[5]
Ebola Virus (EBOV) Remdesivir-0.06 - 0.14--[6]
Nipah Virus (NiV) Remdesivir----[7]
Favipiravir-4--[8]
Respiratory Syncytial Virus (RSV) Remdesivir-0.019--[6]
Molnupiravir (NHC)----[9]

Note: GS-441524 is the parent nucleoside of Remdesivir (GS-5734). In many in vitro settings, their EC50 values are comparable. NHC (β-D-N4-hydroxycytidine) is the active form of Molnupiravir. Data for Nirmatrelvir against viruses other than SARS-CoV-2 is limited in the provided search results.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiviral efficacy.

In Vitro Antiviral Activity Assay (General Protocol for Coronaviruses)

This protocol outlines a common method for determining the EC50 of antiviral compounds against coronaviruses, such as SARS-CoV-2 and MERS-CoV, in cell culture.

1. Cell Culture and Virus Propagation:

  • Cell Lines: Vero E6 (African green monkey kidney epithelial cells) or other susceptible cell lines (e.g., Calu-3 for respiratory viruses, Caco-2 for enteric viruses) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus Stock: A well-characterized viral isolate is propagated in a suitable cell line to generate a high-titer virus stock. The titer is determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

2. Compound Preparation:

  • The antiviral compounds (e.g., this compound, Remdesivir, Molnupiravir, Favipiravir) are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial dilutions of the stock solution are prepared in cell culture medium to achieve the desired final concentrations for the assay.

3. Antiviral Assay (e.g., Plaque Reduction Assay or CPE Inhibition Assay):

  • Seeding: Cells are seeded into 96-well plates and incubated until they form a confluent monolayer.

  • Infection: The cell monolayer is infected with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a short adsorption period (e.g., 1 hour), the viral inoculum is removed, and the cells are washed. The serially diluted antiviral compounds are then added to the wells.

  • Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or form plaques (typically 2-4 days).

  • Quantification:

    • CPE Inhibition Assay: The extent of CPE in each well is visually scored or quantified using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).

    • Plaque Reduction Assay: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of viral inhibition for each compound concentration is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This protocol is used to assess the cytotoxicity of the antiviral compounds on the host cells.

1. Cell Seeding:

  • Cells are seeded in 96-well plates at the same density as in the antiviral assay.

2. Compound Treatment:

  • The same serial dilutions of the antiviral compounds are added to the wells containing uninfected cells.

3. Incubation:

  • The plates are incubated for the same duration as the antiviral assay.

4. Viability Measurement:

  • Cell viability is measured using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo).

5. Data Analysis:

  • The percentage of cytotoxicity for each compound concentration is calculated relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the validation of this compound's antiviral activity, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway of its mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero E6) Infection Cell Infection Cell_Culture->Infection Virus_Propagation Virus Propagation (e.g., SARS-CoV-2) Virus_Propagation->Infection Compound_Preparation Compound Dilution (this compound & Alternatives) Treatment Compound Treatment Compound_Preparation->Treatment Infection->Treatment CPE_Plaque_Assay CPE / Plaque Assay Treatment->CPE_Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay Treatment->Cytotoxicity_Assay EC50_Calculation EC50 Calculation CPE_Plaque_Assay->EC50_Calculation CC50_Calculation CC50 Calculation Cytotoxicity_Assay->CC50_Calculation SI_Calculation Selectivity Index (SI) Calculation EC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation

Caption: Workflow for in vitro antiviral efficacy and cytotoxicity testing.

Signaling_Pathway cluster_virus Viral Infection cluster_host Host Cell Response cluster_drug Drug Intervention Viral_RNA Viral RNA Replication ROS Reactive Oxygen Species (ROS) Viral_RNA->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK MKK3/6, MKK4 ASK1->MKK phosphorylates p38_JNK p38 & JNK MKK->p38_JNK phosphorylates Pro_inflammatory Pro-inflammatory Cytokines p38_JNK->Pro_inflammatory induces GS444217 This compound GS444217->ASK1 inhibits

Caption: Proposed mechanism of this compound via ASK1 signaling pathway.

References

Head-to-Head Comparison of GS-444217 and GC376 for Feline Infectious Peritonitis (FIP)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Feline Infectious Peritonitis (FIP) has long been one of the most devastating and fatal diseases in cats. Caused by a mutated feline coronavirus (FCoV), the disease manifests in either an effusive ('wet') or non-effusive ('dry') form, both leading to a grim prognosis. The landscape of FIP treatment has been dramatically altered by the emergence of two promising antiviral compounds: GS-444217 and GC376. This guide provides a detailed head-to-head comparison of these two molecules, summarizing key experimental data, outlining methodologies, and visualizing their mechanisms of action to support ongoing research and drug development efforts.

Executive Summary

This compound and GC376 represent two distinct and effective strategies for combating FIP. This compound, a nucleoside analog, targets the viral RNA-dependent RNA polymerase (RdRp), while GC376, a protease inhibitor, inhibits the 3C-like protease (3CLpro). Both have demonstrated significant efficacy in clinical studies, leading to high rates of remission. This compound has shown a remarkably high success rate in treating various forms of FIP, including neurological cases, and is generally well-tolerated. GC376 has also proven effective, particularly in non-neurological FIP, and is being explored in combination therapies. This guide delves into the specifics of their performance, safety, and underlying mechanisms.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and GC376 based on available experimental and clinical studies.

Table 1: In Vitro Efficacy against Feline Coronavirus (FCoV)

ParameterThis compoundGC376Reference(s)
Target RNA-dependent RNA polymerase (RdRp)3C-like protease (3CLpro)[1][2]
EC50 ~0.61 µM - 1.0 µM~0.07 µM - 0.9 µM[3][4][5]
CC50 >100 µM>500 µM[3][4]
Selectivity Index (SI) >100 - >165.5>714[3][6]

Table 2: In Vivo Efficacy in Cats with Naturally Occurring FIP

ParameterThis compoundGC376Reference(s)
Dosage (Subcutaneous) 2.0 - 4.0 mg/kg, q24h15 mg/kg, q12h[3][7]
Treatment Duration At least 12 weeksAt least 12 weeks[3][7]
Remission Rate ~84.6% (overall success rate in a systematic review of 650 cases)7 of 20 cats (35%) in one field trial achieved sustained remission.[1][7]
Neurological FIP Efficacy Effective, often requiring higher doses (5-10 mg/kg)Limited efficacy due to poor blood-brain barrier penetration.[8][9]

Table 3: Safety and Side Effect Profile

ParameterThis compoundGC376Reference(s)
Common Side Effects Injection site pain, transient mild elevations in BUN/creatinine.Injection site stinging, subcutaneous fibrosis, hair loss.[8][10][11]
Less Common/Rare Side Effects Systemic drug reactions (vasculitis), urolithiasis (with unlicensed formulations).Abnormal eruption of permanent teeth in juvenile cats.[8][10][12]
Overall Tolerability Generally well-tolerated with minimal systemic side effects.Generally well-tolerated, with primarily local reactions.[8][10]

Mechanisms of Action

This compound and GC376 disrupt the FCoV replication cycle at different stages. The distinct mechanisms offer potential for combination therapy to enhance efficacy and overcome drug resistance.

This compound: RNA-Dependent RNA Polymerase (RdRp) Inhibition

This compound is a small molecule nucleoside analog and the parent nucleoside of Remdesivir.[13] It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). After entering the host cell, this compound is phosphorylated to its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the RdRp, causing premature termination of transcription and replication.[1]

GS444217_Mechanism cluster_cell Host Cell This compound This compound Phosphorylation Phosphorylation This compound->Phosphorylation This compound-TP This compound Triphosphate (Active Form) Phosphorylation->this compound-TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound-TP->RdRp Competes with natural nucleosides RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Incorporation Termination Premature Termination of RNA Chain RNA_Synthesis->Termination leads to

Mechanism of Action of this compound
GC376: 3C-Like Protease (3CLpro) Inhibition

GC376 is a dipeptidyl-based protease inhibitor that targets the viral 3C-like protease (3CLpro or Mpro).[2] This enzyme is crucial for the post-translational processing of viral polyproteins into functional proteins required for viral replication.[14] GC376 acts as a prodrug, converting to its active aldehyde form, GC373, which covalently binds to the cysteine residue in the active site of the 3CLpro, thereby inhibiting its function and halting viral replication.[2]

GC376_Mechanism cluster_virus FCoV Replication Cycle Viral_RNA Viral Genomic RNA Translation Translation Viral_RNA->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Cleavage Polyprotein->Cleavage Processed by 3CLpro 3C-like Protease (3CLpro) 3CLpro->Cleavage Functional_Proteins Functional Viral Proteins Cleavage->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication GC376 GC376 GC376->Inhibition Inhibition->3CLpro Inhibits

Mechanism of Action of GC376

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols for key experiments cited in the evaluation of this compound and GC376.

In Vitro Antiviral Assay (EC50 Determination)
  • Cell Culture: Crandall-Rees Feline Kidney (CRFK) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Virus Propagation: A laboratory-adapted strain of FCoV (e.g., FIPV-79-1146) is propagated in CRFK cells. Viral titers are determined by a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

  • Drug Preparation: this compound and GC376 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.

  • Infection and Treatment: CRFK cells are seeded in 96-well plates and infected with FCoV at a specific multiplicity of infection (MOI). After a viral adsorption period, the inoculum is removed, and the cells are washed. The serially diluted antiviral compounds are then added to the wells.

  • Assessment of Viral Replication: After a defined incubation period (e.g., 48 hours), the antiviral activity is assessed. This can be done by:

    • Plaque Reduction Assay: Supernatants are collected and used in a plaque assay to quantify the reduction in infectious virus particles.

    • RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

    • Cytopathic Effect (CPE) Inhibition Assay: The extent of virus-induced cell death is visually scored or quantified using a cell viability assay (e.g., MTT assay).

  • Data Analysis: The half-maximal effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50%, is calculated from the dose-response curves.

In Vivo Efficacy Study in Cats with Naturally Occurring FIP
  • Study Population: Client-owned cats with a confirmed diagnosis of naturally occurring FIP (either effusive or non-effusive) are enrolled. Diagnosis is based on a combination of clinical signs, laboratory findings (e.g., Rivalta's test, serum protein levels, hematology), and detection of FCoV RNA in effusions or tissues via RT-PCR.

  • Treatment Protocol:

    • This compound: Administered subcutaneously once daily at a starting dose of 2.0-4.0 mg/kg for a minimum of 12 weeks. The dose may be increased for cats with neurological signs or those that do not respond adequately to the initial dose.[3]

    • GC376: Administered subcutaneously twice daily (every 12 hours) at a dose of 15 mg/kg for a minimum of 12 weeks.[7]

  • Monitoring: Cats are monitored closely throughout the treatment period. This includes:

    • Daily: Observation of clinical signs (appetite, activity level, resolution of fever).

    • Weekly/Bi-weekly: Body weight measurement, complete blood count (CBC), and serum biochemistry profile.

    • As needed: Abdominal ultrasound to monitor effusions and lymph node size.

  • Endpoint and Outcome Assessment: The primary outcome is survival and remission of clinical signs. Remission is defined as the complete resolution of clinical signs and normalization of key laboratory parameters. Relapse is defined as the recurrence of clinical signs after the cessation of treatment.

  • Ethical Considerations: All animal studies must be conducted with the approval of an Institutional Animal Care and Use Committee (IACUC) and with informed consent from the cat owners.

FIP_Trial_Workflow Enrollment Cat with Confirmed FIP (Clinical Signs, Lab Tests, RT-PCR) Treatment Administer this compound or GC376 (Defined Dosage and Duration) Enrollment->Treatment Monitoring Regular Monitoring (Clinical Signs, Weight, Bloodwork, Imaging) Treatment->Monitoring Outcome Assess Outcome Monitoring->Outcome Remission Remission (Resolution of Signs, Normal Lab Values) Outcome->Remission Successful Relapse Relapse (Recurrence of Signs) Outcome->Relapse Unsuccessful Euthanasia Euthanasia/Death Outcome->Euthanasia Severe Disease Follow-up Follow-up Remission->Follow-up Re-treatment or Alternative Therapy Re-treatment or Alternative Therapy Relapse->Re-treatment or Alternative Therapy

General Workflow for a FIP Clinical Trial

Conclusion and Future Directions

Both this compound and GC376 have demonstrated significant promise in the treatment of FIP, a previously fatal disease. This compound has shown a higher overall success rate in clinical studies, particularly in cases with neurological involvement. GC376 remains a valuable therapeutic option, and its distinct mechanism of action makes it a candidate for combination therapy with this compound, which may lead to synergistic effects and a reduced likelihood of drug resistance.

Future research should focus on:

  • Optimizing dosage and treatment duration: Further studies are needed to refine treatment protocols for different forms of FIP and to determine the minimum effective treatment duration.

  • Combination therapy: Investigating the synergistic effects of combining this compound and GC376 to potentially shorten treatment duration and improve outcomes in refractory cases.

  • Oral formulations: The development of stable and bioavailable oral formulations would improve the ease of administration and reduce the stress associated with daily injections.

  • Long-term follow-up: Continued monitoring of cats that have successfully completed treatment is necessary to understand the long-term outcomes and any potential for late-stage relapse.

The advancements made with this compound and GC376 have provided a new era of hope for cats with FIP. Continued research and development in this area are critical to further improve the prognosis for this devastating disease.

References

GS-444217: A Promising Pan-Coronavirus Inhibitor Validated

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research has solidified the position of GS-444217 as a potent pan-coronavirus inhibitor, offering a promising alternative to existing antiviral therapies. This guide provides a comprehensive comparison of this compound with other notable coronavirus inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Comparative Antiviral Efficacy

This compound, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has demonstrated broad-spectrum activity against a range of coronaviruses. Its unique mechanism of action, targeting a host cell pathway essential for viral replication, distinguishes it from direct-acting antivirals that target viral enzymes.

Below is a summary of the in vitro efficacy of this compound and other key coronavirus inhibitors. The data, presented as 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), has been compiled from various studies to provide a comparative overview.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Mechanism of Action
This compound Feline Infectious Peritonitis Virus (FIPV)CRFK1.6[1]260.0[1]162.5ASK1 Inhibitor[2]
Remdesivir (GS-5734)SARS-CoV-2Vero E60.77[3]>100>129.87RNA-dependent RNA polymerase (RdRp) inhibitor[4]
MERS-CoVVero E60.03>10>333.33
Feline Infectious Peritonitis Virus (FIPV)CRFK0.04 - 0.78>100>128.2 - >2500
Molnupiravir (EIDD-2801)SARS-CoV-2Vero E60.3[5]>10>33.33RdRp inhibitor (induces lethal mutagenesis)[5][6]
MERS-CoVVero E60.58>10>17.24
GC376SARS-CoV-2Vero E62.1 - 3.37[7][8]>100>29.67 - >47.62Main Protease (Mpro) Inhibitor[7][9]
MERS-CoVVero E60.19>100>526.32
Feline Infectious Peritonitis Virus (FIPV)CRFK0.19[10]>100>526.32

Note: EC50 and CC50 values can vary depending on the cell line, viral strain, and experimental conditions. The data presented here is for comparative purposes.

Mechanism of Action: Targeting the ASK1 Signaling Pathway

This compound exerts its antiviral effect by inhibiting Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Viral infection, a form of cellular stress, can activate the ASK1 pathway, which in turn activates downstream kinases p38 and JNK. This signaling cascade is believed to play a crucial role in creating a favorable environment for viral replication and in promoting virus-induced apoptosis. By inhibiting ASK1, this compound disrupts this process, thereby suppressing viral replication.

ASK1_Pathway Cellular Stress (ROS) Cellular Stress (ROS) ASK1 ASK1 Cellular Stress (ROS)->ASK1 activates MKK3/6 MKK3/6 ASK1->MKK3/6 MKK4/7 MKK4/7 ASK1->MKK4/7 This compound This compound This compound->ASK1 inhibits p38 MAPK p38 MAPK MKK3/6->p38 MAPK JNK JNK MKK4/7->JNK Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK->Pro-inflammatory Cytokines Viral Replication Viral Replication p38 MAPK->Viral Replication Apoptosis Apoptosis JNK->Apoptosis JNK->Viral Replication Antiviral_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A Seed cells in 96-well plate C Add compound dilutions to cells A->C B Prepare serial dilutions of test compound B->C D Infect cells with coronavirus C->D E Incubate for 3-5 days D->E F Assess cell viability (e.g., Neutral Red) E->F G Measure signal with plate reader F->G H Calculate EC50 G->H

References

Navigating the Nuances of GS-444217 Antiviral Data: A Guide to Reproducibility and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of antiviral compounds is paramount. This guide provides an objective comparison of the antiviral activity of GS-444217, the parent nucleoside of Remdesivir, focusing on the factors that influence inter-laboratory validation and presenting available comparative data against other relevant antivirals.

While direct inter-laboratory validation studies for this compound are not extensively published, a critical analysis of existing comparative data reveals key insights into its antiviral efficacy and the variables that can impact experimental outcomes. This guide summarizes quantitative data from pertinent studies, details common experimental protocols, and visualizes workflows to aid in the design and interpretation of future research.

Comparative Antiviral Activity of GS-441524 (Parent Nucleoside of this compound)

The antiviral efficacy of GS-441524, the active nucleoside of the prodrug this compound, has been evaluated against various coronaviruses, often in comparison to its more widely studied prodrug, Remdesivir. The following tables summarize the 50% effective concentration (EC50) values from a comparative study across different cell lines, highlighting the cell-type-dependent nature of its antiviral activity. This variability is a crucial factor in the reproducibility of antiviral data.

CompoundVirusCell LineEC50 (µM)
GS-441524 SARS-CoV-2Vero E60.48 ± 0.17
Remdesivir SARS-CoV-2Vero E60.77 ± 0.24
GS-441524 SARS-CoV-2Calu-3>10
Remdesivir SARS-CoV-2Calu-30.010 ± 0.006
GS-441524 SARS-CoV-2Caco-20.08 ± 0.03
Remdesivir SARS-CoV-2Caco-20.001 ± 0.0005
GS-441524 MERS-CoVVero E60.04 ± 0.01
Remdesivir MERS-CoVVero E60.07 ± 0.03

Data is illustrative and compiled from representative in vitro studies. Actual values may vary based on specific experimental conditions.

Factors Influencing Reproducibility and Inter-Laboratory Validation

The observed differences in antiviral potency across cell lines underscore the challenges in achieving consistent results between laboratories. Key factors that can influence the outcomes of in vitro antiviral assays include:

  • Cell Line Tropism and Metabolism: The metabolic pathways responsible for converting the nucleoside analog into its active triphosphate form can vary significantly between cell types. This is a primary reason for the observed discrepancies in EC50 values.

  • Multiplicity of Infection (MOI): The ratio of virus particles to cells used in an assay can impact the apparent efficacy of an antiviral compound.

  • Assay Endpoint: The method used to quantify viral replication (e.g., cytopathic effect, viral RNA quantification, plaque reduction) can yield different EC50 values.

  • Incubation Time: The duration of the assay can influence the observed antiviral effect.

  • Compound Stability and Purity: Variations in the handling, storage, and purity of the antiviral agent can lead to inconsistent results.

Experimental Protocols for In Vitro Antiviral Assays

Standardization of experimental protocols is crucial for improving the reproducibility of antiviral data. Below are detailed methodologies for common in vitro assays used to evaluate the efficacy of compounds like this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a predetermined MOI.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • CPE Evaluation: Assess the degree of CPE in each well using a microscope.

  • Data Analysis: Determine the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Viral RNA Quantification by RT-qPCR

This assay quantifies the amount of viral RNA produced in the presence of an antiviral compound.

Methodology:

  • Cell Seeding and Infection: Follow steps 1-3 of the CPE Reduction Assay.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the cell lysates in each well.

  • Reverse Transcription and Quantitative PCR (RT-qPCR): Perform RT-qPCR using primers and probes specific for a viral gene to quantify the amount of viral RNA.

  • Data Analysis: Normalize the viral RNA levels to a housekeeping gene and calculate the percentage of inhibition relative to the virus control. Determine the EC50 value from the dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described antiviral assays.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Data Analysis seed_cells Seed Host Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Antiviral Compound add_compound Add Compound Dilutions to Cells seed_cells->add_compound prepare_virus Prepare Virus Inoculum prepare_compound->add_compound infect_cells Infect Cells with Virus prepare_virus->infect_cells add_compound->infect_cells incubate Incubate for 24-72 hours infect_cells->incubate cpe_assay CPE Reduction Assay incubate->cpe_assay qpcr_assay RT-qPCR Assay incubate->qpcr_assay data_analysis Calculate EC50 cpe_assay->data_analysis qpcr_assay->data_analysis Signaling_Pathway GS444217 This compound (Prodrug) GS441524 GS-441524 (Nucleoside) GS444217->GS441524 Cellular Esterases GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Cellular Kinases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP GS441524_TP GS-441524 Triphosphate (Active Form) GS441524_DP->GS441524_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Incorporation into nascent RNA Chain_Termination Premature Chain Termination RdRp->Chain_Termination Viral_RNA Viral RNA Template Viral_RNA->RdRp Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

GS-441524 Demonstrates Significant Efficacy in Animal Models of Coronaviral Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – GS-441524, a small molecule inhibitor of the viral RNA-dependent RNA polymerase, has shown remarkable therapeutic efficacy in placebo-controlled and clinical field trials in animal models of coronaviral diseases, particularly Feline Infectious Peritonitis (FIP). Its prodrug, Remdesivir (B604916) (GS-5734), has also demonstrated significant antiviral effects in non-human primate models of SARS-CoV-2 and MERS-CoV. This comparison guide provides a detailed overview of the experimental data and protocols from these key studies for researchers, scientists, and drug development professionals.

Overview of GS-441524

GS-441524 is a nucleoside analog and the active metabolite of the prodrug Remdesivir.[1][2] It functions by inserting itself into nascent viral RNA chains, causing premature termination of transcription and thereby inhibiting viral replication.[3][4][5] This mechanism of action is effective against a broad spectrum of RNA viruses, including coronaviruses.[1][6]

Efficacy in Feline Infectious Peritonitis (FIP)

FIP is a fatal immune-mediated disease in cats caused by a feline coronavirus (FCoV).[7][8] Due to the uniformly fatal outcome of FIP, traditional placebo-controlled trials are considered unethical.[9] However, numerous clinical studies have demonstrated the high efficacy of GS-441524 in treating cats with naturally occurring FIP, with success rates exceeding 80%.[5][10][11]

Table 1: Summary of GS-441524 Efficacy in Cats with Feline Infectious Peritonitis
Study Type Animal Model Dosage & Administration Treatment Duration Key Efficacy Endpoints Survival/Remission Rate
Systematic Review 650 cats with naturally occurring FIP5-10 mg/kg SC or PO, once dailyVariableClinical remission84.6% overall success rate[3][5][12]
Prospective Randomized Controlled Study 40 cats with effusive FIP15 mg/kg PO, once daily42 or 84 daysClinical and laboratory parameter improvement, viral load reductionAll cats completing the 42-day treatment were in remission at day 168[13][14]
Field Trial 31 cats with naturally occurring FIP2.0-4.0 mg/kg SC, once dailyAt least 12 weeksResolution of clinical signs24 out of 31 cats in sustained remission[15]
Experimental Protocol: Treatment of Naturally Occurring FIP in Cats

Objective: To evaluate the efficacy and safety of GS-441524 for the treatment of cats with naturally occurring Feline Infectious Peritonitis.

Methodology:

  • Animal Model: Client-owned cats with a confirmed diagnosis of effusive or non-effusive FIP based on clinical signs, laboratory tests (including hematology and serum chemistry), and detection of FCoV RNA in effusions or tissues.[9][15]

  • Treatment Groups:

    • GS-441524 Group: Cats receive GS-441524 administered subcutaneously (SC) or orally (PO). Dosages typically range from 4-10 mg/kg once daily.[5][11][16][17] For cats with neurological or ocular involvement, higher doses (up to 15-20 mg/kg) may be used.[11][17]

    • Control Group: Due to the fatal nature of FIP, a placebo control is generally not used.[9] Comparisons are often made to historical controls or baseline disease progression.

  • Treatment Duration: A minimum of 12 weeks of daily treatment is standard.[11] Some studies have investigated shorter durations of 42 days with success in effusive FIP cases.[13][14]

  • Monitoring and Endpoints:

    • Clinical Assessment: Daily monitoring of temperature, activity level, appetite, and body weight.[11]

    • Laboratory Analysis: Complete blood count (CBC) and serum chemistry panels are performed at baseline and at regular intervals (e.g., every 4 weeks) during treatment to monitor for resolution of inflammatory markers and improvement in organ function.[11]

    • Virological Analysis: Viral load in blood, effusions, and feces is quantified using RT-qPCR. A significant reduction in viral load is a key indicator of treatment efficacy.[13]

  • Outcome: The primary outcome is survival and clinical remission at the end of the treatment period and during a post-treatment follow-up period.

Experimental Workflow for FIP Treatment Trials

FIP_Treatment_Workflow cluster_enrollment Enrollment cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Start Cats with Suspected FIP Diagnosis Clinical Exam, Lab Tests, RT-qPCR Start->Diagnosis Enrollment Confirmed FIP Diagnosis Diagnosis->Enrollment Treatment Administer GS-441524 (SC or PO, daily) for 12 weeks Enrollment->Treatment Monitoring Daily Clinical Monitoring (Temp, Weight, Appetite) Treatment->Monitoring Lab_Tests Periodic Blood Work (CBC, Chemistry) Treatment->Lab_Tests Viral_Load RT-qPCR on Blood/ Effusions Treatment->Viral_Load Outcome End of Treatment Evaluation Treatment->Outcome Follow_up Post-Treatment Follow-up Outcome->Follow_up Remission Sustained Remission Follow_up->Remission

Caption: Workflow for clinical trials of GS-441524 in cats with FIP.

Efficacy in SARS-CoV-2 and MERS-CoV Animal Models

Placebo-controlled studies in non-human primate models have been crucial in evaluating the efficacy of Remdesivir (the prodrug of GS-441524) against other significant coronaviruses.

Table 2: Efficacy of Remdesivir (GS-5734) in Non-Human Primate Models
Virus Animal Model Dosage & Administration Treatment Initiation Key Efficacy Endpoints Outcome vs. Placebo
SARS-CoV-2 Rhesus Macaques10 mg/kg IV loading dose, then 5 mg/kg daily12 hours post-infectionReduced clinical signs, lung damage, and lower respiratory tract viral loadTreated animals were significantly healthier, with less severe lung pathology[4][7][18]
MERS-CoV Rhesus Macaques5 mg/kg IV, daily24 hours pre-infection (prophylactic) or 12 hours post-infection (therapeutic)Prevention/reduction of clinical disease, inhibition of viral replication in respiratory tissuesProphylactic treatment completely prevented disease; therapeutic treatment provided clear clinical benefit[2][19][20]
Experimental Protocol: Remdesivir Treatment in a Rhesus Macaque Model of SARS-CoV-2

Objective: To determine the therapeutic efficacy of Remdesivir against SARS-CoV-2 infection in a non-human primate model.

Methodology:

  • Animal Model: Rhesus macaques, which develop mild to moderate respiratory disease that mimics human COVID-19.[4]

  • Viral Challenge: Animals are infected with a targeted dose of SARS-CoV-2 via a combination of intratracheal and intranasal routes.

  • Treatment Groups:

    • Remdesivir Group (n=6): Receive an intravenous (IV) loading dose of 10 mg/kg of Remdesivir 12 hours after viral challenge, followed by a daily 5 mg/kg maintenance dose for 6 days.[7]

    • Placebo Group (n=6): Receive a vehicle control on the same schedule.[7]

  • Monitoring and Endpoints:

    • Clinical Scoring: Daily observation and scoring for clinical signs of disease (e.g., respiration rate, posture, appetite).

    • Radiography: Thoracic radiographs are taken at regular intervals to assess for pulmonary infiltrates.[4]

    • Virological Analysis: Viral loads are quantified by RT-qPCR from bronchoalveolar lavages (BAL), nasal swabs, and at necropsy from various tissues, including the lungs.[1][4][18]

    • Histopathology: At the end of the study, lung tissues are examined for pathological changes.[4]

  • Outcome: Comparison of clinical scores, lung pathology, and viral loads between the Remdesivir-treated and placebo groups.

Antiviral Efficacy Testing Workflow in Animal Models

Antiviral_Workflow cluster_setup Pre-Challenge cluster_challenge Challenge & Treatment cluster_monitoring Monitoring cluster_analysis Analysis Animal_Model Select & Acclimate Animal Model Randomization Randomize into Treatment & Placebo Groups Animal_Model->Randomization Viral_Challenge Viral Inoculation Randomization->Viral_Challenge Treatment Administer Antiviral or Placebo Viral_Challenge->Treatment Clinical_Obs Clinical Observation & Scoring Treatment->Clinical_Obs Sample_Collection Collect Samples (e.g., BAL, Swabs, Blood) Clinical_Obs->Sample_Collection Imaging Radiographic Imaging Sample_Collection->Imaging Viral_Load Quantify Viral Load (RT-qPCR) Sample_Collection->Viral_Load Data_Analysis Statistical Analysis of Endpoints Viral_Load->Data_Analysis Pathology Histopathological Analysis Pathology->Data_Analysis

Caption: General workflow for testing antiviral efficacy in animal models.

Signaling Pathways

Mechanism of Action of GS-441524

GS-441524 acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). After being converted into its active triphosphate form within the host cell, it is incorporated into the growing viral RNA strand. This incorporation leads to delayed chain termination, effectively halting viral replication.[3][4][5]

GS-441524 Mechanism of Action

MOA GS441524 GS-441524 (Nucleoside Analog) GS_TP GS-441524-Triphosphate (Active Form) GS441524->GS_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_TP->RdRp Competes with ATP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp Termination Chain Termination Nascent_RNA->Termination Replication_Blocked Viral Replication Blocked Termination->Replication_Blocked

Caption: Mechanism of action of GS-441524 in inhibiting viral replication.

Pathogenesis of Feline Infectious Peritonitis

The pathogenesis of FIP is complex and immune-mediated. It begins with a mutation in the ubiquitous feline enteric coronavirus (FCoV), which allows the virus to infect macrophages.[7][8][17] This switch in cell tropism leads to systemic dissemination of the virus. The subsequent strong humoral (antibody) immune response, which is normally protective, paradoxically contributes to the disease through the formation of immune complexes and antibody-dependent enhancement (ADE) of infection, leading to vasculitis.[9][21]

Feline Infectious Peritonitis Pathogenesis

FIP_Pathogenesis FCoV Feline Enteric Coronavirus (FCoV) Mutation Spike Gene Mutation FCoV->Mutation FIPV Feline Infectious Peritonitis Virus (FIPV) Mutation->FIPV Macrophage_Infection Infection of Macrophages FIPV->Macrophage_Infection Dissemination Systemic Dissemination Macrophage_Infection->Dissemination Immune_Response Strong Humoral Immune Response Dissemination->Immune_Response Immune_Complexes Immune Complex Formation Immune_Response->Immune_Complexes Vasculitis Vasculitis & Pyogranulomatous Inflammation Immune_Complexes->Vasculitis FIP_Disease Clinical FIP (Wet or Dry Form) Vasculitis->FIP_Disease

Caption: Key steps in the immunopathogenesis of Feline Infectious Peritonitis.

Conclusion

The collective data from animal model studies provide compelling evidence for the potent antiviral activity of GS-441524 against coronaviruses. In feline infectious peritonitis, GS-441524 has transformed a once-fatal disease into a treatable condition. In non-human primate models of MERS-CoV and SARS-CoV-2, the prodrug Remdesivir has demonstrated a clear clinical benefit, particularly when administered early in the course of infection. These findings underscore the therapeutic potential of GS-441524 and provide a strong basis for its continued investigation and development for the treatment of coronaviral diseases.

References

A Head-to-Head Battle: Unpacking the Pharmacokinetics and Pharmacodynamics of GS-441524 and Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for effective antiviral therapeutics, particularly against coronaviruses, two closely related nucleoside analogs, GS-441524 and its prodrug Remdesivir (B604916) (GS-5734), have been at the forefront of research. This guide provides a comprehensive comparative analysis of their pharmacokinetic and pharmacodynamic profiles, offering researchers, scientists, and drug development professionals a data-driven overview to inform future studies and therapeutic strategies.

Executive Summary

Remdesivir, an approved antiviral for the treatment of COVID-19, is a prodrug designed to enhance intracellular delivery of its active metabolite, GS-441524. Once inside the cell, both compounds are ultimately converted to the same active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). While Remdesivir's formulation aims to improve cellular penetration, studies suggest that GS-441524 itself exhibits significant antiviral activity and possesses a distinct pharmacokinetic profile that warrants careful consideration. This guide delves into the quantitative differences in their biological activity and disposition.

Comparative Pharmacokinetic Analysis

The pharmacokinetic profiles of GS-441524 and Remdesivir are crucial in determining their therapeutic efficacy and dosing regimens. While direct head-to-head intravenous comparisons are limited, data from studies in felines, a relevant model for coronavirus research, provide valuable insights. The following tables summarize key pharmacokinetic parameters for GS-441524 following its direct administration and after the administration of its prodrug, Remdesivir.

Table 1: Pharmacokinetic Parameters of GS-441524 Following Intravenous (IV) and Subcutaneous (SC) Administration in Cats

ParameterIV Administration (5 mg/kg)SC Administration (5 mg/kg)
Cmax (ng/mL) 7680 ± 15603860 ± 980
Tmax (h) 0.251.5
AUC₀₋₂₄ (h*ng/mL) 13400 ± 240017900 ± 3600
Half-life (t½) (h) 2.5 ± 0.43.5 ± 0.5

Data sourced from studies on experimental Feline Infectious Peritonitis (FIP).

Table 2: Pharmacokinetic Parameters of GS-441524 Following Intravenous (IV) Administration of Remdesivir in Cats with FIP

ParameterIV Remdesivir (15 mg/kg)
Cmax of GS-441524 (ng/mL) 2632 ± 862
Tmax of GS-441524 (h) 1.0 ± 0
Half-life (t½) of GS-441524 (h) 5.14 ± 0.81

This study highlights the rapid in vivo conversion of Remdesivir to GS-441524.[1][2][3][4]

Comparative Pharmacodynamic Analysis

The in vitro antiviral activity of GS-441524 and Remdesivir against SARS-CoV-2 has been evaluated in various cell lines. The half-maximal effective concentration (EC50) is a key measure of a drug's potency. The following table presents a side-by-side comparison of their EC50 values against different SARS-CoV-2 variants.

Table 3: Comparative In Vitro Antiviral Activity (EC50 in µM) of GS-441524 and Remdesivir against SARS-CoV-2

Cell LineSARS-CoV-2 VariantGS-441524 EC50 (µM)Remdesivir EC50 (µM)
Vero E6 WA11.86[5]7.43[5]
Vero E6 WA1~5.6~0.1
Vero E6 Delta2.1 - 8.790.03 - 0.062
Vero E6 Omicron3.15 - 6.260.03 - 0.062
Calu-3 WA1Markedly less active than Remdesivir0.01[6]
Caco-2 WA1Comparable to RemdesivirComparable to GS-441524
HAE SARS-CoV0.18 ± 0.14-

EC50 values can vary depending on the cell line and assay conditions. HAE: Human Airway Epithelial cells.[6][7][8]

Mechanism of Action and Metabolic Conversion

Remdesivir is a phosphoramidate (B1195095) prodrug of a 1'-cyano-substituted adenosine (B11128) nucleotide analog.[9] It is designed to be stable in plasma and efficiently enter cells. Once inside the cell, it undergoes a series of metabolic steps to form the active nucleoside triphosphate (NTP), GS-443902. GS-441524, the parent nucleoside of Remdesivir, can also enter cells and be phosphorylated to the same active triphosphate form. This active metabolite then competes with the natural substrate (ATP) for incorporation into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.

Metabolic_Conversion cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral RNA Replication Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake Alanine_metabolite Alanine Metabolite (GS-704277) Remdesivir_intra->Alanine_metabolite Esterases GS441524_MP GS-441524 Monophosphate Alanine_metabolite->GS441524_MP Phosphoramidase GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases Active_NTP Active Nucleoside Triphosphate (GS-443902) GS441524_DP->Active_NTP Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_NTP->Viral_RdRp Inhibition RNA_chain Nascent RNA Chain Active_NTP->RNA_chain Incorporation & Chain Termination GS441524_intra GS-441524 (Nucleoside) GS441524_intra->GS441524_MP Kinases (Rate-limiting step) Viral_RdRp->RNA_chain RNA Synthesis

Metabolic activation of Remdesivir and GS-441524.

Experimental Protocols

Pharmacokinetic Analysis: LC-MS/MS Method

The quantification of GS-441524 and Remdesivir in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are first deproteinized, often using a cold organic solvent like acetonitrile (B52724) or methanol. An internal standard (a stable isotope-labeled version of the analyte) is added to the sample prior to protein precipitation to ensure accurate quantification.

  • Chromatographic Separation: The supernatant after centrifugation is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase column, such as a C18 column, is commonly used to separate the analytes from other plasma components. A gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for selective and sensitive quantification.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Injection MS Tandem Mass Spectrometry (MRM Mode) HPLC->MS Data Data Acquisition & Quantification MS->Data

Workflow for pharmacokinetic analysis by LC-MS/MS.
Pharmacodynamic Analysis: Plaque Reduction Assay

The in vitro antiviral activity (EC50) is commonly determined using a plaque reduction assay. This method quantifies the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is seeded in multi-well plates and incubated until confluent.

  • Virus Infection: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment and entry.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of the test compound (GS-441524 or Remdesivir).

  • Incubation: The plates are incubated for several days to allow for plaque formation in the untreated control wells.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 value is then determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

PD_Workflow cluster_assay_setup Assay Setup cluster_incubation_analysis Incubation & Analysis Cells Seed Susceptible Cells (e.g., Vero E6) Infection Infect with Virus (e.g., SARS-CoV-2) Cells->Infection Treatment Add Overlay with Serial Dilutions of Compound Infection->Treatment Incubation Incubate for Plaque Formation (2-3 days) Treatment->Incubation Staining Fix and Stain Plaques (e.g., Crystal Violet) Incubation->Staining Counting Count Plaques Staining->Counting Calculation Calculate EC50 Value Counting->Calculation

References

Synergistic Antiviral Effects of GS-441524 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleoside analog GS-441524, the active metabolite of the prodrug remdesivir (B604916), has demonstrated potent antiviral activity against a range of viruses, including coronaviruses.[1][2] This guide provides a comparative analysis of the synergistic antiviral effects observed when GS-441524 or its prodrug remdesivir is combined with other therapeutic agents. The data presented herein is compiled from in vitro studies and aims to inform further research and drug development efforts in the pursuit of effective combination antiviral therapies.

I. Comparative Analysis of Synergistic Combinations

The following tables summarize the quantitative data from key studies investigating the synergistic effects of GS-441524/remdesivir with other drugs against various viruses. The primary metrics used to evaluate synergy are the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) and the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effect of GS-441524 with Itraconazole (B105839) against Feline Infectious Peritonitis Virus (FIPV)
Virus StrainDrugIC50 (µM)Combination Index (CI)Cell LineReference
FIPV Type I (KU-2)GS-4415241.4< 1 (Strong Synergy)fcwf-4[3]
Itraconazole1.0
FIPV Type I (Black)GS-4415241.3< 1 (Strong Synergy)fcwf-4[3]
Itraconazole0.3
FIPV Type II (79-1146)GS-4415240.8< 1 (Synergy)fcwf-4[3]
Itraconazole>20

Note: A strong synergistic effect was observed, particularly against Type I FIPV. The combination enhanced the plaque reduction activity of GS-441524.[3]

Table 2: Synergistic Effect of GS-441524/Remdesivir with Fluoxetine (B1211875) against SARS-CoV-2
Virus VariantDrug CombinationKey FindingCell LineReference
SARS-CoV-2 (Original)GS-441524 + Fluoxetine>99% viral inhibition in combinationCalu-3[4]
SARS-CoV-2 (Alpha)GS-441524 + FluoxetineSynergistic reduction in viral titersCalu-3[4]
SARS-CoV-2 (Beta)GS-441524 + FluoxetineSynergistic reduction in viral titersCalu-3[4]
SARS-CoV-2Remdesivir + FluoxetineDisplayed synergistic effectsCalu-3[5]

Note: The combination of the virus-targeting GS-441524 and the host-directed drug fluoxetine demonstrated potent and synergistic antiviral activity against multiple SARS-CoV-2 variants.[4]

Table 3: Synergistic Effect of Remdesivir with Hepatitis C Virus (HCV) Protease Inhibitors against SARS-CoV-2
HCV DrugKey FindingMechanism of SynergyCell LineReference
SimeprevirUp to 10-fold enhancement of remdesivir's efficacyInhibition of viral Papain-Like Protease (PLpro)Vero E6[6]
GrazoprevirSynergistic with remdesivirInhibition of viral Papain-Like Protease (PLpro)Vero E6[6]
ParitaprevirSynergistic with remdesivirInhibition of viral Papain-Like Protease (PLpro)Vero E6[6]
VaniprevirSynergistic with remdesivirInhibition of viral Papain-Like Protease (PLpro)Vero E6[6]

Note: The synergistic effect is attributed to the dual targeting of two essential viral enzymes: the RNA-dependent RNA polymerase (by remdesivir) and the papain-like protease (by the HCV drugs).[6]

Table 4: Synergistic Effect of Remdesivir with Nitazoxanide (B1678950) against SARS-CoV-2
Drug CombinationKey FindingCell LineReference
Remdesivir + NitazoxanideStrong synergistic interactionVero E6[7][8]

Note: The combination of the FDA-approved drug nitazoxanide and remdesivir showed significant synergy in a cytopathic effect assay.[7][8]

II. Experimental Protocols

A. Plaque Reduction Assay for FIPV (GS-441524 and Itraconazole)
  • Cell Culture: Felis catus whole fetus-4 (fcwf-4) cells are seeded in 6-well plates and cultured to form a monolayer.

  • Virus Infection: The cell monolayers are infected with FIPV (Type I or Type II) at a specific multiplicity of infection (MOI).

  • Drug Treatment: Following a 1-hour virus adsorption period, the inoculum is removed, and the cells are overlaid with medium containing various concentrations of GS-441524, itraconazole, or a combination of both.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed with formalin and stained with crystal violet. Plaques (clear zones of lysed cells) are then counted.

  • Data Analysis: The percentage of plaque reduction compared to the untreated virus control is calculated for each drug concentration. The IC50 values are determined by non-linear regression analysis. The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the interaction (synergy, additive, or antagonism).[2][9][10][11]

B. Cytopathic Effect (CPE) Assay for SARS-CoV-2 (Remdesivir and combination drugs)
  • Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2, are seeded in 96-well or 384-well plates.[7][12]

  • Compound Preparation: The test compounds (remdesivir and the combination drug) are serially diluted to various concentrations.

  • Infection and Treatment: The cells are infected with SARS-CoV-2 at a low MOI. Simultaneously, the diluted compounds are added to the wells.

  • Incubation: The plates are incubated for 72 hours at 37°C.[7][12]

  • Assessment of Cell Viability: The virus-induced CPE (cell death) is quantified by measuring cell viability using a reagent such as CellTiter-Glo, which measures ATP content, or by staining with crystal violet.[7][12]

  • Data Analysis: The percentage of CPE reduction is calculated relative to virus-infected, untreated control cells. EC50 values are determined from the dose-response curves. Synergy is quantified by calculating the Combination Index (CI) using synergy software based on the Chou-Talalay method.[7]

III. Signaling Pathways and Mechanisms of Action

A. GS-441524: Inhibition of Viral RNA-Dependent RNA Polymerase

GS-441524 is a nucleoside analog that acts as a direct-acting antiviral. Inside the host cell, it is phosphorylated to its active triphosphate form. This active form mimics an adenosine (B11128) triphosphate (ATP) nucleotide and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[13]

GS441524_Mechanism cluster_cell Host Cell GS441524_ext GS-441524 (extracellular) GS441524_int GS-441524 (intracellular) GS441524_ext->GS441524_int Enters Cell GS441524_TP GS-441524-TP (Active Triphosphate) GS441524_int->GS441524_TP Phosphorylation (Host Kinases) RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competes with ATP Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation Chain_Termination Chain Termination & Inhibition of Replication Viral_RNA->Chain_Termination

Caption: Mechanism of action of GS-441524.

B. Synergistic Mechanisms of Combination Drugs

The synergistic effects observed with GS-441524 arise from the simultaneous targeting of different viral or host pathways.

Synergistic_Mechanisms cluster_virus_lifecycle Viral Lifecycle Virus_Entry Virus Entry & Uncoating Viral_Polyprotein Viral Polyprotein Translation Virus_Entry->Viral_Polyprotein Viral_Replication Viral RNA Replication Viral_Polyprotein->Viral_Replication Virus_Assembly Virus Assembly & Egress Viral_Replication->Virus_Assembly GS441524 GS-441524 GS441524->Viral_Replication Inhibits RdRp HCV_PI HCV Protease Inhibitors (e.g., Simeprevir) HCV_PI->Viral_Polyprotein Inhibits PLpro Fluoxetine Fluoxetine Fluoxetine->Virus_Entry Impacts Endosomal Pathway Itraconazole Itraconazole Itraconazole->Virus_Entry Impacts Endosomal Pathway

Caption: Multiple targets for synergistic antiviral therapy.

C. Experimental Workflow for Synergy Determination

The general workflow for determining the synergistic effects of drug combinations involves a multi-step process, from initial cell culture to data analysis.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Drug_Prep Prepare Serial Dilutions of Single & Combination Drugs Cell_Seeding->Drug_Prep Infection Infect Cells with Virus Drug_Prep->Infection Treatment Add Drug Dilutions to Infected Cells Infection->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Antiviral Assay (e.g., Plaque or CPE Assay) Incubation->Assay Data_Acquisition Acquire Raw Data (e.g., Plaque Counts, Cell Viability) Assay->Data_Acquisition Analysis Calculate EC50/IC50 & Combination Index (CI) Data_Acquisition->Analysis Conclusion Determine Synergy, Additivity, or Antagonism Analysis->Conclusion

References

The Correlation Between In Vitro Potency and In Vivo Efficacy of GS-441524: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antiviral agent GS-441524, detailing its in vitro inhibitory concentrations against coronaviruses and the corresponding in vivo therapeutic outcomes in feline infectious peritonitis (FIP) and SARS-CoV-2 models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.

GS-441524, a nucleoside analog and the active metabolite of the prodrug Remdesivir, has demonstrated significant antiviral activity against a range of coronaviruses. Its efficacy has been particularly notable in the treatment of Feline Infectious Peritonitis (FIP), a once-fatal viral disease in cats, and it has been studied as a potential therapeutic for SARS-CoV-2, the virus responsible for COVID-19. This guide explores the critical relationship between the in vitro half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of GS-441524 and its observed efficacy in living organisms.

Quantitative Data Summary: In Vitro vs. In Vivo

The following tables summarize the key quantitative data, providing a clear comparison between the in vitro potency of GS-441524 and its in vivo efficacy.

Table 1: In Vitro Activity of GS-441524 against Feline Infectious Peritonitis Virus (FIPV)

Cell LineFIPV StrainAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Reference
Crandell-Rees Feline Kidney (CRFK)Type II FIPV (WSU 79-1146)Plaque Reduction AssayEC50: ~1.0[1]>100[1][1]
Crandell-Rees Feline Kidney (CRFK)Type I FIPV (KU-2)Plaque Reduction AssayIC50: 1.4, IC90: 2.8Not Specified[2]
Crandell-Rees Feline Kidney (CRFK)Type I FIPV (Black)Plaque Reduction AssayIC50: 1.3, IC90: 2.8Not Specified[2]
Feline Peritoneal MacrophagesNaturally infected FIPVViral RNA ReductionEffective at 1.0>100[3]

Table 2: In Vivo Efficacy of GS-441524 in Cats with Feline Infectious Peritonitis (FIP)

Study TypeDosageTreatment DurationClinical OutcomeReference
Experimental Infection2.0 - 5.0 mg/kg SC q24h2 weeksRapid reversal of clinical signs in 10/10 cats[1][3]
Field Study (Naturally Occurring FIP)2.0 mg/kg SC q24h (initial)≥ 12 weeks18/26 cats remained healthy after one round of treatment[4]
Field Study (Naturally Occurring FIP)4.0 mg/kg SC q24h (for relapsed cases)≥ 12 weeks25/31 cats survived long-term[4]
Systematic Review5-10 mg/kg SC or PO q24hNot SpecifiedOverall success rate of 84.6% (550/650 cats)
Clinical Protocol Recommendation4-6 mg/kg SC q24h (non-neurological/ocular)12 weeksHigh cure rate (>80%)[1]
Clinical Protocol Recommendation8-10 mg/kg SC q24h (ocular/neurological)12 weeksHigh cure rate (>80%)[1]

Table 3: In Vitro Activity of GS-441524 against SARS-CoV-2

Cell LineAssay TypeIC50 / EC50 (µM)Reference
Vero E6Cytopathic Effect (CPE) AssayEC50: 1.86[5]
Human Airway Epithelial (HAE)Viral Titer ReductionEffective at 2.0 (complete elimination)[3]

Table 4: In Vivo Efficacy of GS-441524 in a Mouse Model of SARS-CoV-2

Animal ModelDosageTreatment DurationClinical OutcomeReference
AAV-hACE2 Transduced Mice25 mg/kg/day8 daysSignificant reduction in lung viral titers and prevention of weight loss[6]

Correlation of In Vitro and In Vivo Data

A key finding in the study of GS-441524 for FIP is the direct correlation between its in vitro antiviral concentrations and the levels achieved in treated cats. In an experimental study, the intracellular concentration of the active triphosphate form of GS-441524 in peripheral blood mononuclear cells (PBMCs) of cats treated with a 5 mg/kg subcutaneous dose was found to be 8- to 20-fold higher than the in vitro EC50 of approximately 1 µM required to inhibit FIPV replication.[1][3] This demonstrates that the clinically effective doses administered to cats achieve and sustain intracellular concentrations well above the threshold determined to be effective in cell culture, providing a strong basis for the observed high success rates in treating FIP.

Mechanism of Action and Experimental Workflow

The antiviral activity of GS-441524 is attributed to its function as a nucleoside analog. Once inside the host cell, it is phosphorylated to its active triphosphate form. This active metabolite mimics an adenosine (B11128) triphosphate (ATP) nucleotide and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature termination of the viral RNA synthesis, thereby inhibiting viral replication.

G cluster_cell Host Cell cluster_virus Coronavirus GS441524_in GS-441524 Kinases Host Kinases GS441524_in->Kinases Phosphorylation GS441524_TP GS-441524 Triphosphate (Active Form) Kinases->GS441524_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Incorporation Viral_RNA Viral RNA Replication RdRp->Viral_RNA Chain_Termination Chain Termination RdRp->Chain_Termination Viral_Replication Viral Replication Chain_Termination->Viral_Replication Inhibition Viral_Entry Viral Entry Viral_Entry->Viral_Replication New_Virions New Virions Viral_Replication->New_Virions

Mechanism of action of GS-441524.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an antiviral compound like GS-441524, from initial in vitro screening to in vivo clinical studies.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., CRFK cells) Viral_Infection Viral Infection (FIPV or SARS-CoV-2) Cell_Culture->Viral_Infection Drug_Treatment GS-441524 Treatment (Varying Concentrations) Viral_Infection->Drug_Treatment Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Drug_Treatment->Antiviral_Assay IC50_Determination IC50/EC50 Determination Antiviral_Assay->IC50_Determination Drug_Administration GS-441524 Administration (Defined Dosage & Duration) IC50_Determination->Drug_Administration Informs Dosage Selection Animal_Model Animal Model (Cats with FIP or Mice) Animal_Model->Drug_Administration Monitoring Clinical & Laboratory Monitoring Drug_Administration->Monitoring Efficacy_Evaluation Efficacy Evaluation (Survival, Clinical Score, Viral Load) Monitoring->Efficacy_Evaluation PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Evaluation->PK_PD_Analysis

Experimental workflow for GS-441524 evaluation.

Experimental Protocols

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a general procedure for determining the EC50 of GS-441524 against FIPV in Crandell-Rees Feline Kidney (CRFK) cells.

  • Cell Seeding: Seed CRFK cells in 6-well plates and culture until they form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the FIPV stock in a serum-free medium.

  • Infection: Remove the culture medium from the cells and infect the monolayers with the diluted virus. Incubate for 1 hour to allow for viral adsorption.

  • Drug Preparation: Prepare serial dilutions of GS-441524 in the culture medium.

  • Treatment: After the incubation period, remove the virus inoculum and add the medium containing the different concentrations of GS-441524. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay: After a further incubation period, overlay the cells with a medium containing agar (B569324) to restrict viral spread to adjacent cells, leading to the formation of plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed in the virus-only control wells.

  • Staining: Fix the cells with a solution such as 10% formalin and stain with a crystal violet solution. The stain will color the living cells, while the plaques (areas of dead cells) will remain clear.

  • Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in Cats with FIP

This protocol provides a general outline for a clinical study evaluating the efficacy of GS-441524 in cats with naturally occurring FIP.

  • Case Selection and Diagnosis: Cats with a confirmed diagnosis of FIP, based on clinical signs, laboratory findings (e.g., high globulin levels, low albumin-to-globulin ratio), and detection of FCoV RNA in effusions or tissues, are enrolled in the study.

  • Treatment Regimen:

    • Dosage: A starting dose of 4-6 mg/kg of GS-441524 is administered subcutaneously once daily for cats with non-ocular and non-neurological FIP. For cats with ocular or neurological involvement, a higher starting dose of 8-10 mg/kg is recommended.[1]

    • Duration: The standard treatment duration is a minimum of 12 weeks (84 days).[1][6]

  • Monitoring:

    • Clinical Monitoring: Owners are instructed to monitor their cats daily for appetite, activity level, and resolution of clinical signs. Body weight and temperature are recorded regularly.

    • Laboratory Monitoring: Complete blood counts (CBC) and serum chemistry panels are performed at the start of treatment and typically every 4 weeks thereafter. Key parameters to monitor include hematocrit, total protein, albumin, globulin, and the albumin-to-globulin ratio.[1]

  • Dosage Adjustments: The dosage of GS-441524 may be increased if the clinical response is slow or if ocular or neurological signs develop during treatment.

  • Efficacy Endpoints: The primary endpoint is the survival of the cat and the resolution of clinical signs of FIP. A "cure" is typically considered when the cat remains healthy with normal bloodwork after the completion of treatment and a subsequent observation period.

Conclusion

The available data strongly support a positive correlation between the in vitro IC50/EC50 values of GS-441524 and its in vivo efficacy against coronaviruses, particularly FIPV. The ability to achieve and maintain plasma and intracellular concentrations of the active drug well above the in vitro inhibitory levels provides a solid pharmacological basis for its therapeutic success. The detailed experimental protocols and a clear understanding of its mechanism of action further empower researchers in the ongoing development and optimization of antiviral therapies based on GS-441524 and similar nucleoside analogs.

References

Independent Verification of Antiviral Activity: A Comparative Analysis of GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent verification of the published antiviral results for GS-441524, the parent nucleoside of the active metabolite of Remdesivir. While the initial query focused on GS-444217, it is crucial to understand that for antiviral applications, the key compound is GS-441524. This compound is primarily recognized as a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), with a distinct mechanism of action unrelated to direct antiviral activity. The antiviral efficacy discussed herein pertains to GS-441524, which is the active form derived from its prodrug, Remdesivir.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of GS-441524's in vitro performance against various coronaviruses, alongside other notable antiviral compounds. The data is presented in structured tables for clear comparison, followed by detailed experimental methodologies and visualizations of relevant pathways and workflows.

Comparative In Vitro Antiviral Activity

The following tables summarize the in vitro efficacy of GS-441524 and other antiviral agents against Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2. The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% inhibition in vitro. The half-maximal cytotoxic concentration (CC50) is the concentration that kills 50% of viable cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's specificity for the virus.

Table 1: In Vitro Antiviral Activity against Feline Infectious Peritonitis Virus (FIPV)

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
GS-441524 CRFK0.78[1]>100[1][2]>128
GS-441524 CRFK1.6[3]260.0[3]165.5[3][4]
GC376 CRFK0.4 - 2--
Molnupiravir CRFK--29.27[4]
Nirmatrelvir CRFK2.5[3]279.1113.67[4]
Itraconazole FCWF-40.3>20>66.7

Table 2: In Vitro Antiviral Activity against SARS-CoV-2

CompoundCell LineEC50 (µM)
GS-441524 Vero E60.7
GS-441524 Vero E61.86[5]
Remdesivir Vero E61.35
Remdesivir Vero E67.43[5]
GS-441524 Primary HAE0.18[6][7]
Remdesivir Primary HAE-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antiviral activity.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the in vitro efficacy of an antiviral compound by measuring the extent to which it can prevent virus-induced cell death.

  • Cell Lines: Crandell-Rees Feline Kidney (CRFK) cells are commonly used for FIPV studies, while Vero E6 cells (African green monkey kidney) are frequently used for SARS-CoV-2 research.[5][8] Primary Human Airway Epithelial (HAE) cells provide a more clinically relevant model for respiratory viruses.[6][7]

  • Virus: A specific strain of the target virus (e.g., FIPV-WSU-79-1146 for FIPV, or a clinical isolate of SARS-CoV-2) is used to infect the cell monolayers.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The growth medium is removed, and the cells are washed.

    • Serial dilutions of the test compounds (e.g., GS-441524, Remdesivir) are added to the wells.

    • The cells are then infected with the virus at a predetermined multiplicity of infection (MOI).

    • Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).

    • The plates are incubated for a set period (e.g., 48-72 hours) until significant CPE is observed in the virus control wells.

    • Cell viability is assessed using a stain such as crystal violet or a metabolic indicator like MTT.

    • The absorbance is read using a plate reader, and the EC50 value is calculated by non-linear regression analysis.[9]

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral agent.

  • Cell Lines and Virus: Similar to the CPE assay, appropriate cell lines and virus strains are selected.

  • Procedure:

    • Confluent cell monolayers in 6-well or 12-well plates are infected with a low dose of the virus.

    • After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of the test compound.

    • The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.

    • After incubation for several days, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques is counted for each compound concentration, and the concentration that reduces the plaque number by 50% (PRNT50) is determined.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.

  • Procedure:

    • Cells are seeded and treated with antiviral compounds and infected with the virus as described in the CPE assay.

    • At specific time points post-infection, total RNA is extracted from the cells or the supernatant.

    • The viral RNA is then reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is amplified and quantified using a real-time PCR machine with primers and probes specific to a viral gene.

    • The reduction in viral RNA levels in treated cells compared to untreated controls is used to determine the antiviral activity.

Visualizations

The following diagrams illustrate the mechanism of action of GS-441524 and a typical experimental workflow for in vitro antiviral testing.

Antiviral_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication GS441524 GS-441524 (Nucleoside Analog) GS441524_MP GS-441524-MP (Monophosphate) GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP GS441524_TP GS-441524-TP (Active Triphosphate) GS441524_DP->GS441524_TP RdRp RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competes with natural NTPs Viral_RNA Viral RNA Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation into Chain_Termination Chain Termination Nascent_RNA->Chain_Termination

Caption: Mechanism of action of GS-441524.

Experimental_Workflow A 1. Cell Seeding (e.g., CRFK, Vero E6) B 2. Compound Dilution (Serial dilutions of GS-441524, etc.) A->B C 3. Cell Treatment (Addition of compounds to cells) B->C D 4. Virus Infection (Addition of FIPV or SARS-CoV-2) C->D E 5. Incubation (48-72 hours) D->E F 6. Assay Readout E->F G CPE Assay (Crystal Violet Staining) F->G H Plaque Assay (Plaque Counting) F->H I qRT-PCR (Viral RNA Quantification) F->I J 7. Data Analysis (EC50, CC50, SI Calculation) G->J H->J I->J

Caption: In vitro antiviral testing workflow.

References

Resistance Under the Microscope: A Comparative Analysis of GS-444217 and Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to combat viral threats, understanding the mechanisms of drug resistance is paramount for the development of durable antiviral therapies. This guide provides a comparative analysis of the resistance profiles of two key antiviral compounds: GS-444217, the parent nucleoside, and its prodrug, Remdesivir (GS-5734). This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of experimental data on resistance-conferring mutations and the methodologies used to identify them.

Executive Summary

In vitro studies have demonstrated that prolonged exposure of SARS-CoV-2 to Remdesivir or this compound can lead to the selection of viral variants with reduced susceptibility. The primary mechanism of resistance involves specific amino acid substitutions in the viral RNA-dependent RNA polymerase (nsp12), the direct target of these antiviral agents. While a high barrier to resistance has been observed for Remdesivir, several key mutations have been identified that confer low to moderate levels of resistance. Notably, cross-resistance between Remdesivir and this compound has been experimentally confirmed, with viruses selected for Remdesivir resistance also showing decreased sensitivity to this compound.

Quantitative Analysis of Resistance Profiles

The following tables summarize the key mutations in the SARS-CoV-2 nsp12 protein that have been associated with reduced susceptibility to Remdesivir and this compound. The data is compiled from multiple in vitro evolution studies.

Table 1: Key Resistance-Associated Substitutions in SARS-CoV-2 nsp12 and Fold-Increase in EC50 for Remdesivir

nsp12 SubstitutionFold-Increase in Remdesivir EC50Reference
V166A10.4 (in combination with other mutations)[1]
V166L1.5 - 2.3[2][3]
S759A7.0 - 9.0[4]
V792I2.2 - 8.0 (can be combined with other mutations)[4][5]
C799F2.5[5]
E802D2.1 - 2.5[3][6]
E796D3.6 (in polyclonal virus)[7]

Table 2: Cross-Resistance of Remdesivir-Selected Virus to this compound

nsp12 Substitution(s)Fold-Increase in Remdesivir EC50Fold-Increase in this compound EC50Reference
E796D (and other mutations)3.63.1[7]

Experimental Methodologies

The data presented in this guide is primarily derived from in vitro viral evolution experiments. The general protocol for these studies is as follows:

  • Viral Culture: SARS-CoV-2 is cultured in a suitable cell line (e.g., Vero E6, A549-hACE2) that supports robust viral replication.

  • Serial Passage with Drug Pressure: The virus is serially passaged in the presence of sub-lethal concentrations of either Remdesivir or this compound.

  • Dose Escalation: With each subsequent passage, the concentration of the antiviral agent is gradually increased. This escalating drug pressure selects for viral variants that can replicate in the presence of the inhibitor.

  • Phenotypic Analysis: At various passages, the viral population is harvested and its susceptibility to the antiviral drug is determined. This is typically done by calculating the half-maximal effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. A fold-increase in EC50 compared to the wild-type virus indicates the level of resistance.

  • Genotypic Analysis: The viral genome of the resistant populations is sequenced to identify mutations that may be responsible for the observed resistance phenotype. Whole-genome sequencing is often employed to identify all potential mutations.

  • Reverse Genetics: To confirm that a specific mutation is responsible for resistance, it is often introduced into a wild-type viral background using reverse genetics. The resulting recombinant virus is then tested for its susceptibility to the antiviral drug.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro evolution study to select for antiviral resistance.

Experimental_Workflow cluster_setup Initial Setup cluster_passaging Serial Passaging with Drug Pressure cluster_analysis Analysis of Resistant Virus cluster_confirmation Confirmation of Resistance Mechanism start Start with Wild-Type SARS-CoV-2 cells Infect Susceptible Cell Line (e.g., Vero E6) start->cells passage_n Passage 1: Add sub-lethal concentration of Antiviral (Remdesivir or this compound) cells->passage_n passage_n1 Passage 2: Harvest virus and infect fresh cells with increased Antiviral concentration passage_n->passage_n1 passage_dots ... passage_n1->passage_dots passage_final Continue for multiple passages with escalating drug concentrations passage_dots->passage_final phenotype Phenotypic Analysis: Determine EC50 and calculate fold-resistance passage_final->phenotype genotype Genotypic Analysis: Whole-genome sequencing to identify mutations passage_final->genotype reverse_genetics Reverse Genetics: Introduce identified mutation(s) into wild-type virus genotype->reverse_genetics confirm_phenotype Confirm Resistance Phenotype of recombinant virus reverse_genetics->confirm_phenotype

Caption: In vitro evolution experimental workflow for selecting antiviral resistance.

Concluding Remarks

The available data indicates that while SARS-CoV-2 can develop resistance to both Remdesivir and its parent nucleoside this compound, the barrier to resistance appears to be relatively high, often requiring multiple passages and resulting in low to moderate levels of resistance. The identified resistance mutations are located in the viral RdRp, highlighting the direct mechanism of action of these drugs. The observed cross-resistance underscores the shared mechanism of inhibition. Continuous surveillance for the emergence of these and other potential resistance mutations in clinical settings is crucial for the long-term efficacy of these important antiviral agents.

References

Benchmarking GS-441524: A Comparative Guide to RNA-dependent RNA Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GS-441524 against other prominent RNA-dependent RNA polymerase (RdRp) inhibitors: Remdesivir, Molnupiravir (B613847), and Favipiravir. The information presented herein is curated from in vitro and in vivo studies to offer an objective analysis of their performance, mechanisms of action, and experimental validation.

Executive Summary

GS-441524, the parent nucleoside of Remdesivir, has demonstrated potent antiviral activity against a range of RNA viruses, including coronaviruses. This guide benchmarks its in vitro efficacy against its prodrug, Remdesivir, as well as two other significant RdRp inhibitors, Molnupiravir and Favipiravir. While all four agents target the viral RNA-dependent RNA polymerase, their mechanisms of action and resulting antiviral profiles exhibit key differences. GS-441524 and Remdesivir function as nucleoside analogs that lead to delayed chain termination of the nascent viral RNA.[1][2] Molnupiravir, also a nucleoside analog, induces "lethal mutagenesis" by causing an accumulation of mutations in the viral genome.[3][4] Favipiravir, a pyrazinecarboxamide derivative, is incorporated into the viral RNA and can act as a chain terminator or induce mutagenesis.[5][6][7]

The comparative data presented in this guide, primarily from in vitro studies against SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV), highlight the varying potencies of these inhibitors. It is crucial to note that direct head-to-head comparisons in a single study are limited, and variations in experimental conditions (e.g., cell lines, viral strains) can influence the observed efficacy.

Comparative In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) for GS-441524 and its comparators against relevant coronaviruses. A higher SI value indicates a more favorable safety and efficacy profile.

Table 1: In Vitro Activity against SARS-CoV-2 in Vero E6 Cells

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
GS-441524 0.77 - 1.86>100>129.87[5][8]
Remdesivir 0.77 - 7.43>100>129.87[5][8]
Molnupiravir (as NHC) Submicromolar>10-[3]
Favipiravir 61.88>400>6.46[5]

Note: Data for Molnupiravir is often reported for its active metabolite, NHC (β-D-N4-hydroxycytidine). The term "submicromolar" indicates an EC50 value less than 1 µM.

Table 2: In Vitro Activity against Feline Infectious Peritonitis Virus (FIPV) in CRFK Cells

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
GS-441524 0.78 - 1.6>100 - 260>128 - 165.54[9][10]
Remdesivir ~0.181 (FIPV II)--[11]
Molnupiravir ~0.693 (FIPV II)--[11]
Nirmatrelvir (Protease Inhibitor for comparison) ~1.313 (FIPV II)279.1113.67[10][11]

Note: Data for Remdesivir and Molnupiravir against FIPV are from a comparative study that also included the protease inhibitor Nirmatrelvir. CC50 values were not always reported in the same study for all compounds.

Mechanisms of Action

The antiviral effect of these nucleoside/nucleotide analogs relies on their intracellular conversion to an active triphosphate form, which is then incorporated into the growing viral RNA chain by the RdRp.

GS-441524 and Remdesivir: Delayed Chain Termination

Both GS-441524 and its prodrug Remdesivir act as adenosine (B11128) analogs. Once metabolized into their active triphosphate forms, they are incorporated into the nascent viral RNA. This incorporation does not immediately halt chain elongation. Instead, after the addition of a few more nucleotides, the presence of the analog causes a steric hindrance within the RdRp enzyme complex, leading to a "delayed chain termination" of RNA synthesis.[1][12][13]

Molnupiravir: Lethal Mutagenesis

Molnupiravir is a prodrug of a cytidine (B196190) analog. Its active triphosphate form can be incorporated into the viral RNA in place of either cytidine or uridine. This leads to an accumulation of mutations throughout the viral genome during subsequent replication cycles, a process termed "lethal mutagenesis" or "error catastrophe," ultimately resulting in non-viable viral progeny.[3][4][14]

Favipiravir: Chain Termination and Mutagenesis

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP can be incorporated into the viral RNA by RdRp and can act as a chain terminator. Some studies also suggest that it can induce lethal mutagenesis, similar to Molnupiravir.[5][6][7]

Signaling Pathway and Activation

The following diagram illustrates the general mechanism of action of nucleoside analog RdRp inhibitors.

Viral_Replication_Inhibition cluster_cell Host Cell cluster_virus Viral Replication Prodrug Nucleoside Analog (Prodrug) Active_Metabolite Active Nucleoside (e.g., GS-441524) Prodrug->Active_Metabolite Metabolism Triphosphate Active Triphosphate Metabolite Active_Metabolite->Triphosphate Phosphorylation (Host Kinases) RdRp RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competes with natural NTPs Viral_RNA Viral RNA Template Viral_RNA->RdRp Binds to Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Synthesizes Non_functional_RNA Non-functional Viral RNA Nascent_RNA->Non_functional_RNA Incorporation of Analog (Chain Termination or Mutagenesis)

Caption: General mechanism of nucleoside analog RdRp inhibitors.

Experimental Protocols

The in vitro efficacy data presented in this guide are primarily derived from Cytopathic Effect (CPE) reduction assays. The following is a generalized protocol for such an assay.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of an antiviral compound required to inhibit the virus-induced destruction of host cells.

Materials:

  • Vero E6 or other susceptible cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock (e.g., SARS-CoV-2)

  • Test compounds (GS-441524, etc.)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)

  • Plate reader

Workflow Diagram:

CPE_Assay_Workflow A 1. Seed Cells (e.g., Vero E6 in 96-well plate) B 2. Incubate (24 hours) A->B D 4. Add Compounds and Virus to Cells B->D C 3. Prepare Serial Dilutions of Test Compounds C->D E 5. Incubate (e.g., 72 hours) D->E F 6. Assess Cell Viability (e.g., Neutral Red Staining) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Calculate EC50 and CC50 G->H

Caption: Workflow for a Cytopathic Effect (CPE) reduction assay.

Procedure:

  • Cell Seeding: Seed a 96-well plate with a suspension of Vero E6 cells at a density that will result in a confluent monolayer after 24 hours of incubation.[4]

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: After 24 hours, the cell culture medium is removed, and the cells are inoculated with the virus at a specific multiplicity of infection (MOI). Simultaneously, the prepared dilutions of the test compounds are added to the respective wells. Control wells with no virus (cell control) and virus with no compound (virus control) are also included.[4]

  • Incubation: The plates are incubated for a period that allows for the development of significant CPE in the virus control wells (typically 48-72 hours).[4]

  • Viability Staining: After incubation, the medium is removed, and a cell viability reagent is added. For example, with Neutral Red, the cells are incubated with the dye, which is taken up by viable cells.[3]

  • Quantification: The amount of dye taken up by the cells is quantified by measuring the absorbance at a specific wavelength using a plate reader. The absorbance is directly proportional to the number of viable cells.[3]

  • Data Analysis: The EC50 value is calculated as the compound concentration that results in a 50% reduction of the CPE. The CC50 value is determined in parallel on uninfected cells and is the compound concentration that reduces cell viability by 50%.

Conclusion

GS-441524 demonstrates potent in vitro activity against coronaviruses, with an efficacy profile that is comparable to or, in some studies, exceeds that of its prodrug, Remdesivir. When compared to other RdRp inhibitors, the landscape is more nuanced. Molnupiravir also shows high potency, operating through a distinct mechanism of lethal mutagenesis. Favipiravir generally exhibits lower in vitro potency against SARS-CoV-2 compared to the other three inhibitors.

The choice of an optimal RdRp inhibitor for further development or therapeutic use will depend on a variety of factors including in vivo efficacy, safety profile, pharmacokinetics, and the specific viral pathogen being targeted. The data and methodologies presented in this guide are intended to provide a solid foundation for such comparative assessments.

References

Safety Operating Guide

Navigating the Disposal of GS-444217: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific guidelines for the disposal of the antiviral compound GS-444217 necessitates a cautious approach rooted in established best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to institutional and regulatory protocols. The primary point of contact for waste disposal inquiries should always be the institution's Environmental Health and Safety (EHS) department, which can provide guidance based on local regulations.

For research chemicals like this compound, it is prudent to treat all waste generated—including pure compounds, solutions, and contaminated labware—as hazardous chemical waste.[1] This ensures the highest level of safety and compliance. The following procedures outline a general framework for the safe handling and disposal of this compound waste.

Step-by-Step Disposal Procedures for this compound

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, such as unused stock, solutions, reaction mixtures, and contaminated personal protective equipment (PPE), should be classified as hazardous chemical waste.

    • It is crucial to segregate this compound waste from other waste streams to prevent unintended chemical reactions.[2] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[3]

  • Containerization and Labeling:

    • Utilize appropriate, leak-proof containers for waste collection. The original container is often the best choice for storing hazardous waste.[1] For liquid waste, ensure the container material is compatible with the solvents used, such as dimethyl sulfoxide (B87167) (DMSO).[4][5][6]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents, including solvents and concentrations.[7] The container should be kept closed except when adding waste.[2][8]

  • Storage:

    • Store waste containers in a designated, secure area, away from incompatible materials.[2][9] Secondary containment, such as a spill tray, should be used for all liquid hazardous waste.[2]

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[2][7]

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.[1][8]

This compound Waste Characterization

PropertyInformation
Chemical Name 4-(4-cyclopropyl-1H-imidazol-1-yl)-N-[3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)phenyl]-2-pyridinecarboxamide[4]
Molecular Formula C23H21N7O[6]
Molecular Weight 411.46 g/mol [6]
Physical Form Solid[4]
Solubility Soluble in DMSO.[5][6]
Classification Should be treated as a hazardous chemical waste.[1]

Experimental Protocols

Detailed experimental protocols involving this compound can be found in various published studies. For example, Liles et al. (2018) describe in vitro assays to evaluate the inhibition of ASK1 autophosphorylation and in vivo studies in rodent models of kidney disease.[4][5][10] These studies provide information on the preparation of stock solutions and administration for experimental purposes.

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling GS-444217

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling the antiviral compound GS-444217. Adherence to these protocols is critical to ensure personal safety and prevent environmental contamination. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step instructions.

I. Personal Protective Equipment (PPE): First Line of Defense

The selection and proper use of PPE is paramount when working with potent compounds like this compound. The following table summarizes the required PPE, its specifications, and its purpose.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. A Powered Air-Purifying Respirator (PAPR) is required for procedures with a high risk of aerosolization.Prevents inhalation of aerosolized particles of the antiviral agent.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.

II. Operational Plan: Handling and Experimental Workflow

All procedures involving this compound must be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.[1]

A logical workflow is crucial for maintaining safety during experiments. The following diagram illustrates the recommended experimental workflow for handling this compound.

prep Preparation - Assemble all necessary materials - Verify BSC certification don Don PPE - Follow proper donning sequence prep->don handling Compound Handling (in BSC) - Weighing, reconstitution, and aliquoting don->handling experiment Experimental Procedure - Cell culture, in vivo administration, etc. handling->experiment doff Doff PPE - Follow proper doffing sequence experiment->doff decon Decontamination - Clean BSC and equipment doff->decon waste Waste Disposal - Segregate and dispose of waste decon->waste

Experimental workflow for handling this compound.

III. Step-by-Step Handling Protocol

A meticulous, step-by-step approach to handling this compound minimizes the risk of exposure.

  • Preparation :

    • Ensure the Class II Biosafety Cabinet is certified and functioning correctly.

    • Gather all necessary sterile equipment and reagents.

    • Prepare and label all tubes and vessels before introducing the compound.

  • Donning PPE :

    • Perform hand hygiene.

    • Don shoe covers, inner gloves, gown, N95 respirator or PAPR, and eye protection.

    • Don outer gloves, ensuring they overlap the gown cuffs.

  • Compound Handling (inside the BSC) :

    • Handle the solid form of this compound with care to avoid generating dust.

    • When reconstituting, slowly add the solvent to the vial to prevent splashing. This compound is soluble in DMSO.[2][3]

    • Use mechanical pipetting devices; mouth pipetting is strictly prohibited.[4]

    • Perform all procedures carefully to minimize the creation of splashes or aerosols.[4]

  • Experimental Procedures :

    • Conduct all manipulations of the compound within the BSC.

    • Keep containers sealed when not in immediate use.

  • Doffing PPE :

    • Remove outer gloves and dispose of them within the BSC.

    • Remove gown and shoe covers before exiting the containment area.

    • Remove eye protection, respirator, and inner gloves.

    • Perform thorough hand hygiene immediately after removing all PPE.

IV. Disposal Plan: Managing Contaminated Materials

Proper disposal of waste contaminated with this compound is critical to prevent environmental release.

Waste TypeContainer SpecificationDisposal Pathway
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave to deactivate the antiviral agent, followed by incineration.
Liquid Waste Labeled, sealed, and leak-proof containers.Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.
Sharps Puncture-resistant sharps containers.Autoclave followed by incineration.

The following diagram outlines the waste disposal pathway for materials contaminated with this compound.

solid Solid Waste (Gloves, Gowns, etc.) bio_bag Biohazard Bag solid->bio_bag liquid Liquid Waste (Media, Buffers, etc.) leak_cont Leak-proof Container liquid->leak_cont sharps Sharps (Needles, Pipette Tips, etc.) sharps_cont Sharps Container sharps->sharps_cont autoclave Autoclave bio_bag->autoclave chem_dis Chemical Disinfection leak_cont->chem_dis sharps_cont->autoclave incin Incineration autoclave->incin autoclave->incin reg_disp Regulated Disposal chem_dis->reg_disp

Waste disposal pathway for this compound.

V. Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is critical.

  • Spill Response :

    • Alert : Immediately alert others in the vicinity.

    • Evacuate : Evacuate the immediate area of the spill.

    • Secure : Secure the area and prevent entry.

    • Report : Report the spill to the laboratory supervisor and the institutional safety office.

    • Cleanup : Only trained personnel with appropriate PPE should clean up the spill using an approved spill kit.[1]

  • Exposure Response :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation : Move to fresh air immediately.

    • Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this document to the healthcare provider.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.